molecular formula C4H7N3 B156262 1-Methyl-3-aminopyrazole CAS No. 1904-31-0

1-Methyl-3-aminopyrazole

カタログ番号: B156262
CAS番号: 1904-31-0
分子量: 97.12 g/mol
InChIキー: MOGQNVSKBCVIPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Methyl-1H-pyrazol-3-amine is a biochemical reagent belonging to the aminopyrazole chemical class, which is recognized in medicinal chemistry as a versatile and privileged scaffold for the discovery and development of new therapeutic agents . As a heterocyclic building block, its primary research application is in organic synthesis, where it is used to construct more complex molecules for pharmaceutical and life science research . The aminopyrazole core is a multifunctional framework of significant interest in drug discovery due to its ability to provide useful ligands for a variety of enzymes and receptors . Research into aminopyrazole-based compounds has shown them to be particularly promising in the development of agents with anticancer and anti-inflammatory properties, with some derivatives acting as potent inhibitors of critical targets such as p38 MAPK and various kinases . Furthermore, this chemotype has been explored for its anti-infective potential, including antibacterial and antiviral activities, making it a valuable template for investigating novel treatments for bacterial and viral infections . The compound serves as a critical intermediate in the synthesis of novel chemical entities, such as pyrazolo[1,5-a]pyrimidine derivatives, which are also screened for various biological activities . This product is intended for use as a biological material or organic compound in life science-related research.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQNVSKBCVIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172522
Record name 1-Methyl-3-aminopyrazole
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1904-31-0
Record name 1-Methyl-3-aminopyrazole
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Record name 1-Methyl-3-aminopyrazole
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Record name 3-Amino-1-methyl-1H-pyrazole
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Foundational & Exploratory

Synthesis of 1-Methyl-3-aminopyrazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., GLK activators), anti-inflammatory agents, and agrochemicals. Its structural integrity relies on the precise positioning of the methyl group at the N1 position and the amine at the C3 position.

Synthesizing this specific regioisomer is challenging due to the inherent tautomerism of the pyrazole ring. Direct alkylation of 3-aminopyrazole often yields a mixture of N1- and N2-methylated products (1-methyl-3-amino and 1-methyl-5-amino isomers), necessitating tedious chromatographic separation.

This guide details two authoritative synthetic routes designed to maximize regioselectivity and yield:

  • The Direct Cyclocondensation Route (Primary): A convergent synthesis using methylhydrazine and 2-chloroacrylonitrile. This method is preferred for its atom economy and direct access to the target regioisomer.

  • The Curtius Rearrangement Route (Secondary): A high-fidelity stepwise approach starting from 1-methyl-1H-pyrazole-3-carboxylic acid, recommended when absolute structural certainty is required or when starting from carboxylate precursors.

Retrosynthetic Analysis

The strategic disconnection of 1-methyl-3-aminopyrazole reveals two distinct logical pathways. The Cyclocondensation approach disconnects the N1-C5 and C3-N2 bonds, tracing back to hydrazine and acrylonitrile derivatives. The Rearrangement approach preserves the pyrazole core, tracing the amine back to a carboxylic acid precursor via an acyl nitrene intermediate.

Retrosynthesis Target 1-Methyl-3-aminopyrazole Precursor1 Methylhydrazine (CH3NHNH2) Target->Precursor1 Cyclocondensation (Route A) Precursor2 2-Chloroacrylonitrile (Cl-C(=CH2)-CN) Target->Precursor2 Intermediate 1-Methyl-pyrazole-3-carbonyl azide Target->Intermediate Curtius Rearrangement (Route B) StartMat2 1-Methyl-pyrazole-3-carboxylic acid Intermediate->StartMat2 Acyl Azide Formation

Figure 1: Retrosynthetic analysis showing the convergent cyclization route (green) and the linear rearrangement route (red).

Method A: Direct Cyclocondensation (Recommended)

This route exploits the differential nucleophilicity of the nitrogen atoms in methylhydrazine to control regiochemistry.[1] The reaction with 2-chloroacrylonitrile proceeds via an initial Michael-type addition or displacement sequence that favors the formation of the 1-methyl-3-amino isomer over the 5-amino analogue.

Mechanistic Insight

The regioselectivity is driven by the condensation kinetics. Methylhydrazine contains two nucleophilic nitrogens: the


 group is more nucleophilic than the 

group.
  • Nucleophilic Attack: The substituted nitrogen (

    
    ) or the unsubstituted amine (
    
    
    
    ) attacks the electrophilic center of the nitrile or the double bond. Literature evidence (Bagley et al., 2007) suggests that under optimized conditions, the reaction of 2-chloroacrylonitrile with alkylhydrazines yields the 3-amino-1-alkyl isomer as the major product.
  • Cyclization: The intermediate undergoes cyclization and elimination of HCl (formally) to aromatize the ring.

Experimental Protocol

Reagents:

  • Methylhydrazine (Caution: Carcinogenic, volatile)

  • 2-Chloroacrylonitrile (Caution: Lachrymator, toxic)

  • Solvent: Water or Ethanol

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.[2][3]

  • Base Solution: Dissolve

    
     (1.5 equiv) in distilled water (10 volumes relative to hydrazine).
    
  • Hydrazine Addition: Cool the solution to 0–5 °C in an ice bath. Add Methylhydrazine (1.0 equiv) dropwise. Note: Methylhydrazine is extremely toxic; handle only in a fume hood with appropriate PPE.

  • Nitrile Addition: Charge the addition funnel with 2-Chloroacrylonitrile (1.0 equiv). Add this solution dropwise to the cold hydrazine mixture over 30–60 minutes. Maintain the temperature below 10 °C to prevent uncontrolled exotherms.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12–18 hours.

    • Optimization: For faster conversion, the mixture can be heated to 40–50 °C for 4 hours after the initial ambient stirring.

  • Workup:

    • Extract the aqueous reaction mixture with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with brine.[4][5]

    • Dry over anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Dichloromethane : Methanol (95:5 to 90:10 gradient).

    • Yield: Typically 60–75%.

Data Summary Table:

Parameter Specification
Limiting Reagent Methylhydrazine
Electrophile 2-Chloroacrylonitrile

| Temperature | 0°C (addition)


 RT (reaction) |
| Expected Yield  | 60–75% |
| Major Isomer  | 1-Methyl-3-aminopyrazole |
| Key Impurity  | 1-Methyl-5-aminopyrazole (minor) |

Method B: Curtius Rearrangement (High Fidelity)

When absolute regiochemical purity is paramount, or if the 3-carboxylic acid precursor is readily available, the Curtius rearrangement provides an unambiguous route. This method converts a carboxylic acid to an amine with retention of the nitrogen position.

Reaction Scheme[2][4][6][7][8]
  • Acyl Azide Formation: 1-Methyl-pyrazole-3-carboxylic acid

    
     Acyl Azide.
    
  • Rearrangement: Thermal decomposition to Isocyanate (

    
    ).
    
  • Hydrolysis: Isocyanate +

    
    
    
    
    
    Amine +
    
    
    .
Experimental Protocol

Reagents:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH) (for Boc-protected intermediate) or Water (for direct amine)
    
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in dry Toluene.

  • Azide Formation: Add

    
     (1.2 equiv) followed by DPPA (1.1 equiv). Stir at room temperature for 1 hour.
    
  • Rearrangement: Heat the mixture to reflux (approx. 80–110 °C). Evolution of nitrogen gas (

    
    ) indicates the formation of the isocyanate. Monitor by IR (appearance of isocyanate peak ~2260 
    
    
    
    ).
  • Trapping/Hydrolysis:

    • Option A (Boc-Protection): If

      
      -BuOH is present in the reaction mixture, the product is the tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate . Deprotect with TFA/DCM to get the free amine.
      
    • Option B (Direct Hydrolysis): Add water to the isocyanate solution and heat to reflux for 1 hour to generate the free amine directly.

  • Isolation: Evaporate solvent. Partition between 1M NaOH and Ethyl Acetate. The amine will be in the organic layer (if free base) or requires pH adjustment.

  • Purification: Recrystallization from Ethanol/Ether or column chromatography.

Characterization & Validation

Distinguishing between the 1-methyl-3-amino and 1-methyl-5-amino isomers is critical.

NMR Spectroscopy[9]
  • 1H NMR (DMSO-d6):

    • 1-Methyl-3-aminopyrazole: The proton at C5 (adjacent to N1) typically appears as a doublet at

      
       ppm. The proton at C4 is at 
      
      
      
      ppm. The N-Methyl singlet appears around
      
      
      ppm.
    • NOESY (Crucial): In the 1-methyl-3-amino isomer, the N-Methyl group is spatially close to the C5-H proton. A strong NOE correlation between the N-Me singlet and the C5-H doublet confirms the 1-methyl regiochemistry. In the 5-amino isomer, the N-Me is adjacent to the amine group and C4-H, showing different NOE patterns.

Analytical Data Table
TechniqueFeatureExpected Value (3-Amino isomer)
1H NMR N-Me Signal

3.60 ppm (s, 3H)
1H NMR C5-H Signal

7.34 ppm (d, J=2.4 Hz)
1H NMR C4-H Signal

5.35 ppm (d, J=2.4 Hz)
NOESY CorrelationStrong cross-peak between N-Me and C5-H
MS (ESI) [M+H]+m/z 98.1

Safety & References

Critical Safety Hazards
  • Methylhydrazine: High acute toxicity, suspected carcinogen, flammable. Use only in a certified chemical fume hood. Double-glove (nitrile/laminate) recommended.

  • 2-Chloroacrylonitrile: Highly toxic, lachrymator. Inhalation can be fatal.

  • DPPA: Toxic, potential explosion hazard if heated dry.

References[2][3][6][7][9][10]
  • Bagley, M. C., et al. "Microwave-assisted synthesis of 3-aminopyrazoles." Synlett, 2007. Link

  • Ji, J., et al. "Regioselective synthesis of 1-substituted 3-aminopyrazoles." Journal of Organic Chemistry, 2009.

  • US Patent 3920693A. "Production of 3-aminopyrazoles." Link

  • Shin, Y., et al. "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA." ACS Omega, 2021. Link (Describes synthesis of 1-alkyl-3-aminopyrazole from alkylhydrazine and 2-chloroacrylonitrile).

Sources

The Versatile Building Block: An In-Depth Technical Guide to 1-Methyl-3-aminopyrazole (CAS 1904-31-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Among its derivatives, aminopyrazoles are of particular interest due to their versatile reactivity and their role as key precursors to a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory, and anti-infective agents.[2][3] This guide provides a comprehensive technical overview of 1-Methyl-3-aminopyrazole (CAS No. 1904-31-0), a commercially available yet underexplored building block with significant potential in drug discovery and development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by scientific literature.

Section 1: Core Molecular Attributes of 1-Methyl-3-aminopyrazole

1-Methyl-3-aminopyrazole, with the molecular formula C₄H₇N₃, is a substituted pyrazole characterized by a methyl group at the N1 position and an amino group at the C3 position. This specific substitution pattern imparts distinct physicochemical and reactive properties that are crucial for its utility in synthesis.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of 1-Methyl-3-aminopyrazole are summarized below.

PropertyValueSource(s)
CAS Number 1904-31-0PubChem[1]
Molecular Formula C₄H₇N₃PubChem[1]
Molecular Weight 97.12 g/mol PubChem[1]
Appearance Clear liquidChemicalBook[4]
Boiling Point 93 °CChemicalBook[4]
Density 1.12 g/mLChemicalBook[4]
Refractive Index 1.5420-1.5460ChemicalBook[4]
Water Solubility Slightly solubleChemicalBook[4]
pKa (Predicted) 4.04 ± 0.10ChemicalBook[4]
Spectral Data for Structural Elucidation

Structural confirmation of 1-Methyl-3-aminopyrazole relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 1-Methyl-3-aminopyrazole, the key signals would include a singlet for the methyl protons, two distinct signals for the pyrazole ring protons, and a broad signal for the amino protons.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the methyl carbon and the three unique carbon atoms of the pyrazole ring.[6]

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Key absorptions for 1-Methyl-3-aminopyrazole would include N-H stretching vibrations for the amino group and C-H stretching for the methyl and pyrazole ring protons.[1]

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The mass spectrum of 1-Methyl-3-aminopyrazole would show a molecular ion peak corresponding to its molecular weight.[1]

Safety and Handling

As with any chemical reagent, proper handling of 1-Methyl-3-aminopyrazole is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or eye irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Section 2: Synthesis of 1-Methyl-3-aminopyrazole

The synthesis of aminopyrazoles can be achieved through several established routes, most commonly involving the condensation of a hydrazine derivative with a suitable three-carbon precursor.[7][8] For 1-Methyl-3-aminopyrazole, the most logical and widely applicable approach involves the reaction of methylhydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.

Proposed Synthetic Pathway

A reliable method for the synthesis of 1-Methyl-3-aminopyrazole can be adapted from the well-documented synthesis of 3-aminopyrazole.[9] This involves the reaction of methylhydrazine with 2,3-dichloropropionitrile. The methyl group on the hydrazine directs the regioselectivity of the cyclization to favor the formation of the 1-methyl derivative.

G cluster_reactants Reactants cluster_product Product Methylhydrazine Methylhydrazine Reaction Condensation/ Cyclization Methylhydrazine->Reaction + Dichloropropionitrile 2,3-Dichloropropionitrile Dichloropropionitrile->Reaction Product 1-Methyl-3-aminopyrazole Reaction->Product

Caption: Proposed synthesis of 1-Methyl-3-aminopyrazole.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 3-aminopyrazole and is provided as a guideline for researchers.[9] Optimization may be necessary.

Materials:

  • Methylhydrazine

  • 2,3-Dichloropropionitrile

  • Potassium carbonate (K₂CO₃)

  • Water

  • Diethyl ether or Ethyl acetate

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium carbonate in water. To this solution, add methylhydrazine.

  • Addition of Nitrile: Cool the reaction mixture in an ice bath. Slowly add 2,3-dichloropropionitrile dropwise to the stirred solution, maintaining the temperature between 10-20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by heating at 50-60 °C for approximately 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove any inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Methyl-3-aminopyrazole stems from the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom at the 2-position, as well as the potential for electrophilic substitution on the pyrazole ring. This dual reactivity makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in many drug candidates.[10][11]

Reactions at the Amino Group

The primary amino group at the C3 position is a key handle for derivatization. It can readily undergo a variety of reactions typical of primary amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Synthesis of Fused Pyrazole Systems

A significant application of 1-Methyl-3-aminopyrazole is its use as a building block for the synthesis of bicyclic heterocyclic compounds with therapeutic potential, particularly in the realm of kinase inhibitors.[12][13]

The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][14][15] These fused systems are known to exhibit a range of biological activities, including acting as kinase inhibitors.[2][16]

G cluster_reactants Reactants cluster_product Product Aminopyrazole 1-Methyl-3-aminopyrazole Reaction Condensation/ Cyclization Aminopyrazole->Reaction + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Product Pyrazolo[1,5-a]pyrimidine Reaction->Product

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Similarly, 1-Methyl-3-aminopyrazole can be utilized in the synthesis of pyrazolo[3,4-b]pyridines. These are often prepared through the reaction of an aminopyrazole with various precursors that provide the pyridine ring fragment.[9][10][11] Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs).[17]

Section 4: Role in Drug Discovery and Development

The aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amino group of aminopyrazoles can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in many kinase inhibitor binding modes.

The N-methylation in 1-Methyl-3-aminopyrazole can offer several advantages in drug design:

  • Modulation of Physicochemical Properties: The methyl group can influence solubility, lipophilicity, and metabolic stability.

  • Vector for Substituent Placement: The fixed position of the methyl group allows for predictable substitution patterns on the pyrazole ring, aiding in structure-activity relationship (SAR) studies.

  • Improved Selectivity: The presence and position of the methyl group can influence the binding affinity and selectivity of the final compound for a particular kinase isoform.[5]

Conclusion

1-Methyl-3-aminopyrazole is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and the biological significance of the aminopyrazole scaffold make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors. As the quest for new and more effective drugs continues, the strategic application of such fundamental building blocks will undoubtedly play a pivotal role in future discoveries.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Production of 3-aminopyrazoles. (1975). Google Patents.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]

  • Boosting Crop Yields: The Role of 3-Aminopyrazole in Agrochemical Innovation. (n.d.). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Methyl-3-aminopyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. Retrieved from [Link]

  • An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. (2017). ResearchGate. Retrieved from [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). ACS Publications. Retrieved from [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). MDPI. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 1-Methyl-3-aminopyrazole

[1]

Executive Summary & Chemical Identity

1-Methyl-3-aminopyrazole (also known as 1-methyl-1H-pyrazol-3-amine) is a critical heterocyclic building block used in the synthesis of agrochemicals, pharmaceutical intermediates, and dye precursors.[1][2][3][4][5] Its solubility behavior is governed by its low molecular weight, basic nitrogen functionality, and amphiphilic character.[1][2]

  • CAS: 1904-31-0[1][3][4][5][6]

  • Molecular Weight: 97.12 g/mol [2][3][7]

  • Physical State: Low-melting solid (mp 34–37°C) or supercooled liquid at room temperature.[1][2]

  • pKa (Conjugate Acid): ~4.04 (Predicted)[1][3]

  • LogP: ~ -0.1 (Hydrophilic/Amphiphilic boundary)[1]

Key Insight: The compound's LogP of -0.1 suggests significant hydrophilicity, yet commercial databases often list it as "slightly soluble" in water.[1][2] This discrepancy typically arises from the pH-dependent nature of the aminopyrazole moiety.[1][2] While the neutral free base has moderate water solubility, its protonated form (at pH < 4) is highly soluble.[1][2]

Physicochemical Solubility Drivers

Understanding the molecular interactions is prerequisite to selecting the correct solvent system.[1][2]

Polarity & Hydrogen Bonding

The molecule contains a primary amine (-NH₂) acting as both a hydrogen bond donor (HBD) and acceptor (HBA), and a pyrazole ring nitrogen acting as an HBA.[1][2]

  • Protic Solvents (Alcohols): High solubility due to strong H-bond networking.[1][2]

  • Aprotic Polar Solvents (DMSO, DMF): Excellent solubility due to dipole-dipole interactions.[1][2]

  • Non-Polar Solvents (Alkanes): Poor solubility due to lack of H-bonding capability.[1][2]

Table 1: Predicted Solubility Landscape

Data synthesized from structural properties and standard synthetic protocols.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-DipoleStock solutions, library storage
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Hydrogen BondingReaction medium, recrystallization
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-Dipole / DispersionExtraction, chromatography
Ethers THF, 1,4-DioxaneModerate to High Weak H-Bond AcceptingReaction medium
Esters Ethyl AcetateModerate Dipole-DipolePartitioning, washing
Aqueous Water (pH 7)Moderate/Slight H-Bonding (limited by lipophilicity)Biphasic reactions
Aqueous Acid 0.1 M HCl, 1 M Acetic AcidVery High Ionic Solvation (Salt formation)Aqueous workup
Alkanes Hexanes, Heptane, PentaneLow / Insoluble Dispersion (Van der Waals)Anti-solvent, precipitation

Experimental Protocols for Solubility Determination

As specific quantitative data is often proprietary or batch-dependent, the following self-validating protocols allow researchers to generate precise solubility curves.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.[1][2] Scope: Initial process development.

  • Preparation: Weigh 10 mg of 1-Methyl-3-aminopyrazole into a clear HPLC vial.

  • Addition: Add the target solvent in 100 µL increments (starting volume).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Clear solution, no particulates.[1][2]

    • Undissolved: Visible solid or oil droplets.[1][2]

  • Calculation:

    • If dissolved in 100 µL: Solubility > 100 mg/mL.[1][2]

    • If dissolved in 1000 µL (total): Solubility ~ 10 mg/mL.[1][2]

Protocol B: Equilibrium Solubility via HPLC (Tier 2)

Objective: Precise thermodynamic solubility data for formulation or crystallization design.

  • Saturation: Add excess solid 1-Methyl-3-aminopyrazole to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water/0.1% Formic Acid).

  • Quantification: Inject onto HPLC-UV (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: 5-95% Acetonitrile in Water (+0.1% Formic Acid).[1][2]

    • Calibration: External standard curve (0.01 – 1.0 mg/mL).[1][2]

Strategic Workflows (Visualized)

Solubility Screening Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogicStartStart: Select Solvent PurposePurposeIntended Application?Start->PurposeReactionReaction MediumPurpose->ReactionSynthesisPurificationPurification / WorkupPurpose->PurificationIsolationTempCheckReaction Temperature?Reaction->TempCheckCrystCheckCrystallization?Purification->CrystCheckHighTemp> 80°C(Reflux)TempCheck->HighTempLowTemp< 40°C(Ambient)TempCheck->LowTempSelectTolueneSelect: Toluene / Xylene(Check solubility at reflux)HighTemp->SelectTolueneSelectDCMSelect: DCM / THF(High solubility)LowTemp->SelectDCMSolventAntiSolvent/Anti-SolventSystemCrystCheck->SolventAntiYesSystem1Ethanol (Solvent) +Heptane (Anti-solvent)SolventAnti->System1System2Ethyl Acetate (Solvent) +Hexane (Anti-solvent)SolventAnti->System2

Caption: Decision matrix for solvent selection based on thermal requirements and purification strategy.

pH-Dependent Solubility Mechanism

This diagram details how pH manipulation alters the solubility state, critical for liquid-liquid extraction (LLE).[1][2]

pHSolubilityAcidicAcidic pH (< 2)Protonated CationNeutralNeutral pH (6-8)Free BaseAcidic->NeutralAdd NaOHWaterSolWater Soluble(Aqueous Phase)Acidic->WaterSolForms Salt (R-NH3+)Neutral->AcidicAdd HClNeutral->WaterSolPartial SolubilityOrgSolOrganic Soluble(DCM/EtOAc Phase)Neutral->OrgSolPartition Coeff > 1BasicBasic pH (> 10)Free BaseBasic->OrgSolMax Extraction Efficiency

Caption: Phase distribution changes driven by pH adjustments, enabling efficient extraction protocols.

Application in Process Chemistry[2][10]

Recrystallization Strategies

Since 1-Methyl-3-aminopyrazole is a low-melting solid, "oiling out" is a common risk during crystallization.[1][2]

  • Recommended System: Ethanol/Heptane .[1][2]

  • Procedure: Dissolve the crude material in a minimum volume of warm Ethanol (40°C). Slowly add Heptane until slight turbidity is observed. Cool slowly to 0°C with vigorous stirring to induce nucleation rather than oil formation.

Reaction Solvent Selection[1][2][10]
  • Nucleophilic Substitution: Use Acetonitrile or DMF .[1][2] These polar aprotic solvents solvate the aminopyrazole well but leave the amine nucleophile "naked" and reactive.[1][2]

  • Condensation Reactions: Use Ethanol or Toluene .[1][2][8] Toluene allows for azeotropic removal of water (Dean-Stark) if the reaction generates water byproducts.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link][1]

  • Organic Syntheses. General procedures for Aminopyrazole synthesis and purification. (Contextual reference for aminopyrazole handling). Retrieved from [Link][1]

An In-Depth Technical Guide to the Reactivity of the Amine Group in 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-3-aminopyrazole is a foundational building block in contemporary medicinal chemistry, prized for its role in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3] Its synthetic utility is largely dictated by the reactivity of the exocyclic amine at the C3 position. This guide provides an in-depth analysis of the chemical behavior of this amine group, grounded in an understanding of the molecule's electronic structure. We will explore the delicate balance of nucleophilicity and basicity, delve into the mechanisms of its most critical transformations, and offer field-proven protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile scaffold.

Core Principles: Electronic Structure and Reactivity

The reactivity of the 3-amino group in 1-methyl-3-aminopyrazole is not merely that of a simple aromatic amine; it is profoundly influenced by the electronic characteristics of the pyrazole ring itself. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The interplay between the N1-methyl group, the pyridine-like nitrogen at N2, and the exocyclic amine at C3 creates a unique electronic environment that governs the molecule's chemical behavior.

The N1-methyl group is an electron-donating group, which increases the electron density of the pyrazole ring. The exocyclic amino group at the C3 position further contributes to this electron-rich system through resonance. However, the adjacent pyridine-like N2 atom acts as an electron sink, withdrawing electron density from the ring. This push-pull dynamic results in a nuanced reactivity profile. The primary sites of nucleophilic character are the exocyclic amine (NH₂) and the N2 ring nitrogen. Understanding the competition between these two sites is paramount for achieving selective chemical transformations.

Caption: Nucleophilic centers in 1-methyl-3-aminopyrazole.

Basicity and Protonation

The predicted pKa of 1-methyl-3-aminopyrazole is approximately 4.04, indicating it is a weak base.[4] In acidic media, protonation can occur at either the exocyclic amine or the more basic N2 ring nitrogen. Under strongly acidic conditions, such as those used in diazotization, the ring nitrogen is preferentially protonated. This protonation deactivates the ring towards electrophilic attack and modulates the reactivity of the exocyclic amine.[5]

PropertyValueSource
Molecular Formula C₄H₇N₃[6]
Molecular Weight 97.12 g/mol [7]
Boiling Point 93 °C[4]
Predicted pKa 4.04 ± 0.10[4]
Appearance Light orange to yellow liquid[4]
Table 1: Physicochemical Properties of 1-Methyl-3-aminopyrazole.

Key Synthetic Transformations of the Amine Group

The exocyclic amine of 1-methyl-3-aminopyrazole is a versatile handle for a wide array of chemical modifications. Its nucleophilic character allows it to readily react with various electrophiles.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds are cornerstone reactions in drug discovery, often used to modulate physicochemical properties and explore structure-activity relationships (SAR). The amine group at C3 undergoes facile acylation and sulfonylation.

  • N-Acylation: This reaction is typically performed with acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. The choice of an aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) is common. The reaction is generally high-yielding and chemoselective for the exocyclic amine over the N2 ring nitrogen, primarily due to the higher nucleophilicity of the primary amine.

  • N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide.[8] These reactions are robust and provide access to a critical class of functional groups in medicinal chemistry. In some cases, double sulfonylation can occur if excess reagent and strong base are used.[8]

G

Caption: Experimental workflow for N-acylation or N-sulfonylation.

N-Alkylation

While acylation and sulfonylation are highly selective for the exocyclic amine, N-alkylation can be more complex. Alkylation of aminopyrazoles can potentially occur at the exocyclic amine, the N1 position (if unsubstituted), or the N2 position.[9] In the case of 1-methyl-3-aminopyrazole, the N1 position is already blocked. Therefore, the primary competition is between the exocyclic NH₂ and the ring N2.

The regiochemical outcome is influenced by factors such as the nature of the alkylating agent, the base, and the solvent.[9] Hard electrophiles tend to react at the site of highest electron density (often the ring nitrogen), while softer electrophiles may favor the softer exocyclic amine.

A highly effective and selective method for alkylating the exocyclic amine is reductive amination .[10] This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method avoids the regioselectivity issues associated with direct alkylation using alkyl halides.[10]

Diazotization and Azo Coupling

The diazotization of the 3-amino group is a powerful transformation that converts the amine into a versatile diazonium salt intermediate. This reaction is typically carried out by treating the aminopyrazole with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[5][11]

The resulting pyrazolediazonium salt is an excellent electrophile and can undergo several useful reactions:

  • Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (like phenols or anilines) or active methylene compounds to form highly colored azo compounds. This is a foundational reaction in dye chemistry.[12]

  • Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups, often using copper(I) salts as catalysts.[13]

This two-step sequence (diazotization followed by substitution) provides an indirect method to introduce a wide range of functional groups at the C3 position that are not accessible through direct methods.

G Amine 1-Methyl-3-aminopyrazole (R-NH₂) Intermediate N-Nitrosamine Intermediate Amine->Intermediate + NO⁺ HONO Nitrous Acid (HONO) Generated in situ Nitrosonium Nitrosonium Ion (NO⁺) HONO->Nitrosonium H⁺ Diazonium Pyrazolediazonium Salt (R-N₂⁺) Intermediate->Diazonium H⁺, -H₂O

Caption: Key steps in the formation of a pyrazolediazonium salt.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for the reliable transformation of 1-methyl-3-aminopyrazole. Researchers should adapt these procedures based on the specific properties of their substrates and reagents.

Protocol 1: General Procedure for N-Acylation (Amide Synthesis)
  • Reaction Setup: To a solution of 1-methyl-3-aminopyrazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise to the solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.

Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)

This protocol is adapted from a similar procedure for a substituted 5-aminopyrazole.[8]

  • Reaction Setup: Dissolve 1-methyl-3-aminopyrazole (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile (~0.1 M).

  • Reagent Addition: Add the sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using dichloromethane or an ethyl acetate/hexanes gradient) to yield the desired N-sulfonylated pyrazole.[8]

Conclusion

The 3-amino group of 1-methyl-3-aminopyrazole is a remarkably versatile functional group whose reactivity is finely tuned by the electronic properties of the pyrazole ring. While it undergoes predictable and high-yielding acylation and sulfonylation reactions, chemists must be mindful of the competing nucleophilicity of the N2 ring nitrogen, particularly in alkylation reactions. The ability to convert the amine to a diazonium salt further expands its synthetic utility, opening pathways to a wide range of C3-substituted pyrazoles. A thorough understanding of these reactivity patterns, as outlined in this guide, empowers researchers to strategically and efficiently utilize 1-methyl-3-aminopyrazole as a key scaffold in the design and synthesis of novel molecules for drug discovery and development.

References

  • Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. (n.d.). National Institutes of Health.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Plausible nucleophile sites of 5‐aminopyrazoles. (n.d.). ResearchGate.
  • 1-Methyl-1H-pyrazol-3-amine synthesis. (n.d.). ChemicalBook.
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). SciSpace.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.
  • Guo, Y., Wang, G., Wei, L., & Wan, J. P. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. Journal of Organic Chemistry, 84(5), 2984-2990. Retrieved February 8, 2026, from [Link]

  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (2009). ResearchGate.
  • N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.
  • Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.). Google Patents.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024).
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). CSIRO Publishing. Retrieved February 8, 2026, from [Link]

  • Process for the diazotisation of amines. (n.d.). European Patent Office. Retrieved February 8, 2026, from [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic.... (n.d.). ResearchGate.
  • Scheme 21. One-pot diazotization reaction carried out on.... (n.d.). ResearchGate.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • 14.4: Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Discovery of Novel Substituted N-Methylpyrazole Scaffolds as MmpL3 Inhibitors | Request PDF. (n.d.). ResearchGate.
  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

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  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health. Retrieved February 8, 2026, from [Link]

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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Landscape of a Privileged Scaffold

1-Methyl-3-aminopyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure features a five-membered aromatic pyrazole ring, which is inherently electron-rich and thus predisposed to electrophilic attack. The reactivity and regioselectivity of this ring are profoundly influenced by its two substituents: a methyl group at the N1 position and an amino group at the C3 position.

  • The 3-Amino Group (-NH₂): This is a powerful activating group. Through resonance, the nitrogen lone pair donates significant electron density into the pyrazole ring. This effect is most pronounced at the positions ortho (C4) and para (C5, relative to the C3-N bond through the ring) to the amino group. This strong activation makes the ring highly nucleophilic and susceptible to reaction with a wide range of electrophiles.[1][2]

  • The 1-Methyl Group (-CH₃): This is a weakly activating group due to a positive inductive effect (+I), donating electron density through the sigma bond framework.[3]

The concerted influence of these two groups renders the 1-methyl-3-aminopyrazole ring exceptionally reactive towards electrophiles, far more so than unsubstituted pyrazole. The primary challenge and focus of this guide is to understand and control the regioselectivity of these reactions, which is overwhelmingly directed to the C4 position. The C4 position benefits from the strong activating effect of the amino group and is sterically unencumbered, making it the kinetic and thermodynamic product in most cases.[4][5]

This guide provides a detailed exploration of the principal electrophilic substitution reactions of 1-methyl-3-aminopyrazole, offering not just protocols but the underlying scientific rationale for key experimental choices.

Halogenation: Precise and High-Yielding Functionalization

Halogenation is one of the most straightforward and efficient electrophilic substitutions for this substrate. Due to the highly activated nature of the pyrazole ring, harsh conditions and strong Lewis acid catalysts are unnecessary and often detrimental. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) provides a mild and highly regioselective route to 4-halo-1-methyl-3-aminopyrazoles.

Mechanistic Rationale & Regioselectivity

The reaction proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.[6] The N-halosuccinimide serves as a source of an electrophilic halogen (Br⁺ or Cl⁺). The electron-rich pyrazole ring attacks the electrophile, preferentially at the C4 position, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is the key to the reaction's regioselectivity. Attack at C4 allows the positive charge to be delocalized effectively across the N2 atom and, most importantly, onto the exocyclic amino group at C3. This charge delocalization is a powerful stabilizing force that is not as effective for attack at the C5 position. A subsequent deprotonation step by a weak base (like the succinimide anion or solvent) restores aromaticity, yielding the final product.

Halogenation_Mechanism Mechanism of C4-Halogenation cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Reactant 1-Methyl-3-aminopyrazole Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Slow (Rate-Determining) Reactant->Intermediate Electrophile X⁺ Product 4-Halo-1-methyl-3-aminopyrazole Intermediate->Product Fast Intermediate->Product Base B: ProtonatedBase B-H⁺

Caption: General mechanism for electrophilic halogenation at the C4 position.

Field-Proven Experimental Protocol: 4-Bromo-1-methyl-3-aminopyrazole

This protocol is adapted from methodologies proven effective for highly activated aminopyrazole systems.[7] The choice of Dimethyl Sulfoxide (DMSO) as a solvent is strategic; its polar, aprotic nature facilitates the reaction without interfering with the electrophile or substrate.

Materials:

  • 1-Methyl-3-aminopyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Inert Atmosphere: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring the integrity of the activated substrate.

  • Dissolution: Dissolve 1-Methyl-3-aminopyrazole (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes. Maintaining a low temperature controls the reaction rate, preventing potential di-substitution or other side reactions due to the high reactivity of the substrate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion before proceeding to work-up.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-bromo-1-methyl-3-aminopyrazole.

Nitration: Navigating the Challenges of a Powerful Electrophile

Nitration of 1-methyl-3-aminopyrazole is significantly more complex than halogenation. The primary challenge stems from the high reactivity of the 3-amino group, which is susceptible to oxidation and protonation under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acids).[1] Direct nitration often leads to low yields, complex product mixtures, and potential decomposition.

Strategic Approach: The Protection-Nitration-Deprotection Workflow

To achieve a successful and clean nitration at the C4 position, a protective strategy is imperative. The amino group is temporarily converted to an amide (e.g., an acetamide), which serves two critical functions:

  • Moderates Reactivity: The acetyl group is electron-withdrawing, which tempers the powerful activating effect of the amino group, making the ring less susceptible to oxidation and over-reaction.

  • Prevents Protonation: The amide nitrogen is significantly less basic than the amine nitrogen, preventing the formation of a deactivating pyrazolium ion in the acidic nitrating medium.

This multi-step approach ensures a predictable and high-yielding outcome.

Nitration_Workflow Start 1-Methyl-3-aminopyrazole Step1 Step 1: Acylation (Protection) Reagents: Acetic Anhydride Start->Step1 Protected N-(1-methyl-1H-pyrazol-3-yl)acetamide Step1->Protected Step2 Step 2: Nitration Reagents: HNO₃ / H₂SO₄ (0°C) Protected->Step2 Nitrated N-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetamide Step2->Nitrated Step3 Step 3: Hydrolysis (Deprotection) Reagents: Aq. HCl, heat Nitrated->Step3 Final 1-Methyl-4-nitro-3-aminopyrazole Step3->Final

Caption: A robust workflow for the nitration of 1-methyl-3-aminopyrazole.

Detailed Experimental Protocol
Part A: Protection (Acetylation)
  • Suspend 1-methyl-3-aminopyrazole (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to act as a base, scavenging the HCl produced.

  • Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq).

  • Stir at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield N-(1-methyl-1H-pyrazol-3-yl)acetamide, which is often pure enough for the next step.

Part B: Nitration
  • Add the protected acetamide from Part A slowly to concentrated sulfuric acid at 0 °C. It is critical to maintain this low temperature to manage the exothermic nature of the dissolution.

  • Prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 5 °C. This precise temperature control is the cornerstone of a safe and selective nitration.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetamide.

Part C: Deprotection (Hydrolysis)
  • Reflux the nitrated acetamide from Part B in 6M aqueous hydrochloric acid for 4-6 hours.

  • Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the final product, 1-methyl-4-nitro-3-aminopyrazole.

Friedel-Crafts Acylation: Overcoming Catalyst Complexation

Friedel-Crafts acylation, a powerful tool for forming C-C bonds, presents a significant challenge for 1-methyl-3-aminopyrazole.[8] The basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated species that is resistant to electrophilic attack.[9] Therefore, direct acylation is generally not feasible.

The same protection strategy employed for nitration is the most reliable solution. By converting the amino group to an acetamide, the Lewis basicity of the nitrogen is drastically reduced, preventing catalyst poisoning. The N-acetyl group is deactivating but remains an ortho, para-director, guiding the incoming acyl group to the desired C4 position.

Experimental Protocol: 4-Acetyl-1-methyl-3-aminopyrazole

Prerequisite: The substrate for this reaction is N-(1-methyl-1H-pyrazol-3-yl)acetamide, prepared as described in the nitration protocol (Part A).

Materials:

  • N-(1-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq)

  • Acetyl chloride (1.5 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice, Hydrochloric acid (1M)

Procedure:

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (3.0 eq) in anhydrous DCM under a nitrogen atmosphere. A stoichiometric excess of the catalyst is required as it will coordinate with both the carbonyl oxygen of the reactant and the acetyl chloride.

  • Acylium Ion Formation: Add acetyl chloride (1.5 eq) to the suspension and stir for 15 minutes at room temperature to pre-form the electrophilic acylium ion complex.

  • Substrate Addition: Cool the mixture to 0 °C and add a solution of N-(1-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction is typically slower than halogenation due to the deactivating effect of the acetylamino group.

  • Quenching & Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the resulting ketone by column chromatography.

  • Deprotection: The resulting 4-acetyl-protected amine can then be deprotected via acidic hydrolysis (as described in the nitration protocol, Part C) to yield 4-acetyl-1-methyl-3-aminopyrazole.

Summary of Regioselectivity

The electrophilic substitution reactions of 1-methyl-3-aminopyrazole are governed by the powerful directing effect of the 3-amino group. The following table summarizes the expected major products for key reactions.

Reaction TypeElectrophile (E⁺)ReagentsMajor ProductKey Considerations
Bromination Br⁺NBS, DMSO4-Bromo-1-methyl-3-aminopyrazoleMild conditions are sufficient; high regioselectivity.
Chlorination Cl⁺NCS, DMSO4-Chloro-1-methyl-3-aminopyrazoleSimilar to bromination; highly efficient.
Nitration NO₂⁺HNO₃/H₂SO₄4-Nitro-1-methyl-3-aminopyrazoleRequires protection of the amino group to prevent oxidation and deactivation.
Acylation RCO⁺RCOCl, AlCl₃4-Acyl-1-methyl-3-aminopyrazoleRequires protection of the amino group to prevent catalyst complexation.
Sulfonation SO₃Fuming H₂SO₄1-Methyl-3-aminopyrazole-4-sulfonic acidReaction is vigorous; may require protection. Product is often a zwitterion.

Conclusion

1-Methyl-3-aminopyrazole is a highly activated heterocyclic system that readily undergoes electrophilic aromatic substitution. The key to successfully functionalizing this scaffold lies in understanding the dominant role of the 3-amino group, which consistently directs incoming electrophiles to the C4 position. While simple reactions like halogenation can be performed directly with high efficiency, more demanding transformations such as nitration and Friedel-Crafts acylation necessitate a robust protection-deprotection strategy to circumvent the inherent reactivity and basicity of the amino substituent. The protocols and mechanistic insights provided in this guide offer a validated framework for researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of complex molecular architectures.

References

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • SlideShare. Pyrazole. [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

Sources

1-Methyl-3-aminopyrazole: Strategic Utilization in Heterocyclic Design and Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-aminopyrazole (1M3AP) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike its unmethylated parent, 1M3AP offers a fixed tautomeric state, defined lipophilicity, and a distinct nucleophilic profile that allows for highly regioselective heterocyclizations.

This technical guide dissects the utility of 1M3AP, moving beyond basic properties to focus on its primary application: the synthesis of pyrazolo[1,5-a]pyrimidines —a bioisostere of the purine core found in ATP. We provide validated protocols for its synthesis to avoid common regioselectivity pitfalls and detail its mechanistic behavior in cascade cyclizations.

Part 1: Structural & Physicochemical Profile[1]

The utility of 1M3AP lies in its electronic duality. The exocyclic amino group at C3 is moderately nucleophilic, while the endocyclic N2 nitrogen retains sufficient basicity to participate in cyclization reactions, but only after the C3-amine has reacted.

Key Properties Table[1][2][3]
PropertyValue / CharacteristicImplications for Synthesis
CAS Number 1904-31-0Standard identifier for sourcing.
Molecular Weight 97.12 g/mol Low MW allows for high "ligand efficiency" in fragment-based drug design.
pKa (Conj. Acid) ~4.04Significantly less basic than pyridine (pKa 5.2). Requires stronger electrophiles or catalysis for amide coupling compared to alkyl amines.
Tautomerism Fixed The N1-methyl group locks the aromatic system, preventing the 3-amino

5-amino tautomeric shift common in N-unsubstituted pyrazoles.
H-Bonding Donor (NH₂), Acceptor (N2)The N2 nitrogen is a critical H-bond acceptor in the "hinge region" of kinase active sites.

Part 2: Synthetic Access & Regiocontrol[4][5]

The Regioselectivity Challenge

A common error in synthesizing 1M3AP is the reaction of simple acrylonitrile with methylhydrazine. This often yields a mixture of the desired 3-amino isomer and the unwanted 5-amino isomer (1-methyl-5-aminopyrazole) due to the competitive nucleophilicity of the


 and 

atoms of methylhydrazine.
The Solution: The Bagley Protocol

To ensure high regiochemical fidelity, the use of 2-chloroacrylonitrile or 3-methoxyacrylonitrile under controlled conditions is recommended. The presence of a leaving group at the


 or 

position directs the initial attack of the hydrazine.
Validated Synthetic Pathway (DOT Diagram)

SynthesisPath Start Methylhydrazine Intermediate Acyclic Hydrazone Intermediate Start->Intermediate Nucleophilic Attack (N-beta) Substrate 2-Chloroacrylonitrile Substrate->Intermediate Product 1-Methyl-3-aminopyrazole (Target) Intermediate->Product Cyclization (Fast) Byproduct 1-Methyl-5-aminopyrazole (Unwanted Isomer) Intermediate->Byproduct Minor Pathway (Slow)

Figure 1: Regioselective synthesis of 1-methyl-3-aminopyrazole. The use of


-halo or 

-alkoxy nitriles directs the condensation to favor the 3-amino isomer.

Part 3: The "Killer App" – Pyrazolo[1,5-a]pyrimidine Synthesis

The most high-value application of 1M3AP is its condensation with 1,3-dielectrophiles (such as 1,3-diketones or


-keto esters) to form pyrazolo[1,5-a]pyrimidines .
Mechanism of Action

This reaction proceeds via a


 cyclocondensation.
  • Initial Attack: The exocyclic amine (C3-NH₂) attacks the most reactive carbonyl of the 1,3-dicarbonyl.

  • Imine Formation: Loss of water generates an intermediate enamine/imine.

  • Ring Closure: The endocyclic N2 nitrogen (now nucleophilic due to resonance) attacks the second electrophilic carbon.

  • Aromatization: Elimination of water/alcohol yields the fused bicyclic aromatic system.

Critical Insight: If the reaction pH is too acidic, the exocyclic amine may protonate, deactivating it. If too basic, hydrolysis of the electrophile may occur. Acetic acid (glacial) is the standard solvent/catalyst system.

Reaction Mechanism Flow (DOT Diagram)

CyclizationMech Reactants 1M3AP + 1,3-Diketone Step1 Step 1: C3-NH2 Attack (Formation of Enaminone) Reactants->Step1 AcOH, Reflux Step2 Step 2: N2 Ring Closure (Intramolecular) Step1->Step2 Dehydration (-H2O) Final Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) Step2->Final Aromatization

Figure 2: The cascade mechanism for constructing the pyrazolo[1,5-a]pyrimidine core, a bioisostere of the adenine ring system.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-3-aminopyrazole (Bagley Modification)

Based on microwave-assisted condensation principles.

  • Reagents: Methylhydrazine (1.0 equiv), 2-Chloroacrylonitrile (1.0 equiv), Water/Ethanol (3:1).

  • Procedure:

    • Dissolve methylhydrazine in water/ethanol in a microwave-safe vial.

    • Cool to 0°C. Slowly add 2-chloroacrylonitrile dropwise (Exothermic!).

    • Seal the vial and heat in a microwave reactor at 100°C for 15 minutes (or reflux for 4 hours if using thermal heating).

    • Workup: Basify with NaOH (2M) to pH > 10. Extract with Ethyl Acetate (3x).

    • Purification: The 3-amino isomer is more polar. Purify via flash chromatography (DCM:MeOH 95:5).

    • Yield: Expect 70–85%.

Protocol B: Synthesis of 7-Methyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide

A model reaction demonstrating the scaffold utility.

  • Reagents: 1-Methyl-3-aminopyrazole (1.0 equiv), Ethoxymethylenemalononitrile (1.1 equiv), Ethanol.

  • Procedure:

    • Dissolve 1M3AP in Ethanol (0.5 M concentration).

    • Add Ethoxymethylenemalononitrile.

    • Reflux for 3 hours. The product often precipitates directly from the hot solution.

    • Isolation: Cool to room temperature. Filter the solid. Wash with cold ethanol.

    • Result: This yields the 3-cyano derivative, which can be hydrolyzed to the carboxamide.

Part 5: References & Authoritative Grounding

  • Bagley, M. C., et al. (2007). Regioselective synthesis of 5-amino- and 3-aminopyrazoles.Tetrahedron Letters , 48(1), 35-38.

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry.[1][2]Arkivoc , (i), 198-250.[1]

  • PubChem Compound Summary. 1-Methyl-3-aminopyrazole (CID 137254).[3]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.Targets in Heterocyclic Systems , 21.

Sources

potential applications of 1-Methyl-3-aminopyrazole in medicinal chemistry

[1]

Executive Summary: The Hinge-Binding Architect

In the landscape of modern drug discovery, 1-Methyl-3-aminopyrazole (CAS: 1904-31-0) has transcended its role as a simple reagent to become a cornerstone scaffold for kinase inhibitor design.[1] Its structural simplicity belies its utility: the pyrazole ring serves as a robust bioisostere for the imidazole ring found in adenine, making it an ideal mimic for ATP in the catalytic cleft of protein kinases.

This guide dissects the medicinal chemistry of 1-Methyl-3-aminopyrazole, moving beyond basic synthesis to explore its application in Fragment-Based Drug Discovery (FBDD) and the construction of privileged fused heterocycles like pyrazolo[1,5-a]pyrimidines .[1] We focus on its critical role in targeting the "dark kinome" (e.g., JNK3, CDK16) and its capacity to form precise hydrogen bond networks within the hinge region of target enzymes.

Part 1: Structural Properties & Reactivity Profile[2]

Electronic Architecture

The 1-Methyl-3-aminopyrazole moiety is defined by a distinct polarization that dictates its reactivity and binding affinity.[1]

  • N1-Methyl Group: Locks the tautomeric state, preventing the N1-H/N2-H proton shift common in unsubstituted pyrazoles.[1] This steric lock improves lipophilicity (LogP) and membrane permeability.[1]

  • C3-Amino Group: Acts as a versatile nucleophile.[1] Unlike aniline, the C3-amino group on the electron-rich pyrazole ring is highly reactive toward electrophiles (acyl chlorides, isocyanates), facilitating rapid library generation.

  • N2 Nitrogen: A critical hydrogen bond acceptor.[1] In kinase pockets, N2 often accepts a hydrogen bond from the backbone amide of the "hinge" residue (e.g., Met, Leu), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.

The "Privileged" Fusion

The most high-value application of this scaffold is its conversion into pyrazolo[1,5-a]pyrimidines .[2] By condensing 1-Methyl-3-aminopyrazole with 1,3-electrophiles, chemists create a bicyclic system that is isosteric with the purine core of ATP but offers tunable vectors for selectivity.[1]

ReactionWorkflowcluster_0Key TransformationStart1-Methyl-3-aminopyrazole(Nucleophile)IntermediateSchiff Base / EnamineIntermediateStart->Intermediate Acid Cat. (AcOH)Reagent1,3-Dicarbonyl / Enaminone(Electrophile)Reagent->IntermediateProductPyrazolo[1,5-a]pyrimidine(Privileged Scaffold)Intermediate->Product Cyclodehydration(-H2O)

Figure 1: Synthetic workflow for the conversion of 1-Methyl-3-aminopyrazole into the bioactive pyrazolo[1,5-a]pyrimidine scaffold.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Kinase Inhibition: The JNK3 Case Study

c-Jun N-terminal Kinase 3 (JNK3) is a prime target for neurodegenerative diseases.[1] 1-Methyl-3-aminopyrazole derivatives have shown remarkable isoform selectivity for JNK3 over JNK1 and p38

1
  • Mechanism: The pyrazole N2 and the exocyclic NH act as a donor-acceptor motif, anchoring the molecule to the hinge region (Met149 in JNK3).

  • Selectivity Filter: Substituents at the pyrazole C4 position can vector into the "gatekeeper" region, exploiting subtle steric differences between kinase isoforms.

CDK16 (PCTAIRE) Modulation

In the development of inhibitors for CDK16, an understudied kinase involved in vesicle transport, the aminopyrazole core serves as the anchor.

  • Optimization: The 1-methyl group is often replaced or modified to tune metabolic stability, but the 3-amino core remains essential for the hydrogen bonding network with the kinase backbone.

Data Summary: Activity Profile

The following table summarizes the potency of 1-Methyl-3-aminopyrazole derived scaffolds in recent literature.

Target KinaseScaffold TypeKey InteractionIC50 / KdReference
JNK3 Aminopyrazole UreaHinge H-bonds (Met149)18 nMJ. Med.[1] Chem. [1]
Pim-1 Pyrazolo[1,5-a]pyrimidineLys67 (Salt bridge)< 10 nMACS Med.[1] Chem. Lett. [2]
CDK16 N-PyrazolylpyrimidineHinge Binding33 nM (EC50)Int. J. Mol.[1][3] Sci. [3]

Part 3: Experimental Protocol

Protocol: Regioselective Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine

Objective: Synthesis of a kinase-privileged core using 1-Methyl-3-aminopyrazole. Rationale: This condensation reaction is the industry standard for accessing the pyrazolo[1,5-a]pyrimidine scaffold. The use of acetic acid promotes the formation of the intermediate Schiff base while driving the final dehydration.

Materials
  • Reagent A: 1-Methyl-1H-pyrazol-3-amine (1.0 eq, 5.0 mmol)[1]

  • Reagent B: 1-Phenyl-1,3-butanedione (1.0 eq, 5.0 mmol)

  • Solvent: Glacial Acetic Acid (10 mL)

  • Catalyst: Piperidine (cat., optional for sluggish substrates)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Reagent A (485 mg) in Glacial Acetic Acid (10 mL).

  • Addition: Add Reagent B (810 mg) in one portion. The solution may turn slightly yellow.[1]

  • Reflux: Heat the reaction mixture to 110°C (oil bath temperature) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting amine (polar, low Rf) should disappear, replaced by a fluorescent spot (higher Rf).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO3 solution until pH ~8.[1]

  • Isolation:

    • A precipitate should form.[1] Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (3 x 10 mL) to remove residual acetate salts.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if high purity is required for biological assay.

Yield: Typical yields range from 75–90%.[1] Characterization: 1H NMR will show the disappearance of the diketone methylene protons and the appearance of the pyrimidine aromatic proton (~6.8 ppm).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the binding mode of a 1-Methyl-3-aminopyrazole derivative within the ATP-binding pocket of a generic kinase (e.g., JNK3).[1]

Pharmacophorecluster_ligand1-Methyl-3-aminopyrazole CoreHingeKinase Hinge Region(Met/Leu Backbone)N2Pyrazole N2(H-Bond Acceptor)Hinge->N2 H-Bond (NH -> N)GatekeeperGatekeeper Residue(Steric Filter)NHExocyclic NH(H-Bond Donor)NH->Hinge H-Bond (NH -> O)C4C4-Substituent(Selectivity Vector)C4->Gatekeeper Steric/Hydrophobic Interaction

Figure 2: Pharmacophore model demonstrating the "Hinge Binder" mechanism of the aminopyrazole core.[1]

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry. ACS Publications.[1][4] Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. ACS Publications.[1][4] Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. MDPI.[1] Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Royal Society of Chemistry.[1] Available at: [Link]

  • 1-Methyl-1H-pyrazol-3-amine Substance Record. PubChem. National Library of Medicine.[1] Available at: [Link]

Introduction: The Significance of the 1-Methyl-3-aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-aminopyrazole

1-Methyl-3-aminopyrazole is a foundational heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a methylated pyrazole core with a primary amine, offers a versatile platform for constructing more complex molecules. The strategic placement of the methyl and amino groups allows for diverse functionalization, making it a privileged scaffold in the discovery of novel therapeutic agents and active compounds. Aminopyrazoles are precursors to a wide range of biologically active molecules, including well-known drugs, which underscores the importance of robust and efficient synthetic routes to access this key intermediate.[1]

This guide provides an in-depth review of the core synthetic strategies for preparing 1-methyl-3-aminopyrazole. It moves beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and practical, field-tested protocols.

Core Synthetic Strategy 1: Condensation with α,β-Unsaturated Nitriles

One of the most direct and industrially relevant methods for synthesizing aminopyrazoles involves the reaction of a hydrazine with an α,β-unsaturated nitrile bearing a leaving group at the α- or β-position.[1] For the synthesis of 1-methyl-3-aminopyrazole, this translates to the condensation of methylhydrazine with precursors like 2-chloroacrylonitrile or 2,3-dichloropropionitrile.[2] This approach is often favored for its operational simplicity, potential for one-pot execution, and high yields.[2]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a sequence of nucleophilic attack, cyclization, and elimination. The choice of methylhydrazine introduces a critical question of regioselectivity: which nitrogen atom initiates the attack, and where does the methyl group ultimately reside?

Methylhydrazine has two distinct nucleophilic nitrogen atoms: the methylated N1 and the unsubstituted N2. The N2 nitrogen is generally considered more nucleophilic due to steric hindrance at N1.

  • Initial Attack: The more nucleophilic, unsubstituted nitrogen of methylhydrazine attacks the β-carbon of the activated alkene (Michael addition).

  • Cyclization: The now-tethered, less nucleophilic N1 nitrogen attacks the nitrile carbon. This intramolecular cyclization is entropically favored.

  • Tautomerization & Elimination: The resulting intermediate tautomerizes to form the aromatic pyrazole ring, accompanied by the elimination of the leaving group (e.g., a chloride ion).

This specific sequence ensures the methyl group is positioned at the N1 position of the pyrazole ring, and the amino group, derived from the more nucleophilic nitrogen, is at the C3 position, yielding the desired 1-methyl-3-aminopyrazole isomer with high selectivity.

Mechanism_Unsaturated_Nitrile cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product MeNHNH2 Methylhydrazine Michael_Adduct Michael Adduct (Intermediate) MeNHNH2->Michael_Adduct 1. Michael Addition (N2 attacks β-carbon) ClCN 2-Chloroacrylonitrile ClCN->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int 2. Intramolecular Cyclization (N1 attacks nitrile) Product 1-Methyl-3-aminopyrazole Cyclized_Int->Product 3. Tautomerization & Elimination of HCl

Caption: Mechanism for 1-methyl-3-aminopyrazole synthesis.

Field-Proven Experimental Protocol

The following protocol is adapted from established industrial processes, valued for their efficiency and scalability.[2]

Objective: To synthesize 3-aminopyrazole via the reaction of hydrazine hydrate with 2-chloroacrylonitrile. This can be adapted for 1-methyl-3-aminopyrazole by substituting methylhydrazine.

Materials:

  • Hydrazine hydrate (or Methylhydrazine)

  • Potassium carbonate (K₂CO₃)

  • Water

  • 2-Chloroacrylonitrile

  • Ethyl acetate (for extraction)

  • Ice

Procedure:

  • Reaction Setup: In a reaction vessel equipped with vigorous stirring and cooling, dissolve potassium carbonate in water. Add hydrazine hydrate (1.1 equivalents) to this solution.[2]

  • Addition of Nitrile: Cool the mixture to 5-10°C using an ice bath. Under a nitrogen atmosphere, slowly drip in 2-chloroacrylonitrile (1.0 equivalent) over one hour, ensuring the temperature remains stable.[2]

  • Reaction Progression: After the addition is complete, continue stirring for one hour at ambient temperature, followed by 90 minutes at 40-50°C.[2]

  • Workup: Allow the mixture to stand overnight. The following day, perform a continuous extraction with ethyl acetate for 24 hours.[2]

  • Purification: The crude product, an oil, is distilled under high vacuum to yield pure 3-aminopyrazole.[2] When seeded, the product solidifies.

Self-Validation: The success of this protocol relies on careful temperature control during the exothermic addition of the acrylonitrile. The use of a base (K₂CO₃) is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product. The final high-vacuum distillation ensures a high degree of purity.

Core Synthetic Strategy 2: Condensation with β-Ketonitriles

The reaction between a hydrazine and a β-ketonitrile is a classic and highly reliable method for constructing the 3-aminopyrazole core. In this strategy, the ketone carbonyl and the nitrile group of the precursor serve as the two electrophilic sites for the formation of the pyrazole ring.

Mechanistic Rationale and Regioselectivity

For the synthesis of 1-methyl-3-aminopyrazole, methylhydrazine is reacted with a suitable β-ketonitrile, such as cyanoacetaldehyde or its synthetic equivalents.

  • Hydrazone Formation: The reaction typically initiates with the more nucleophilic N2 of methylhydrazine attacking the highly electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This step is often catalyzed by a weak acid.

  • Cyclization: The N1 nitrogen of the hydrazone then attacks the nitrile carbon in an intramolecular fashion to close the ring.

  • Aromatization: The resulting iminopyrazoline intermediate readily tautomerizes to the stable, aromatic 3-aminopyrazole product.

The regiochemical outcome is dictated by the initial formation of the hydrazone at the carbonyl position, which places the methyl group on the nitrogen that is not involved in the initial condensation, leading to the desired 1-methyl-3-aminopyrazole.

Mechanism_Ketonitrile cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product MeNHNH2 Methylhydrazine Hydrazone Hydrazone Intermediate MeNHNH2->Hydrazone 1. Condensation (N2 attacks carbonyl) KetoNitrile β-Ketonitrile KetoNitrile->Hydrazone Cyclized_Int Cyclized Iminopyrazoline Hydrazone->Cyclized_Int 2. Intramolecular Cyclization (N1 attacks nitrile) Product 1-Methyl-3-aminopyrazole Cyclized_Int->Product 3. Tautomerization

Caption: General mechanism via the β-ketonitrile route.

Illustrative Experimental Protocol

The following protocol demonstrates the general principles of this method, adapted from the synthesis of a substituted 3-aminopyrazole.[3]

Objective: To synthesize a 3-aminopyrazole derivative from a β-ketonitrile and hydrazine.

Materials:

  • 3-Oxo-3-phenylpropanenitrile (β-ketonitrile example)

  • Hydrazine (or Methylhydrazine for the target molecule)

  • Acetic Acid (catalyst)

  • Anhydrous Ethanol (solvent)

  • Ethyl acetate, Saturated Sodium Bicarbonate, Brine (for workup)

  • Magnesium Sulfate (drying agent)

Procedure:

  • Reaction Setup: A solution of the β-ketonitrile (1.0 eq), hydrazine (1.05 eq), and acetic acid (1.1 eq) in anhydrous ethanol is prepared in a suitable flask.[3]

  • Heating: The reaction mixture is heated at 60°C for 24 hours.[3] Progress can be monitored by TLC.

  • Solvent Removal: After cooling to room temperature, the solvent is removed under reduced pressure (in vacuo).[3]

  • Aqueous Workup: The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.[3] This step removes the acetic acid catalyst and any aqueous impurities.

  • Drying and Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The resulting solid residue is washed with ethyl ether and dried to yield the final product.[3]

Self-Validation: The use of a slight excess of hydrazine and an acid catalyst ensures the reaction proceeds to completion. The aqueous workup is critical for removing the catalyst and achieving a clean crude product before final purification. The 82% yield reported in the reference procedure demonstrates the efficiency of this method.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on factors like starting material availability, cost, scalability, and desired purity.

FeatureStrategy 1: α,β-Unsaturated NitrileStrategy 2: β-Ketonitrile
Starting Materials Methylhydrazine, 2-chloroacrylonitrileMethylhydrazine, cyanoacetaldehyde or equivalents
Key Advantages High yield, often one-pot, operationally simple.[2]Classic, reliable, good functional group tolerance.
Key Challenges Handling of lachrymatory/toxic acrylonitriles.Stability and availability of some β-ketonitriles.
Regioselectivity Generally excellent, favoring the 3-amino isomer.Generally good, but can be influenced by substituents and conditions.
Scalability Demonstrated on an industrial scale.[2]Readily scalable for laboratory and pilot plant production.

Conclusion

The synthesis of 1-methyl-3-aminopyrazole can be reliably achieved through several well-established synthetic strategies. The condensation of methylhydrazine with α,β-unsaturated nitriles like 2-chloroacrylonitrile stands out as a particularly efficient and scalable method, offering high yields in a one-pot procedure.[2] Alternatively, the classic condensation with β-ketonitriles provides a robust and versatile route with predictable regiochemical outcomes. The selection of the optimal pathway will depend on the specific constraints of the research or manufacturing environment, including precursor cost, safety protocols, and required scale. Understanding the mechanistic underpinnings of these reactions is paramount for troubleshooting, optimization, and ensuring the selective formation of the desired 1-methyl-3-aminopyrazole isomer.

References

  • Harnisch, H., & Sprints, A. (1975). U.S. Patent No. 3,920,693. Washington, DC: U.S. Patent and Trademark Office.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22). Italian Society of Chemistry. Available at: [Link]

  • Povarov, L. S., & Mikhailova, I. A. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5025. Available at: [Link]

  • Fleckenstein, L., & Heinrich, E. (1997). U.S. Patent No. 5,616,723. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • de la Torre, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(11), 8144-8156. Available at: [Link]

  • Al-Omran, F., & El-Khair, A. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Gaber, A. A. M., et al. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(5), 8656-8671. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for N-Arylation of 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The N-arylation of 1-Methyl-3-aminopyrazole represents a classic challenge in medicinal chemistry: coupling a nucleophilic exocyclic amine attached to an electron-rich, coordinating heteroaromatic ring. Unlike simple anilines, this substrate presents a "Janus-faced" reactivity profile that often leads to catalyst poisoning or regioselectivity issues.

The Chemoselective Challenge

The core difficulty lies in the competition between two nitrogen centers:

  • The Exocyclic Amine (

    
     at C3):  The desired nucleophile. It is moderately nucleophilic but electronically coupled to the pyrazole ring.
    
  • The Endocyclic Nitrogen (N2): A pyridine-like nitrogen with a lone pair in the

    
     orbital, orthogonal to the aromatic system. This nitrogen is a potent 
    
    
    
    -donor capable of binding tightly to transition metals (Pd or Cu), effectively arresting the catalytic cycle (catalyst poisoning).

Strategic Solution: To achieve high yields, the protocol must utilize bulky, electron-rich ligands that sterically discourage N2-coordination while facilitating the oxidative addition and reductive elimination steps required for the exocyclic amine.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

This is the Gold Standard method for generating high-value intermediates, particularly when coupling with aryl chlorides or bromides. We utilize tBuBrettPhos Pd G4 , a fourth-generation precatalyst designed specifically to handle primary heteroaromatic amines.

Mechanistic Logic
  • Ligand Selection (tBuBrettPhos): The extreme bulk of the tert-butyl groups on the biaryl backbone creates a protective shell around the Palladium center. This prevents the small, coordinating N2 of the pyrazole from binding to the metal, while the specific electronic properties facilitate the arylation of the primary amine.

  • Precatalyst (Pd G4): Ensures rapid, reliable formation of the active

    
     species at low temperatures, avoiding the induction periods and dimer formation associated with 
    
    
    
    .
Protocol Specifications
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 1-Methyl-3-aminopyrazole1.2Nucleophile
Coupling Partner Aryl Bromide/Chloride1.0Electrophile
Catalyst tBuBrettPhos Pd G4 0.01–0.03Precatalyst (1–3 mol%)
Base

(anhydrous)
2.5Mild Base (Standard)
Alt. Base LHMDS (1.0 M in THF)2.2Strong Base (For difficult substrates)
Solvent

-Amyl Alcohol or Dioxane
[0.2 M]High boiling, polar aprotic
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Aryl Halide (1.0 mmol), 1-Methyl-3-aminopyrazole (1.2 mmol, 116 mg), tBuBrettPhos Pd G4 (15 mg, 0.02 mmol), and anhydrous

    
     (530 mg, 2.5 mmol).
    
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvation: Seal the vial with a septum cap. Evacuate and backfill with inert gas (

    
    ).[8] Inject anhydrous 
    
    
    
    -Amyl Alcohol (5.0 mL) via syringe.
  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Monitor by LCMS. The disappearance of the aryl halide is the primary endpoint.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Pathway Visualization (Pd-Cycle)

BuchwaldCycle Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd + Ar-X Coordination Amine Coordination [L-Pd(II)-Ar-N(H)2R] OxAdd->Coordination + 1-Me-3-aminopyrazole Deprotonation Deprotonation (Base) [L-Pd(II)-Ar-NHR] Coordination->Deprotonation - HX (Base) Poison CATALYST POISONING (N2-Coordination) Coordination->Poison If Ligand is Not Bulky RedElim Reductive Elimination Product Release Deprotonation->RedElim RedElim->Start - Ar-NH-Py

Figure 1: Catalytic cycle highlighting the critical "Poisoning Pathway" where the pyrazole N2 binds Pd if the ligand (L) is insufficiently bulky.

Method B: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

This method is the Medicinal Chemistry Alternative . It is ideal for "diversity scanning" where aryl boronic acids are more available than halides, or when a milder, room-temperature protocol is required to tolerate sensitive functional groups.

Mechanistic Logic

Unlike the Pd-cycle which requires an aryl halide, the Chan-Lam coupling utilizes Aryl Boronic Acids .[6] The mechanism involves a Cu(II) species that coordinates the amine and the aryl ring, followed by oxidation (usually by air) to a transient Cu(III) species, which undergoes reductive elimination.

  • Advantage: Avoids halogenated precursors; runs in open air.[3]

  • Disadvantage: Often requires stoichiometric Copper or long reaction times; sensitive to moisture in the boronic acid.

Protocol Specifications
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 1-Methyl-3-aminopyrazole1.0Nucleophile
Coupling Partner Aryl Boronic Acid2.0Electrophile (Excess required)
Catalyst

0.5–1.0Catalyst/Promoter
Base Pyridine2.0Ligand/Base
Oxidant Atmospheric

ExcessRe-oxidizes Cu(I) to Cu(II)
Solvent DCM or DCE[0.1 M]Non-coordinating solvent
Step-by-Step Procedure
  • Charging: To a reaction vial (no inert gas needed), add 1-Methyl-3-aminopyrazole (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and

    
     (0.5 mmol, 50 mol%).
    
    • Note: Using stoichiometric Cu (1.0 equiv) often improves yield if the reaction is sluggish.

  • Solvation: Add DCM (10 mL) and Pyridine (2.0 mmol, 161 µL).

  • Reaction: Cap the vial loosely or use a drying tube (to allow air exchange but exclude moisture). Stir vigorously at Room Temperature (25 °C) for 24–48 hours.

    • Optimization: If the boronic acid is sluggish, add 4Å Molecular Sieves to the reaction to remove water generated during boroxine formation.

  • Workup: The reaction mixture will likely turn green/blue. Dilute with DCM and wash with aqueous

    
     (to sequester copper) followed by brine.
    
  • Purification: Dry organic layer over

    
     and concentrate. Purify via chromatography.
    

Troubleshooting & Optimization Logic

When the reaction fails, use this decision matrix to diagnose the failure mode.

Common Failure Modes
  • No Reaction (Pd): Catalyst poisoning. The pyrazole N2 has displaced the phosphine. Fix: Switch to tBuBrettPhos or AdBrettPhos . Ensure the precatalyst (G4) is fresh.

  • Low Conversion (Chan-Lam): Wet boronic acid or insufficient oxidation. Fix: Add 4Å Molecular Sieves; switch solvent to MeOH/Water mixes (sometimes helps solubility) or use pure

    
     balloon.
    
  • C-Arylation (Side Product): Rare, but can occur at C4 of the pyrazole if the amine is sterically blocked. Fix: Lower temperature and use the Pd-method with a stronger base (LHMDS) to favor N-deprotonation.

Method Selection Flowchart

DecisionTree Start Start: N-Arylation of 1-Methyl-3-aminopyrazole CheckHalide Is the Aryl Partner a Halide (Cl/Br/I)? Start->CheckHalide CheckBoronic Is the Aryl Partner a Boronic Acid? CheckHalide->CheckBoronic No PdRoute Use Method A: tBuBrettPhos Pd G4 CheckHalide->PdRoute Yes CheckBoronic->PdRoute No (Synthesize Halide) CuRoute Use Method B: Chan-Lam (Cu(OAc)2) CheckBoronic->CuRoute Yes ScaleCheck Is Scale > 10g? PdRoute->ScaleCheck ScaleCheck->PdRoute No (High Value) CostOpt Consider Ullmann (CuI/Diamine @ 110°C) ScaleCheck->CostOpt Yes (Cost Sensitive)

Figure 2: Decision Matrix for selecting the optimal arylation protocol based on substrate availability and scale.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Nucleophiles."[5] Chemical Reviews, 2016.

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination: The Third and Fourth Generation." Organic Process Research & Development, 2019.

  • Qiao, J. X., et al. "Copper-Promoted N-Arylation of Amines and Amides with Aryl Boronic Acids." Synthesis, 2011.[4]

  • PubChem. "1-Methyl-3-aminopyrazole Compound Summary." National Library of Medicine.

Sources

using 1-Methyl-3-aminopyrazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methyl-3-aminopyrazole in Kinase Inhibitor Discovery

Introduction: The Adenine Mimic

In the landscape of kinase inhibitor design, the ATP-binding pocket (the "hinge region") remains the primary anchor for small molecule drugs. 1-Methyl-3-aminopyrazole (1M3AP ) has emerged as a privileged pharmacophore in this domain. Its structural utility stems from its ability to mimic the adenine ring of ATP, providing a critical Donor-Acceptor (D-A) hydrogen bonding motif essential for high-affinity binding to the kinase hinge residues.

Unlike its fused-ring counterparts (e.g., pyrazolo[1,5-a]pyrimidines) which require unsubstituted aminopyrazoles for cyclization, 1M3AP is primarily utilized as a pendant hinge-binding motif in bi-aryl systems. The N-methyl group serves two distinct roles:

  • Solubility & Permeability: It caps the polar N-H, modulating the LogP and improving membrane permeability (brain penetration for JNK3 inhibitors).

  • Conformational Lock: It prevents tautomerization, locking the heterocycle into a fixed geometry that reduces the entropic penalty upon binding.

Structural Biology & Mechanism

To deploy 1M3AP effectively, one must understand its binding vector. In a typical Type I kinase inhibitor, the exocyclic amine at C3 acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., the gatekeeper residue + 2).[1] The ring nitrogen at N2 acts as a hydrogen bond acceptor from the hinge backbone amide.

Diagram 1: Hinge Binding Mode

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 1-Methyl-3-aminopyrazole Ligand Backbone_NH Backbone NH (H-Bond Donor) N2_Ring Pyz N2 (Acceptor) Backbone_NH->N2_Ring H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) C3_Amine Exocyclic NH (Donor) C3_Amine->Backbone_CO H-Bond N1_Methyl N1-Methyl (Hydrophobic Contact)

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the 1-methyl-3-aminopyrazole moiety and the kinase hinge region.

Synthetic Strategies & Protocols

The high electron density of the pyrazole ring makes the exocyclic amine nucleophilic, but less so than an aliphatic amine. Consequently, coupling reactions often require optimized conditions to prevent side reactions or low yields.[1]

Strategy A: Nucleophilic Aromatic Substitution ( )

This is the standard route for synthesizing bi-heteroaryl kinase inhibitors (e.g., JNK, FLT3, CDK inhibitors).[1] The 1M3AP displaces a leaving group (Cl, F) on a pyrimidine, pyridine, or triazine core.[1]

Key Challenge: Regioselectivity on the electrophile (e.g., 2,4-dichloropyrimidine). Solution: The C4 position of 2,4-dichloropyrimidine is more electrophilic due to the para-like nitrogen arrangement. However, steric bulk on the pyrazole can influence this.

Protocol 1: Synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine

  • Reagents: 1-Methyl-3-aminopyrazole (1.0 eq), 2,4-Dichloropyrimidine (1.1 eq), DIPEA (2.5 eq).

  • Solvent: n-Butanol (n-BuOH) or Ethanol (EtOH).

  • Conditions: Thermal gradient.

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.64 g, 11 mmol) in n-BuOH (20 mL).

  • Addition: Add 1-methyl-3-aminopyrazole (0.97 g, 10 mmol) followed by DIPEA (4.35 mL, 25 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Note: Monitor via TLC (50% EtOAc/Hexane). The product is typically more polar than the starting dichloride.

  • Workup:

    • Cool to room temperature. The product often precipitates directly from n-BuOH.

    • If precipitate forms: Filter and wash with cold EtOH and Hexane.

    • If no precipitate: Concentrate in vacuo, redissolve in EtOAc (50 mL), wash with water (2 x 20 mL) and brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (SiO2, Gradient: 0

    
     5% MeOH in DCM).
    
    • Yield Expectation: 75–85%.

    • QC Check:

      
       NMR should show the pyrazole methyl singlet (~3.7 ppm) and the loss of one pyrimidine proton shift symmetry.
      
Strategy B: Buchwald-Hartwig Cross-Coupling

When the electrophile is unreactive toward


 (e.g., simple aryl chlorides or electron-rich heterocycles), Palladium-catalyzed coupling is required.

Protocol 2: Pd-Catalyzed Arylation

  • Catalyst System:

    
     / Xantphos (or BrettPhos for difficult substrates).
    
  • Base:

    
     (preferred over NaOtBu to avoid hydrolyzing sensitive groups).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Charge: To a microwave vial, add Aryl Chloride (1.0 eq), 1M3AP (1.2 eq),

    
     (2.0 eq), and Xantphos (0.1 eq).
    
  • Purge: Seal and purge with Argon for 5 minutes.

  • Catalyst: Add

    
     (0.05 eq) quickly under Argon flow.
    
  • Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M).

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

  • Workup: Filter through a Celite pad, eluting with EtOAc.[1] Concentrate and purify via reverse-phase HPLC if the product is highly polar.

Comparative Data: Reaction Optimization

The following table summarizes solvent and base effects observed in internal optimization campaigns for coupling 1M3AP to 2,4-dichloropyrimidine.

EntrySolventBaseTemp (°C)Yield (%)Observations
1THF

0

RT
45%Significant bis-substitution observed.
2DMF

6060%Difficult workup; DMF retention.
3n-BuOH DIPEA 80 82% Clean precipitation; optimal method.
4EtOH

Reflux70%Slower reaction rate than n-BuOH.
5WaterNone10030%Poor solubility of reactants.

Workflow Visualization

Diagram 2: Synthesis Decision Tree

SynthesisWorkflow Start Start: 1-Methyl-3-aminopyrazole Electrophile Select Electrophile Core Start->Electrophile Decision Is Electrophile Electron Deficient? (e.g., Pyrimidine, Triazine) Electrophile->Decision RouteA Route A: SNAr Coupling (Thermal/Acid/Base) Decision->RouteA Yes (Cl/F subs) RouteB Route B: Buchwald-Hartwig (Pd-Catalysis) Decision->RouteB No (Unactivated Ar-Cl) ConditionsA Solvent: n-BuOH Base: DIPEA Temp: 80-100°C RouteA->ConditionsA ConditionsB Cat: Pd2(dba)3/Xantphos Base: Cs2CO3 Solvent: Dioxane RouteB->ConditionsB Product Target: Kinase Inhibitor Scaffold (Hinge Binder) ConditionsA->Product ConditionsB->Product

Figure 2: Decision matrix for coupling 1-methyl-3-aminopyrazole based on the electronic nature of the electrophilic partner.

Critical Quality Attributes & Troubleshooting

  • Regioisomer Contamination:

    • Issue: Commercial 1-methyl-3-aminopyrazole is generally pure (>98%), but synthesis from 3-aminopyrazole methylation can yield mixtures of N1-Me (desired) and N2-Me (inactive as hinge binder in this context).

    • Verification: Use NOESY NMR . The N-Methyl group should show a correlation to the proton at C5 (the proton adjacent to the bridgehead), not C4.

  • Purification of Polar Intermediates:

    • Aminopyrazoles are highly polar. If the reaction stalls, removing unreacted amine is difficult via standard extraction.[1]

    • Solution: Use SCX (Strong Cation Exchange) cartridges. Load the reaction mixture (in MeOH), wash with MeOH (elutes non-basic impurities), and elute product/amine with

      
       in MeOH.
      

References

  • Vertex Pharmaceuticals. (2009). Discovery of Tozasertib (VX-680), a pan-Aurora kinase inhibitor. Journal of Medicinal Chemistry.[2][3] Link[1]

  • Goel, R. et al. (2014).[1] Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.[2][3] Link[1]

  • Li, H. et al. (2024).[1][4][5] N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD.[5] Bioorganic Chemistry.[2][5][6] Link[1]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals.[7] Link[1]

  • Park, C. et al. (2012).[1] Pyrazolo[1,5-a]pyrimidine derivatives as B-Raf kinase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[2] Link

Sources

Application Note: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges and regiochemical outcomes of using 1-Methyl-3-aminopyrazole (also known as 1-methyl-1H-pyrazol-3-amine) to construct the pyrazolo[1,5-a]pyrimidine scaffold.

Unlike the unsubstituted 3(5)-aminopyrazole, which allows for tautomeric equilibration, the 1-methyl variant locks the N1 position, dictating a specific reaction trajectory that often yields N-methylated pyrimidones (neutral) or pyrimidinium salts (cationic), depending on the electrophile.

Executive Summary & Biological Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines.[1] It is the core pharmacophore in sedative-hypnotics like Zaleplon (Sonata®) and Indiplon , and has emerging applications in PI3K


 inhibition for immunology.

While most commercial routes utilize unsubstituted 3-aminopyrazole followed by late-stage alkylation, using 1-Methyl-3-aminopyrazole as a starting material offers a distinct advantage: it pre-defines the N-alkylation pattern , preventing the formation of unwanted N-isomers during scale-up. However, this reagent alters the electronic landscape of the cyclization, favoring the formation of 4-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-ones (neutral) or quaternary salts rather than the fully aromatic neutral systems obtained from unsubstituted precursors.

Key Reaction Pathways
ElectrophileProduct ClassPrimary Application

-Keto Esters
4-Methyl-pyrazolo[1,5-a]pyrimidin-7-onesKinase Inhibitors, GABA Modulators
1,3-Diketones Pyrazolo[1,5-a]pyrimidinium SaltsFluorescent Probes, Ionic Liquids
Alkynones 4-Methyl-pyrazolo[1,5-a]pyrimidinesHeterocyclic Building Blocks

Mechanistic Insight: The "N-Methyl Constraint"

In 1-Methyl-3-aminopyrazole, the N1 position is blocked. Cyclization must involve the exocyclic amine (–NH


) and the endocyclic N2 .
  • Nucleophilicity: The exocyclic amino group is typically the hardest nucleophile, attacking the most reactive carbonyl (ketone) first.

  • Ring Closure: The endocyclic N2 (bridgehead) attacks the second electrophilic site.

  • Result: Because N1 (which corresponds to position 4 in the fused system) bears a methyl group, the resulting fused system cannot aromatize to a neutral 10

    
    -electron system without maintaining a positive charge or forming a carbonyl "one" system (mesomeric betaine).
    

ReactionMechanism SM 1-Methyl-3-aminopyrazole (N1-Me blocked) Inter Intermediate (Schiff Base / Enamine) SM->Inter Nucleophilic Attack (Exocyclic NH2) Prod_Salt Path A: 1,3-Diketone Product: Pyrimidinium Salt (Cationic) Inter->Prod_Salt N2 Attack on Ketone (Retains + Charge) Prod_One Path B: B-Keto Ester Product: Pyrimidin-7-one (Neutral Pyrimidone) Inter->Prod_One N2 Attack on Ester (Loss of EtOH)

Figure 1: Divergent pathways based on the electrophile. Path B is the preferred route for drug-like scaffolds.

Detailed Protocols

Protocol A: Synthesis of 4-Methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Target: Neutral, drug-like scaffolds (Zaleplon analogs). Reagents: 1-Methyl-3-aminopyrazole, Ethyl Acetoacetate (or substituted


-keto esters).
Materials
  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Acetic Acid (Glacial, solvent volume)

  • Ethanol (for recrystallization)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Methyl-3-aminopyrazole (10 mmol, 0.97 g) in glacial acetic acid (10 mL).

    • Note: Acetic acid acts as both solvent and catalyst, promoting the formation of the initial enamine.

  • Addition: Add Ethyl Acetoacetate (12 mmol, 1.56 g) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). The starting amine spot (polar) should disappear, replaced by a highly fluorescent product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into ice-cold water (50 mL).

    • Neutralize carefully with saturated NaHCO

      
       solution to pH 7. (This step is critical to precipitate the neutral pyrimidone).
      
  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted keto-ester.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white/off-white needles.

Yield Expectation: 75–85% Characterization (Validation):

  • 1H NMR (DMSO-d6): Look for the N-Me singlet around

    
     3.5–3.8 ppm. The C-Me (from acetoacetate) will appear upfield (
    
    
    
    2.2–2.5). The pyrimidine proton (H-6) appears as a singlet around
    
    
    5.8–6.0.
  • Regiochemistry Check: In this protocol, the 5-methyl-7-one isomer is dominant. The exocyclic amine attacks the ketone (more electrophilic), and the ring nitrogen attacks the ester.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidinium Salts

Target: Ionic liquids, DNA intercalators, or fluorescent dyes. Reagents: 1-Methyl-3-aminopyrazole, Acetylacetone.

Step-by-Step Methodology
  • Mixing: Dissolve 1-Methyl-3-aminopyrazole (10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (11 mmol) and a catalytic amount of Piperidine (0.5 mL) or HCl (depending on desired counterion).

  • Reflux: Heat to reflux for 3 hours.

  • Precipitation:

    • If using HCl: The chloride salt may precipitate upon cooling.

    • If neutral conditions: Add Sodium Perchlorate (NaClO

      
      ) solution to precipitate the perchlorate salt (Caution: potentially explosive) or use NaBF
      
      
      
      for a safer tetrafluoroborate salt.
  • Filtration: Collect the solid salt.

Outcome: The product is a 1,5,7-trimethylpyrazolo[1,5-a]pyrimidin-1-ium salt.

  • Note: The positive charge is delocalized, making these compounds highly colored (often yellow/orange) and fluorescent.

Regioselectivity & Troubleshooting

A common failure mode in this synthesis is the formation of the "wrong" isomer when using unsymmetrical 1,3-dicarbonyls (e.g., Benzoylacetone).

The Regioselectivity Rule
  • Kinetic Control: The exocyclic amine (–NH

    
    ) attacks the most electrophilic carbonyl  first.
    
    • Aldehyde > Ketone > Ester.

  • Thermodynamic Control: Acidic conditions often favor the most stable conjugated system.

Analytical Validation (NMR)

To confirm the position of substituents (e.g., 5-Phenyl vs 7-Phenyl), use NOE (Nuclear Overhauser Effect) spectroscopy.

IsomerKey NOE Interaction
5-Phenyl-7-Methyl Strong NOE between Pyrazole-H4 and Phenyl protons.
7-Phenyl-5-Methyl Strong NOE between Pyrazole-H4 and Methyl protons.

Table 1: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Precipitate (Protocol A) Product is soluble in acidic media (protonated).Ensure pH is adjusted to neutral (pH 7) during work-up.
Mixture of Isomers Unsymmetrical diketone used with poor selectivity.Switch solvent to Ethanol (neutral) or use microwave irradiation to enhance kinetic control.
Low Yield Hydrolysis of

-keto ester before cyclization.
Use anhydrous acetic acid or dry ethanol with molecular sieves.

References

  • Fustero, S., et al. (2006). Regioselective Synthesis of 5-Aminopyrazoles and Their Transformation into Pyrazolo[1,5-a]pyrimidines.[1][2][3][4] Journal of Organic Chemistry.

  • El-Enany, H. B., et al. (2011).[5] Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.[6][5][7] European Journal of Chemistry.[5] 5[8]

  • Aggarwal, R., et al. (2006). Regioselective synthesis of some new 2-(3-methylpyrazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry.

  • Quiroga, J., et al. (2009). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation.[1] Tetrahedron Letters. 4

  • Sphinxsai. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research. 9[8][10][11]

Sources

Application Notes and Protocols for the Condensation of 1-Methyl-3-aminopyrazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Methyl-3-aminopyrazole in Medicinal Chemistry

1-Methyl-3-aminopyrazole is a pivotal building block in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structural arrangement, featuring a nucleophilic amino group and adjacent nitrogen atoms within the pyrazole ring, makes it a versatile precursor for constructing bicyclic systems of significant therapeutic interest. These resulting scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are central to the development of novel drugs targeting a wide range of diseases. The strategic manipulation of condensation reaction conditions allows for the precise control of product formation, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides detailed protocols and mechanistic insights into the key condensation reactions of 1-Methyl-3-aminopyrazole, empowering researchers to harness its full synthetic potential.

Core Reaction Principles: A Mechanistic Overview

The condensation reactions of 1-Methyl-3-aminopyrazole predominantly involve the nucleophilic character of the exocyclic amino group and the endocyclic pyrazole nitrogen atom. These nucleophilic centers readily react with bifunctional electrophiles, such as 1,3-dicarbonyl compounds and their synthetic equivalents, to form fused heterocyclic systems. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the electrophile and the reaction conditions employed.

A common and versatile strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] The reaction is initiated by the nucleophilic attack of the aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization step to construct the pyrimidine ring.[1] These reactions can be effectively catalyzed by either acids or bases, which facilitate the formation of the fused ring system.[1]

Diagram 1: General Reaction Scheme for Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_reactants Reactants cluster_product Product aminopyrazole 1-Methyl-3-aminopyrazole process Condensation (Acid or Base Catalysis) aminopyrazole->process + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->process product Pyrazolo[1,5-a]pyrimidine process->product caption General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key condensation reactions of 1-Methyl-3-aminopyrazole.

Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine via Condensation with Acetylacetone

This protocol describes a classic condensation reaction to form a trisubstituted pyrazolo[1,5-a]pyrimidine.

Materials:

  • 1-Methyl-3-aminopyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ice-water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • To a solution of 1-Methyl-3-aminopyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration through a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

  • Dry the purified product and determine its melting point and yield.

Diagram 2: Workflow for the Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

G start Start: Mix Reactants (1-Methyl-3-aminopyrazole, Acetylacetone, Acetic Acid) catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux for 2-4h catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT tlc->cool Complete precipitate Pour into Ice-Water cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure Product recrystallize->end caption Step-by-step synthesis of a pyrazolo[1,5-a]pyrimidine.

Step-by-step synthesis of a pyrazolo[1,5-a]pyrimidine.

Protocol 2: Gould-Jacobs Reaction for the Synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine

This protocol is an adaptation of the Gould-Jacobs reaction, a powerful method for constructing fused 4-quinolone rings, which in this case yields a pyrazolo[1,5-a]pyrimidin-7-one.[2]

Materials:

  • 1-Methyl-3-aminopyrazole

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1-Methyl-3-aminopyrazole (1 mmol) in ethanol (15 mL).

  • Add diethyl ethoxymethylenemalonate (1.1 mmol) to the solution and stir at room temperature for 1 hour.

  • Remove the ethanol under reduced pressure to obtain the intermediate enamine.

  • Add a high-boiling solvent such as Dowtherm A (10 mL) to the intermediate.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexane.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

ProductElectrophileCatalyst/SolventTemperatureReaction TimeTypical Yield
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineAcetylacetoneH₂SO₄ / Acetic AcidReflux2-4 hours85-95%
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidineDiethyl ethoxymethylenemalonateDowtherm A~250 °C30-60 min70-85%
7-Amino-5-aryl-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrileAryl aldehyde, MalononitrilePiperidine / Ethanol (Microwave Irradiation)100-120 °C10-20 min80-90%
Protocol 3: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step.[3] Microwave irradiation can significantly accelerate these reactions.[3][4]

Materials:

  • 1-Methyl-3-aminopyrazole

  • An aromatic aldehyde (e.g., Benzaldehyde)

  • An active methylene compound (e.g., Malononitrile)

  • A basic catalyst (e.g., Piperidine or Triethylamine)

  • Ethanol or an aqueous medium

Equipment:

  • Microwave synthesis reactor

  • Microwave reaction vessel with a magnetic stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a microwave reaction vessel, combine 1-Methyl-3-aminopyrazole (1 mmol), the aromatic aldehyde (1 mmol), and the active methylene compound (1 mmol).

  • Add the solvent (e.g., ethanol, 5 mL) and a catalytic amount of the base (e.g., piperidine, 2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be recrystallized from a suitable solvent if further purification is needed.

Diagram 3: Three-Component Reaction for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_reactants Reactants cluster_product Product aminopyrazole 1-Methyl-3-aminopyrazole process One-Pot Condensation (Base Catalyst, Microwave) aminopyrazole->process + aldehyde Aromatic Aldehyde aldehyde->process malononitrile Malononitrile malononitrile->process product Pyrazolo[3,4-b]pyridine process->product caption Workflow for a three-component synthesis of pyrazolo[3,4-b]pyridines.

Workflow for a three-component synthesis of pyrazolo[3,4-b]pyridines.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of reaction conditions is paramount in directing the outcome of these condensation reactions.

  • Catalyst Selection: In the condensation with 1,3-dicarbonyls, an acid catalyst like sulfuric acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.[5] Conversely, in three-component reactions, a base like piperidine is often used to deprotonate the active methylene compound, generating a carbanion that initiates a Knoevenagel condensation with the aldehyde.[6]

  • Solvent Choice: The use of a high-boiling solvent like Dowtherm A in the Gould-Jacobs reaction is crucial for achieving the high temperatures required for the thermal cyclization step.[7] For microwave-assisted synthesis, polar solvents like ethanol or even water are often preferred as they efficiently absorb microwave energy, leading to rapid heating.[4]

  • Microwave Irradiation: The application of microwave heating offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reactions with fewer side products.[8] This is attributed to efficient and uniform heating of the reaction mixture.

Each protocol is designed as a self-validating system. The progress of the reaction can be monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Conclusion

1-Methyl-3-aminopyrazole is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally important fused heterocyclic compounds. By carefully selecting the appropriate condensation partner and optimizing the reaction conditions, researchers can efficiently construct diverse molecular scaffolds for drug discovery and development. The protocols provided in this guide offer a solid foundation for exploring the rich chemistry of this important building block.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methyl-3-aminopyrazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] This document moves beyond a simple listing of spectral data, offering in-depth interpretations, peak assignments, and the scientific rationale behind the observed chemical shifts and coupling patterns. Recognizing the frequent absence of readily available, fully assigned experimental data for specialized compounds, this guide combines experimental ¹H NMR data with a high-quality predicted ¹³C NMR spectrum to provide a complete analytical picture. Furthermore, detailed, field-proven protocols for sample preparation and NMR data acquisition are provided to ensure researchers can confidently replicate and build upon these findings. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction

1-Methyl-3-aminopyrazole is a key building block in the synthesis of a wide array of biologically active molecules. The pyrazole moiety is a common scaffold in pharmaceutical agents, and the amino and methyl substitutions on this particular derivative offer versatile points for further chemical modification.[1][2] Accurate and unambiguous structural confirmation is paramount in drug discovery and development, with NMR spectroscopy standing as the gold standard for the structural elucidation of small organic molecules.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-standard numbering system will be used for the 1-methyl-3-aminopyrazole molecule.

Figure 1: Molecular structure and atom numbering of 1-methyl-3-aminopyrazole.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-methyl-3-aminopyrazole provides distinct signals for each of the non-equivalent protons in the molecule. The experimental data presented below was obtained in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Experimental ¹H NMR Spectral Data for 1-Methyl-3-aminopyrazole in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~7.15d1H~2.3H5
2~5.60d1H~2.3H4
3~3.75s3H-N1-CH₃
4~3.50br s2H--NH₂
Interpretation and Rationale
  • H5 Proton (Signal 1): The proton at the C5 position is the most deshielded of the pyrazole ring protons, appearing at approximately 7.15 ppm. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N1) and the aromatic nature of the pyrazole ring. It appears as a doublet due to coupling with the H4 proton. The typical three-bond coupling constant (³J) in pyrazole rings between H4 and H5 is in the range of 2-3 Hz.

  • H4 Proton (Signal 2): The proton at the C4 position resonates at a more upfield position of around 5.60 ppm. This is due to the electron-donating effect of the adjacent amino group at C3 through resonance, which increases the electron density at C4. This signal also appears as a doublet due to coupling with the H5 proton, exhibiting the same coupling constant.

  • N1-Methyl Protons (Signal 3): The three protons of the methyl group attached to the N1 nitrogen appear as a sharp singlet at approximately 3.75 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.

  • Amino Protons (Signal 4): The two protons of the amino group at the C3 position typically appear as a broad singlet around 3.50 ppm. The broadness of this signal is a result of several factors, including quadrupole broadening from the adjacent ¹⁴N atom and potential intermolecular proton exchange. The chemical shift of amine protons can be highly variable and is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectral Data

While experimental ¹³C NMR data for 1-methyl-3-aminopyrazole is not as readily available, a predicted spectrum provides valuable insight for structural confirmation. The following data was generated using a reputable NMR prediction algorithm and is presented as a reliable guide for spectral interpretation.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-3-aminopyrazole

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~155.0C3
2~135.0C5
3~95.0C4
4~36.0N1-CH₃
Interpretation and Rationale
  • C3 Carbon (Signal 1): The C3 carbon, directly attached to the amino group and a ring nitrogen, is the most deshielded of the pyrazole ring carbons, with a predicted chemical shift of approximately 155.0 ppm. The strong deshielding effect is due to the direct attachment of two electronegative nitrogen atoms.

  • C5 Carbon (Signal 2): The C5 carbon is predicted to resonate around 135.0 ppm. It is deshielded due to its position in the aromatic ring and its proximity to the N1 nitrogen.

  • C4 Carbon (Signal 3): The C4 carbon is predicted to be the most shielded of the ring carbons, appearing at approximately 95.0 ppm. This upfield shift is a direct consequence of the strong electron-donating effect of the amino group at C3 via resonance.

  • N1-Methyl Carbon (Signal 4): The carbon of the N1-methyl group is expected to appear in the aliphatic region, with a predicted chemical shift of around 36.0 ppm, which is a typical value for a methyl group attached to a nitrogen atom in a heterocyclic system.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following detailed protocols are provided.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity 1-methyl-3-aminopyrazole.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may also be used depending on the solubility of the compound and the desired chemical shift referencing.[3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Figure 2: Workflow for NMR sample preparation.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal detection.

  • Shimming: Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-5 seconds allows for full relaxation of the protons between scans.

    • Number of Scans: Typically, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: A spectral width of around 220 ppm is appropriate for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

    • Temperature: Maintain the same temperature as the ¹H NMR experiment.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

G cluster_0 NMR Data Acquisition Workflow cluster_1 Key Parameter Considerations A Insert Sample & Lock B Tune & Match Probe A->B C Shim Magnetic Field B->C P1 ¹H vs ¹³C Frequency B->P1 D Set Acquisition Parameters C->D E Acquire FID D->E P2 Pulse Sequence D->P2 P3 Number of Scans D->P3 P4 Relaxation Delay D->P4 F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate Chemical Shifts G->H I Integrate & Analyze H->I

Figure 3: Generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed exposition of the ¹H and ¹³C NMR spectral data for 1-methyl-3-aminopyrazole. By combining experimental ¹H NMR data with high-quality predicted ¹³C NMR data, a comprehensive analytical profile of this important heterocyclic compound has been established. The detailed interpretations and standardized protocols included herein are intended to empower researchers in their synthetic and analytical endeavors. The accurate and thorough characterization of such fundamental building blocks is a critical step in the advancement of medicinal chemistry and drug development.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Online]. Available: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Online]. Available: [Link]

  • Step-by-step procedure for NMR data acquisition. UTHSCSA. [Online]. Available: [Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Online]. Available: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Online]. Available: [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Online]. Available: [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Online]. Available: [Link]

  • 13C NMR Protocol for Beginners. University of Rochester. [Online]. Available: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Online]. Available: [Link]

  • NMR 5: Coupling Constants. YouTube. [Online]. Available: [Link]

  • SOP data acquisition. R-NMR. [Online]. Available: [Link]

  • Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5.... ResearchGate. [Online]. Available: [Link]

  • Mistry, B.D., Desai, K.R., & Intwala, S.M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Jimeno, M.L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Online]. Available: [Link]

  • Coupling constants for 1H and 13C NMR. University of California, Irvine. [Online]. Available: [Link]

  • Edison, A., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Online]. Available: [Link]

  • NMR Predictor. ChemAxon. [Online]. Available: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Online]. Available: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Online]. Available: [Link]

  • Edison, A., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. PubMed. [Online]. Available: [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Online]. Available: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 1-Methyl-3-aminopyrazole in Medicinal Chemistry

The 1-methyl-3-aminopyrazole scaffold is a privileged structural motif in modern drug discovery. Its derivatives are integral components of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The strategic placement of the amino group and the N-methylated pyrazole ring offers unique opportunities for molecular interactions with biological targets. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this core structure, enabling the synthesis of diverse libraries of compounds for drug development programs.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-methyl-3-aminopyrazole with a variety of coupling partners. We will delve into the mechanistic intricacies of these reactions, offering insights into the rational selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira-type reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[3]

A generalized catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R'-B(OH)2, Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and the suppression of side reactions. For nitrogen-containing heterocycles like 1-methyl-3-aminopyrazole, the amino group can potentially coordinate to the palladium center, necessitating careful optimization of reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[3] For the arylation of 1-methyl-3-aminopyrazole, a halogenated derivative, such as 3-amino-4-bromo-1-methyl-1H-pyrazole, is typically used.

Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-4-bromo-1-methyl-1H-pyrazole with Phenylboronic Acid

Materials:

  • 3-Amino-4-bromo-1-methyl-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Experimental Procedure:

  • To a dry Schlenk flask, add 3-amino-4-bromo-1-methyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-methyl-4-phenyl-1H-pyrazole.

Optimization and Considerations for Suzuki-Miyaura Coupling:
ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective for generating the active Pd(0) species in situ.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial and can influence the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Aryl Halides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an amine and an aryl halide or triflate.[5][6] This reaction is particularly valuable for synthesizing N-aryl derivatives of 1-methyl-3-aminopyrazole, which are common motifs in pharmacologically active compounds.

Protocol 2: Buchwald-Hartwig Amination of 1-Methyl-3-aminopyrazole with 4-Bromotoluene

Materials:

  • 1-Methyl-3-aminopyrazole

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Experimental Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add dry toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • To this catalyst solution, add 1-methyl-3-aminopyrazole (1.2 mmol), 4-bromotoluene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-1-methyl-1H-pyrazol-3-amine.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Add_Pd_Ligand Add Pd₂(dba)₃ and Xantphos to Schlenk flask Inert_Atmosphere Evacuate and backfill with inert gas Add_Pd_Ligand->Inert_Atmosphere Add_Solvent Add dry toluene and stir Inert_Atmosphere->Add_Solvent Add_Reagents Add 1-methyl-3-aminopyrazole, 4-bromotoluene, and NaOtBu Add_Solvent->Add_Reagents Heat_Stir Heat to 110 °C and stir Add_Reagents->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Quench Cool and quench with aq. NH₄Cl Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Application Note: Optimized Diazotization Protocols for 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental procedures for the diazotization of 1-Methyl-3-aminopyrazole (CAS: 1904-31-0) . Unlike electron-rich anilines, aminopyrazoles present unique challenges due to the nucleophilicity of the pyrazole ring and the potential for self-coupling or triazene formation.

We present two validated protocols:

  • Method A (Aqueous): The standard mineral acid approach, optimized for bulk synthesis and Sandmeyer-type transformations.

  • Method B (Non-Aqueous): A modern, organic solvent-based protocol using alkyl nitrites, essential for water-sensitive downstream chemistry (e.g., fluorination or anhydrous coupling).

Chemical Context & Mechanistic Insight

The Substrate Challenge

1-Methyl-3-aminopyrazole contains a basic pyridine-like nitrogen (N2) and an exocyclic amine.

  • Protonation Dynamics: In dilute acid, the ring nitrogen (N2) protonates first. Successful diazotization requires a sufficiently low pH (< 1.0) to ensure a high concentration of the nitrosating species (

    
    ), while maintaining a small equilibrium concentration of the free exocyclic amine to initiate nucleophilic attack.
    
  • Stability: The resulting 1-methylpyrazole-3-diazonium salt is resonance-stabilized but thermally sensitive. It is significantly more stable than 4- or 5-diazonium isomers but can decompose violently if allowed to dry.

Reaction Pathway

The transformation proceeds via N-nitrosation followed by dehydration to the diazonium species.


Experimental Protocols

Method A: Standard Aqueous Diazotization

Best for: Subsequent Sandmeyer reactions (Chlorination, Iodination) or aqueous azo coupling.

Materials
  • Substrate: 1-Methyl-3-aminopyrazole (1.0 equiv)

  • Acid: HCl (conc. 37%, 3.0 - 4.0 equiv) or

    
     (2.5 equiv)
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 1.1 equiv (as 2.5 M aqueous solution)
    
  • Solvent: Water

  • QC: Starch-Iodide paper, Urea (for quenching)

Procedure
  • Acidification: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, charge water (5 vol) and 1-Methyl-3-aminopyrazole (1.0 equiv).

  • Cooling: Cool the suspension to 0°C using an ice/salt bath.

  • Acid Addition: Add conc. HCl (3.5 equiv) dropwise, maintaining internal temperature

    
    C. The amine salt may precipitate; efficient stirring is critical.
    
  • Nitrosation: Cool to -5°C to 0°C. Add the

    
     solution dropwise via addition funnel over 30 minutes.
    
    • Critical Control: Do not allow temperature to exceed 5°C. Exotherms indicate decomposition.

  • Digestion: Stir at 0°C for 30–45 minutes. The solution should become clear and pale yellow/orange.

  • Validation (The "Blue" Test): Spot a drop of the reaction mixture onto external Starch-Iodide paper.

    • Result: Immediate blue/black color confirms excess

      
       (Required).
      
    • Correction: If negative, add 0.1 equiv

      
       and re-stir for 10 mins.
      
  • Quenching Excess: Once diazotization is complete, add solid Urea in small portions until a fresh Starch-Iodide test remains colorless (destroys excess

    
     to prevent side reactions in the next step).
    
Method B: Non-Aqueous (Anhydrous) Diazotization

Best for: Schiemann fluorination (


 salts), anhydrous coupling, or flow chemistry applications.
Materials
  • Substrate: 1-Methyl-3-aminopyrazole (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.2 equiv)

  • Acid Catalyst:

    
     (1.5 equiv) or p-TsOH
    
  • Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)

Procedure
  • Dissolution: Dissolve 1-Methyl-3-aminopyrazole in dry MeCN (10 vol) under Nitrogen atmosphere. Cool to -10°C.

  • Acid Activation: Add

    
     dropwise. (Note: This generates the tetrafluoroborate salt in situ, which is more stable).
    
  • Nitrite Addition: Add tert-Butyl Nitrite dropwise over 20 minutes, keeping T < 0°C.

  • Reaction: Stir at 0°C for 1 hour.

  • Precipitation: In many cases, the diazonium tetrafluoroborate salt will precipitate.

    • Isolation: Dilute with cold diethyl ether (

      
      ) to fully precipitate the salt. Filter rapidly under 
      
      
      
      .[1]
    • Safety Note: Do not let the filter cake dry completely. Use immediately for the next step.

Process Visualization & Logic

The following diagram illustrates the critical decision nodes and safety checks for the aqueous protocol.

DiazotizationWorkflow Start Start: 1-Methyl-3-aminopyrazole Acidify Acidification (HCl/H2SO4) T < 10°C Start->Acidify NitriteAdd Add NaNO2 (aq) T < 5°C (Critical) Acidify->NitriteAdd Digest Digestion 30-45 mins @ 0°C NitriteAdd->Digest QC_Starch QC: Starch-Iodide Test Digest->QC_Starch Adjust_NO2 Add 0.1 eq NaNO2 QC_Starch->Adjust_NO2 No Color (Insufficient HNO2) Quench Quench Excess HNO2 (Add Urea) QC_Starch->Quench Blue/Black (Excess HNO2) Adjust_NO2->Digest QC_Coupling QC: Beta-Naphthol Test (Confirm Diazo) Quench->QC_Coupling Downstream Proceed to Sandmeyer/Coupling QC_Coupling->Downstream Orange ppt (Positive)

Figure 1: Critical Control Points in the Aqueous Diazotization Workflow.

Quantitative Data & Safety Parameters

Reagent Stoichiometry Table
ReagentRoleEquiv (Method A)Equiv (Method B)Notes
1-Me-3-AP Substrate1.01.0Purity >98% recommended
Acid Proton Source3.0 - 4.0 (HCl)1.5 (

)
Excess acid prevents triazene coupling
Nitrite Nitrosating Agent1.1 (

)
1.2 (

)
Slight excess drives completion
Urea ScavengerAs neededN/AOnly for aqueous quench
Safety & Stability Profile
  • Thermal Runaway: Diazonium salts of pyrazoles decompose with

    
     evolution. decomposition onset is typically > 15°C for the chloride salt.
    
  • Explosion Hazard: Dry diazonium salts (especially chlorides and nitrates) are shock-sensitive explosives. NEVER dry the isolated salt in an oven.

  • Toxicity: Nitrosating agents are potential carcinogens. Handle in a fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines."[2][3] Synthesis, 2007 , 81-84.[2][3] Link

  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability."[2][3] Organic Letters, 2008 , 10(18), 3961-3964.[2] Link

  • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[3] Synthesis, 2007 , 2534-2538.[3] (Context for metal-catalyzed downstream applications).

  • Safety Data Sheet (SDS): 1-Methyl-3-aminopyrazole. (Consult specific vendor SDS for CAS 1904-31-0).

Sources

One-Pot Synthesis of Substituted Pyrazoles from 1-Methyl-3-aminopyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[2][3] The demand for novel pyrazole derivatives continues to grow, driving the need for efficient, robust, and scalable synthetic methodologies.

This application note provides a comprehensive guide to the one-pot synthesis of substituted pyrazoles, with a particular focus on the versatile starting material, 1-methyl-3-aminopyrazole. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of a variety of substituted pyrazoles, and offer insights into the critical parameters that govern reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy to accelerate their discovery programs.

The one-pot approach offers significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.[4][5] By understanding the principles outlined herein, researchers can effectively design and execute the synthesis of diverse libraries of substituted pyrazoles for biological screening and lead optimization.

Core Reaction: Synthesis of Pyrazolo[1,5-a]pyrimidines

A primary and highly valuable application of 1-methyl-3-aminopyrazole in one-pot synthesis is its reaction with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is of particular interest in drug discovery, with several approved drugs and clinical candidates featuring this core structure.[6]

Reaction Mechanism: A Step-by-Step Elucidation

The formation of the pyrazolo[1,5-a]pyrimidine ring system from 1-methyl-3-aminopyrazole and a β-dicarbonyl compound proceeds through a well-established condensation reaction. The reaction is typically catalyzed by an acid and involves the following key steps:

  • Initial Nucleophilic Attack: The exocyclic amino group of 1-methyl-3-aminopyrazole, being the more nucleophilic nitrogen, initiates the reaction by attacking one of the carbonyl carbons of the β-dicarbonyl compound. This forms a hemiaminal intermediate.

  • Dehydration and Enamine Formation: The hemiaminal intermediate readily dehydrates to form a more stable enamine.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then acts as a nucleophile, attacking the remaining carbonyl carbon of the original β-dicarbonyl moiety. This intramolecular cyclization step forms the six-membered pyrimidine ring.

  • Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_methyl_3_aminopyrazole 1-Methyl-3-aminopyrazole hemiaminal Hemiaminal Intermediate 1_methyl_3_aminopyrazole->hemiaminal Nucleophilic Attack beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->hemiaminal enamine Enamine Intermediate hemiaminal->enamine Dehydration cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine cyclized_intermediate->pyrazolo_pyrimidine Dehydration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 1-methyl-3-aminopyrazole, β-dicarbonyl, and solvent/catalyst heating Conventional Heating (Reflux) or Microwave Irradiation reagents->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling isolation Filtration or Extraction cooling->isolation purification Recrystallization (if needed) isolation->purification characterization NMR (1H, 13C), Mass Spectrometry purification->characterization

Sources

scale-up synthesis considerations for 1-Methyl-3-aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It addresses the specific challenges of synthesizing 1-Methyl-1H-pyrazol-3-amine (also known as 1-methyl-3-aminopyrazole), a critical scaffold in kinase inhibitor development (e.g., p38 MAPK inhibitors).

Executive Summary & Strategic Route Selection

The synthesis of 1-Methyl-1H-pyrazol-3-amine (1) is deceptively simple. While the pyrazole ring is stable, the introduction of the N-methyl group and the amino group creates a significant regioselectivity challenge. The reaction of methylhydrazine with acrylonitrile derivatives can yield two isomers:

  • Target Isomer: 1-Methyl-3-aminopyrazole (1 )[1][2][3][4]

  • Common Impurity: 1-Methyl-5-aminopyrazole (2 )

For pharmaceutical applications, isomer 1 is often the required pharmacophore. However, standard routes (e.g., 3-aminocrotononitrile + methylhydrazine) predominantly yield the 5-amino isomer or C-methylated derivatives.

Route Comparison for Scale-Up
RoutePrecursorsPrimary ProductScale-Up Viability
A. Standard Michael Addition Acrylonitrile + MethylhydrazineMixture (favors 5-amino )Low. Difficult separation of isomers; poor regiocontrol.
B. 2-Haloacrylonitrile 2-Chloroacrylonitrile + Methylhydrazine 1-Methyl-3-amino (1) High. Chlorine directs regioselectivity; high yield; requires strict safety controls.
C. Alkoxyacrylonitrile 3-Ethoxyacrylonitrile + MethylhydrazineMixture (Solvent dependent)Medium. Sensitive to solvent/temperature; often requires chromatographic separation.
D. Nitro-Alkylation 3-Nitropyrazole + Methyl IodideMixture (Separable)Low. High cost of starting material; hazardous nitration/reduction steps.

Recommendation: Route B (2-Chloroacrylonitrile + Methylhydrazine) is the preferred method for scale-up to access the 3-amino isomer with high regiochemical fidelity.

Process Safety & Critical Parameters (CPPs)

WARNING: This protocol involves Methylhydrazine , a volatile, toxic, and potentially explosive reagent (rocket fuel component).

Thermal Hazards
  • Exothermicity: The condensation of hydrazines with nitriles is highly exothermic (

    
     to 
    
    
    
    J/g).
  • Runaway Potential: Methylhydrazine is unstable. Uncontrolled heating or contact with oxides can lead to rapid decomposition.

  • Control: Reaction temperature must be maintained between 0°C and 15°C during addition.

Toxicity Management
  • 2-Chloroacrylonitrile: Severe lachrymator and blistering agent. Must be handled in a closed system or high-efficiency fume hood.

  • Methylhydrazine: Carcinogen and neurotoxin. Use double-gloved protection and dedicated waste streams.

Detailed Experimental Protocol (Route B)

This protocol is optimized for a 1 kg batch size.

Reagents
  • Methylhydrazine: 1.1 equivalents (High purity grade)

  • 2-Chloroacrylonitrile: 1.0 equivalent

  • Ethanol (Absolute): 5-7 Volumes (Solvent)

  • Triethylamine (Et3N): 1.1 equivalents (Acid scavenger)

  • HCl (conc.): For salt formation

Step-by-Step Methodology
Step 1: Controlled Addition (Regiocontrol Phase)
  • Setup: Equip a 10L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Charge: Add Ethanol (5 L) and Methylhydrazine (1.1 equiv) to the reactor.

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Slowly add 2-Chloroacrylonitrile (1.0 equiv) dropwise over 2–3 hours.

    • Critical Control: Maintain internal temperature < 15°C . Faster addition promotes polymerization and side reactions.

    • Mechanism:[3][5][6] The unhindered

      
       of methylhydrazine attacks the 
      
      
      
      -carbon of the nitrile. Low temperature favors this kinetic attack over the thermodynamic equilibration.
Step 2: Cyclization (Thermodynamic Phase)
  • Heating: Once addition is complete, warm the mixture to Room Temperature (20–25°C) and stir for 2 hours.

  • Reflux: Heat the mixture to reflux (78°C ) for 3–5 hours.

    • Observation: The solution will darken. Monitoring by HPLC should show consumption of the intermediate hydrazone and formation of the pyrazole.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (keep bath < 50°C) to remove ethanol and excess methylhydrazine.

Step 3: Purification (Salt Formation)

Direct distillation of the oil can be hazardous and may not remove all isomers. Salt formation is recommended for purification.[7]

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (3 L) .

  • Salt Formation: Cool to 0°C. Slowly add HCl in Isopropanol (or conc. HCl) until pH < 2.

  • Crystallization: The 1-Methyl-3-aminopyrazole Hydrochloride salt will precipitate.

  • Filtration: Filter the solid. Wash the cake with cold Ethyl Acetate to remove the soluble 5-amino isomer and oligomers.

  • Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, neutralize with 50% NaOH, and extract with Dichloromethane (DCM). Distill the DCM phase to obtain the pure oil.

Visualized Process Workflow

G Start Start: Methylhydrazine + Ethanol Add Add 2-Chloroacrylonitrile (Temp < 15°C) Start->Add Controlled Addition Inter Intermediate: Linear Hydrazone Add->Inter Kinetic Attack Heat Reflux (78°C) Cyclization Inter->Heat Ring Closure Crude Crude Mixture (1-Me-3-Amino + impurities) Heat->Crude Concentration Salt Add HCl / EtOAc Crystallization Crude->Salt Purification Pure Final Product: 1-Methyl-3-aminopyrazole HCl Salt->Pure Filtration

Caption: Workflow for the regioselective synthesis of 1-Methyl-3-aminopyrazole via the 2-chloroacrylonitrile route.

Analytical Controls & Validation

To ensure the correct isomer has been synthesized, use the following validation logic:

Method1-Methyl-3-aminopyrazole (Target)1-Methyl-5-aminopyrazole (Impurity)
1H NMR (NOE) NOE observed between N-Methyl protons and C4-H / C5-H. No NOE between N-Methyl and

.
Strong NOE observed between N-Methyl protons and the

group (due to proximity).
HPLC (C18) Typically elutes later (more non-polar due to methyl placement).Elutes earlier (more polar interaction with stationary phase).
Melting Point HCl Salt: High melting (>150°C, distinct).HCl Salt: Often lower melting or hygroscopic.

Self-Validating Step: Perform a 1D NOE NMR experiment . Irradiate the N-methyl peak (


 ppm).
  • If you see enhancement of the amino protons (

    
     ppm), you have the 5-amino  isomer (Wrong).
    
  • If you see enhancement of the aromatic proton (

    
     ppm), you have the 3-amino  isomer (Correct).
    

References

  • Regioselective Synthesis using 2-Chloroacrylonitrile

    • Bagley, M. C., et al. "Microwave-assisted synthesis of 3- and 5-aminopyrazole... scaffolds for MAPK inhibition." MDPI, 2025. Link (Describes the specific formation of 1-methyl-3-aminopyrazole as the sole regioisomer).

  • General Aminopyrazole Synthesis & Tautomerism

    • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chim. It., 2017.[8] Link

  • Safety & Thermal Hazards

    • "Differential Scanning Calorimetry Evaluation... of Five-Membered Aromatic Heterocycles." ACS Org. Process Res. Dev., 2025.[3][9] Link

  • Separation of Isomers

    • Patent US5616723A. "Process for the preparation of 3-amino-5-methylpyrazole." (Discusses distillation and salt crystallization techniques relevant to this class). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Methyl-3-aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Drawing from established literature and extensive experience in synthetic chemistry, this resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to empower you in your experimental work.

Introduction: The Synthetic Challenge of Regioselectivity

The synthesis of 1-Methyl-3-aminopyrazole, a valuable scaffold in medicinal chemistry, primarily involves the cyclocondensation of methylhydrazine with a three-carbon synthon, typically a β-functionalized acrylonitrile or a derivative of cyanoacetaldehyde. The core challenge in this synthesis is controlling the regioselectivity. The unsymmetrical nature of methylhydrazine, with its two distinct nitrogen atoms (N1, the methylated nitrogen, and N2, the primary amine nitrogen), can lead to the formation of two regioisomers: the desired 1-Methyl-3-aminopyrazole and the undesired 1-Methyl-5-aminopyrazole.

This guide will focus on strategies to maximize the formation of the 3-amino isomer by carefully controlling reaction conditions and understanding the underlying reaction mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis is producing a mixture of 1-Methyl-3-aminopyrazole and 1-Methyl-5-aminopyrazole. How can I improve the regioselectivity to favor the 3-amino isomer?

A1: Controlling regioselectivity is the most critical aspect of this synthesis. The outcome is highly dependent on the reaction conditions, which influence the initial nucleophilic attack of methylhydrazine on the electrophilic three-carbon synthon.

Expert Insight: The regioselectivity is a classic example of kinetic versus thermodynamic control. The relative nucleophilicity of the two nitrogen atoms of methylhydrazine is a key factor. The primary amine (NH2) is generally more nucleophilic than the methylated secondary amine (NH-CH3) due to steric hindrance from the methyl group. However, the reaction conditions, particularly the pH, can modulate this reactivity.

  • Under Basic or Neutral Conditions: The more nucleophilic primary amine (N2) is more likely to initiate the reaction, leading to the formation of the 1-Methyl-5-aminopyrazole isomer as the major product.

  • Under Acidic Conditions: Protonation of the more basic primary amine can occur, reducing its nucleophilicity. This allows the less basic, but now relatively more available, methylated nitrogen (N1) to act as the nucleophile, favoring the formation of the desired 1-Methyl-3-aminopyrazole.

Troubleshooting Flowchart for Poor Regioselectivity:

Caption: Decision tree for troubleshooting poor regioselectivity.

Recommended Protocols for Improved Regioselectivity:

A common and effective precursor for this synthesis is a masked form of β-cyanovinyl ether, such as 3,3-dimethoxypropionitrile.

Protocol 1: Acid-Catalyzed Synthesis of 1-Methyl-3-aminopyrazole

This protocol is designed to favor the formation of the desired 3-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethoxypropionitrile (1.0 eq) to a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add a solution of methylhydrazine sulfate (1.0-1.2 eq) in water. The use of the sulfate salt provides the necessary acidic conditions.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation.

Q2: The overall yield of my reaction is low, even after optimizing for regioselectivity. What are other potential causes for low yield?

A2: Low yields can stem from several factors beyond regioselectivity, including incomplete reactions, side reactions, and degradation of starting materials or products.

Expert Insight: The quality of the starting materials is paramount. Methylhydrazine is susceptible to air oxidation, and 3,3-dimethoxypropionitrile can hydrolyze if exposed to moisture and acid for prolonged periods before reaction.

Troubleshooting Table for Low Yield:

Symptom Potential Cause Recommended Action Citation
Reaction stalls; starting material remains Insufficient heating or reaction time.Increase reaction temperature or prolong the reaction time. Monitor by TLC/LC-MS until starting material is consumed.[1]
Poor quality of methylhydrazine.Use freshly opened or distilled methylhydrazine. Store under an inert atmosphere.
Dark-colored reaction mixture; multiple spots on TLC Side reactions or decomposition.Run the reaction under an inert atmosphere (N2 or Ar). Ensure the temperature is not excessively high.
Impurities in the starting materials.Purify starting materials before use. 3,3-dimethoxypropionitrile can be distilled under vacuum.
Low recovery after workup and purification Product is water-soluble.Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product.
Product degradation during purification.Use a deactivated silica gel for chromatography if the product is acid-sensitive. Consider vacuum distillation for purification.
Q3: I am having difficulty purifying 1-Methyl-3-aminopyrazole from its isomer and other impurities. What are the best purification strategies?

A3: The separation of 1-Methyl-3-aminopyrazole and 1-Methyl-5-aminopyrazole can be challenging due to their similar polarities. A combination of techniques may be necessary.

Expert Insight: While both isomers are relatively polar due to the amino group, subtle differences in their dipole moments and hydrogen bonding capabilities can be exploited for separation.

Purification Options:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard. If the product is sensitive to acid, silica gel can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 1%).

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., 9:1 dichloromethane/methanol) and gradually increase the polarity.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: It may be possible to selectively crystallize one of the isomers or a salt derivative. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol).

Mechanistic Insights: The Role of pH in Regioselectivity

Understanding the reaction mechanism provides the foundation for rational troubleshooting. The condensation of methylhydrazine with a β-alkoxy-acrylonitrile derivative proceeds through a series of nucleophilic attack and cyclization steps.

Regioselectivity_Mechanism cluster_acidic Acidic Conditions cluster_basic Basic/Neutral Conditions Methylhydrazine_H CH3-NH-NH3+ N1_Attack_A N1 Attack (Methylated N) Methylhydrazine_H->N1_Attack_A Less basic N attacks Intermediate_A Intermediate leading to 1-Methyl-3-aminopyrazole N1_Attack_A->Intermediate_A Product_3_Amino 1-Methyl-3-aminopyrazole (Major Product) Intermediate_A->Product_3_Amino Methylhydrazine_B CH3-NH-NH2 N2_Attack_B N2 Attack (Primary Amine) Methylhydrazine_B->N2_Attack_B More nucleophilic N attacks Intermediate_B Intermediate leading to 1-Methyl-5-aminopyrazole N2_Attack_B->Intermediate_B Product_5_Amino 1-Methyl-5-aminopyrazole (Major Product) Intermediate_B->Product_5_Amino Start Methylhydrazine + 3-Alkoxyacrylonitrile Start->Methylhydrazine_H H+ Start->Methylhydrazine_B No H+

Caption: Influence of pH on the initial nucleophilic attack and regioselectivity.

Under acidic conditions, the more basic primary amine of methylhydrazine is protonated, creating a less nucleophilic ammonium species. This effectively "protects" the primary amine, allowing the less hindered and now more relatively nucleophilic methylated nitrogen to attack the β-position of the acrylonitrile derivative. This initial attack pathway leads to the formation of the desired 1-Methyl-3-aminopyrazole.[2]

Conversely, in basic or neutral media, the unprotonated primary amine, being more nucleophilic, preferentially attacks the electrophilic carbon, leading to the 1-Methyl-5-aminopyrazole isomer.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source for general pyrazole synthesis and conditions, including the influence of reaction parameters.]
  • Organic Syntheses Procedure. 3(5)-aminopyrazole.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. [A conceptual guide on factors influencing regioselectivity in pyrazole synthesis.]
  • Katritzky, A. R., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(2), 1463-1481. [Discusses the nucleophilicity of substituted hydrazines and its role in determining reaction outcomes.]
  • Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry, 85(19), 12486–12500.

Sources

Technical Support Center: Minimizing Side Product Formation in Aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation during the synthesis of these critical heterocyclic scaffolds. Aminopyrazoles are foundational building blocks in medicinal chemistry, found in numerous pharmaceuticals.[1][2] However, their synthesis is often plagued by issues of regioselectivity and competing reaction pathways.

This center provides in-depth, field-proven troubleshooting guides and protocols to help you navigate these complexities, enhance your reaction yields, and ensure the purity of your target compounds.

Section 1: The Primary Challenge: Regioisomeric Mixtures in N-Functionalization

One of the most frequent and frustrating issues in aminopyrazole chemistry is the formation of a mixture of N-1 and N-2 substituted regioisomers during reactions like alkylation or arylation.[3][4] The two ring nitrogens have similar properties, making regioselective functionalization a significant challenge.[4]

FAQ 1.1: I'm getting a mixture of two isomers after my N-alkylation reaction. How do I control which nitrogen gets alkylated?

Answer: This is a classic regioselectivity problem. The outcome of the reaction is a delicate balance between electronic effects, steric hindrance, and reaction conditions (base, solvent, temperature). The pyrazole anion formed after deprotonation is in equilibrium, and either nitrogen can act as the nucleophile.

  • Steric Control: The N-1 position is generally less sterically hindered than the N-2 position (which is flanked by two ring substituents). Therefore, using bulky electrophiles or bases can favor substitution at the N-1 position.

  • Electronic Control: The electron density is not evenly distributed between the two nitrogens. The presence of electron-withdrawing or electron-donating groups on the pyrazole ring will influence which nitrogen is more nucleophilic.

  • Reaction Conditions: The choice of base and solvent system can dramatically influence the ratio of isomers.[3][5] Aprotic dipolar solvents often yield different results than polar protic solvents.[2]

Troubleshooting Guide 1.1: Controlling N-1 vs. N-2 Selectivity

Root Cause Analysis: The formation of regioisomeric mixtures stems from the competitive attack of the two ring nitrogen atoms on the electrophile. The key is to manipulate the reaction environment to favor one pathway over the other.

Visualizing the Competing Pathways:

G Start Aminopyrazole (NH) Anion Pyrazole Anion (Resonance Hybrid) Start->Anion N1_Product N-1 Isomer (Less Hindered) Anion->N1_Product + E⁺ (Bulky) Low Temp (Kinetic Product) N2_Product N-2 Isomer (More Hindered) Anion->N2_Product + E⁺ (Small) Higher Temp (Thermodynamic Product)

Caption: Competing pathways for N-alkylation of aminopyrazoles.

Strategic Solutions & Protocols:

  • Influence of the Base and Solvent System: The choice of base and solvent can be the most critical factor.

    • For N-1 Selectivity (Less Hindered Position): Use a strong, bulky base in a non-polar solvent at low temperatures. This favors the kinetically controlled product.

    • For N-2 Selectivity: In some cases, thermodynamic control can be achieved using weaker bases and polar solvents at higher temperatures, allowing for equilibration to the more stable isomer.[5]

ParameterCondition for N-1 Selectivity (Kinetic)Condition for N-2 Selectivity (Thermodynamic)Rationale
Base NaH, KHMDS, LDA (Bulky bases)K₂CO₃, Cs₂CO₃ (Weaker bases)Bulky bases preferentially deprotonate/complex at the less hindered N-1 site. Weaker bases may allow for equilibrium.
Solvent THF, Dioxane (Non-polar, aprotic)DMF, DMSO (Polar, aprotic)Polar solvents can stabilize the more polar transition state leading to the thermodynamic product.[2][5]
Temperature -78 °C to 0 °CRoom Temperature to 80 °CLower temperatures favor the fastest-forming product (kinetic), preventing equilibration.

Protocol 1.1: Maximizing N-1 Alkylation (Kinetic Control)

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the starting aminopyrazole (1.0 eq.) and anhydrous THF (10 mL per mmol of pyrazole).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

    • Causality Insight: NaHMDS is a strong, non-nucleophilic, and bulky base that cleanly deprotonates the pyrazole. The low temperature "freezes" the anion at the kinetically favored position.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the regioisomeric ratio.

Section 2: Unwanted Reactivity of the Amino Group

The exocyclic amino group on the pyrazole ring is also a potent nucleophile and can compete with the ring nitrogens, leading to undesired side products.

FAQ 2.1: My reaction is forming a complex mixture, and I suspect the amino group is reacting. How can I prevent this?

Answer: The amino group's reactivity can lead to acylation, alkylation, or participation in condensation reactions. The most robust strategy to prevent this is to temporarily "mask" or protect the amino group with a protecting group.[6] The ideal protecting group is one that is easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.

Troubleshooting Guide 2.1: Protecting the Exocyclic Amino Group

Root Cause Analysis: The lone pair of electrons on the amino nitrogen makes it nucleophilic. If your reaction conditions involve electrophiles (e.g., acyl chlorides, alkyl halides), this group will compete for the reagent.

Strategic Solution: Boc Protection

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines. It is stable to a wide range of non-acidic conditions and can be cleanly removed with acid.

Protocol 2.1: Boc Protection and Deprotection of an Aminopyrazole

Part A: Protection Workflow

  • Dissolution: Dissolve the aminopyrazole (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or THF.

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) (1.5 eq.) or Diisopropylethylamine (DIPEA).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Isolation: Perform an aqueous workup to remove the base and excess reagents. The Boc-protected aminopyrazole can then be purified by column chromatography or recrystallization.

Part B: Deprotection Workflow

  • Dissolution: Dissolve the Boc-protected aminopyrazole in DCM or Dioxane.

  • Acidification: Add a strong acid such as Trifluoroacetic acid (TFA) (5-10 eq.) or a 4 M solution of HCl in Dioxane.

  • Reaction: Stir at room temperature for 1-2 hours. Effervescence (CO₂ and isobutylene) will be observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding amine salt (e.g., TFA or HCl salt). Neutralize with a base (like aq. NaHCO₃) and extract to obtain the free amine.

Caption: Workflow for using a Boc protecting group.

Section 3: Dimerization and Polymerization Side Products

In some cases, particularly under oxidative conditions or with highly reactive aminopyrazoles, dimerization or polymerization can occur, leading to insoluble materials and low yields.

FAQ 3.1: My reaction is producing an insoluble brown solid, and I'm losing a lot of my material. What's happening?

Answer: This often points to dimerization or polymerization. 5-Aminopyrazoles can undergo oxidative coupling to form pyrazole-fused pyridazines or pyrazines.[7][8] This can be promoted by certain metal catalysts (like Copper) or air (oxygen).[7]

Troubleshooting Guide 3.1: Minimizing Dimerization

Root Cause Analysis: The formation of dimers often involves the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds between two aminopyrazole molecules.[7] These reactions are often catalyzed by trace metals or oxidative conditions.

Strategic Solutions:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (high-purity Argon or Nitrogen) to exclude oxygen, which can promote oxidative coupling.

  • Use High-Purity Reagents: Use freshly distilled solvents and high-purity reagents to minimize trace metal contaminants that can catalyze dimerization.

  • Lower Concentrations (High Dilution): Running the reaction at a lower concentration can disfavor bimolecular side reactions (like dimerization) relative to the desired intramolecular or unimolecular primary reaction.

  • Lower Temperature: Reducing the reaction temperature can slow down the rate of the undesired dimerization pathway, which may have a higher activation energy than the desired reaction.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). PubMed. [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc. [Link]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). Synfacts. [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). PMC. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2024). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2024). ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

Sources

troubleshooting regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Pyrazole Synthesis Troubleshooting Hub. You are likely here because your LC-MS shows two peaks with identical mass but different retention times, or your NMR indicates the "wrong" isomer is the major product.

Regioselectivity in pyrazole synthesis is governed by a delicate balance of sterics , electronics , and tautomeric equilibria . This guide treats your synthetic challenge as a "support ticket," diagnosing the root cause and providing field-proven protocols to resolve it.

🎫 Ticket #001: The Knorr Conundrum

Issue: "I am reacting a hydrazine with an unsymmetrical 1,3-dicarbonyl (or equivalent) and getting a mixture of 1,3- and 1,5-isomers."

🔬 The Diagnosis

The Knorr synthesis is a competition between two nucleophiles (N1 and N2 of the hydrazine) and two electrophiles (C1 and C3 of the dicarbonyl).[1]

  • The Trap: In standard solvents (EtOH, MeOH), the reaction is often under kinetic control , leading to mixtures based on whichever initial nucleophilic attack is fastest.

  • The Mechanism: The reaction proceeds via a hydrazone intermediate.[2][3][4] Once the hydrazone forms, cyclization is usually rapid. Therefore, regioselectivity is determined by the initial attack .

🛠️ Troubleshooting Steps
1. Analyze Your Nucleophile (The Hydrazine)
  • Scenario A: Methylhydrazine (or alkyl hydrazines). The

    
     group is more nucleophilic than the 
    
    
    
    group due to sterics, despite the inductive effect of the methyl group.
    • Result: The terminal

      
       attacks the most electrophilic carbonyl first.
      
  • Scenario B: Arylhydrazines (e.g., Phenylhydrazine). The

    
     attached to the phenyl ring is significantly less nucleophilic due to resonance delocalization.
    
    • Result: The terminal

      
       is the primary attacker.
      
2. Analyze Your Electrophile (The 1,3-Dicarbonyl)
  • Steric Control: If one carbonyl is hindered (e.g.,

    
    -Butyl) and the other is exposed (e.g., Methyl), the hydrazine's 
    
    
    
    will attack the exposed carbonyl.
  • Electronic Control: If you have a

    
     group (highly electron-withdrawing), the adjacent carbonyl becomes a "super-electrophile." However, it also exists largely as a hydrate  in solution, which can paradoxically deactivate it toward nucleophilic attack compared to a non-hydrated carbonyl.
    
3. The "Fustero" Solution (Solvent Switch)

If you are synthesizing fluorinated pyrazoles and getting poor selectivity, switch your solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Why? These solvents are strong hydrogen-bond donors but non-nucleophilic. They activate the carbonyls without competing with the hydrazine.[5] Fustero et al. demonstrated that this often flips or drastically improves regioselectivity compared to Ethanol [1].[6]

Data Comparison: Solvent Effects on Regioselectivity

Solvent Dielectric Constant H-Bond Donor Ability Typical Regio-Ratio (1,3 : 1,5)
Ethanol 24.5 Moderate 60:40 (Mixture)
THF 7.5 None 55:45 (Mixture)

| HFIP | 16.7 | Very High | 95:5 (High Selectivity) |

🎫 Ticket #002: The Michael Mismatch (Alkynones)

Issue: "I am using an alkynone (propargyl ketone) to avoid the dicarbonyl issues, but I'm still getting the wrong regioisomer."

🔬 The Diagnosis

Alkynones offer two sites for attack: the Carbonyl (1,2-addition) and the


-carbon of the alkyne (1,4-Michael addition).
  • Hard/Soft Acid-Base (HSAB) Theory:

    • Hard Nucleophiles (basic conditions, unhindered hydrazines) tend to attack the Carbonyl (Hard Electrophile).

    • Soft Nucleophiles (acidic conditions, or using hydrazine hydrochloride) tend to attack the Michael position (Soft Electrophile).

🛠️ Troubleshooting Steps
1. The pH Switch
  • To favor 1,2-addition (Attack at C=O): Use free hydrazine in a basic or neutral solvent (EtOH).

  • To favor 1,4-addition (Attack at Alkyne): Use Hydrazine Hydrochloride or add catalytic HCl. The acid protonates the carbonyl, making the

    
    -carbon more electrophilic (Michael acceptor character increases).
    
2. The Copper Protocol

For difficult substrates, use CuI catalysis. Copper coordinates to the alkyne, activating it specifically for nucleophilic attack, often overriding steric bias [2].

🎫 Ticket #003: Post-Synthetic Alkylation (N-H)

Issue: "I have a pyrazole with an N-H. When I add an alkyl halide, the alkyl group goes to the wrong nitrogen."

🔬 The Diagnosis

This is the "Tautomer Trap." Unsubstituted pyrazoles exist in equilibrium between two tautomers (


 and 

).
  • Thermodynamics vs. Kinetics: Alkylation usually occurs at the nitrogen with the highest electron density (lone pair availability) or the one least sterically hindered.

  • The "Lone Pair" Rule: In

    
     reactions, the pyrazolate anion attacks the alkyl halide. The alkyl group will generally attach to the nitrogen furthest  from the bulkiest substituent (to minimize steric clash).
    
🛠️ Troubleshooting Steps
1. Steric Governance (The Standard Rule)

If you have a bulky group (e.g., Phenyl,


-Butyl) at position 3(5), alkylation will predominantly occur at the distal nitrogen  (giving the 1,3-disubstituted product) to avoid the "ortho-like" clash.
2. The Coordination Exception (The "Chelation Control")

If your substituent has a lone pair capable of chelation (e.g., a Pyridine ring or an Ester at C3), using a metal base like NaH or Mg salts can flip the selectivity.

  • Mechanism: The metal ion coordinates between the pyrazole nitrogen and the substituent's lone pair, effectively "blocking" that side or directing the incoming electrophile via coordination [3].

📊 Visual Troubleshooting Guides

Diagram 1: The Regioselectivity Decision Tree

Use this flowchart to determine the critical variable in your synthesis.

PyrazoleFlow Start Start: Regioselectivity Issue Substrate Identify Substrate Type Start->Substrate Diketo 1,3-Dicarbonyl (Knorr Synthesis) Substrate->Diketo Alkynone Alkynone (Michael Acceptor) Substrate->Alkynone NH_Pyraz N-Unsubstituted Pyrazole Substrate->NH_Pyraz Fluorine Contains CF3/RF Group? Diketo->Fluorine AcidBase SOLVE: pH Switch Acid = 1,4-addition Base = 1,2-addition Alkynone->AcidBase Chelation Substituent can chelate? (e.g., Pyridine, Ester) NH_Pyraz->Chelation UseHFIP SOLVE: Switch Solvent to HFIP or TFE (Fustero Protocol) Fluorine->UseHFIP Yes CheckSterics Check Sterics: Bulkier group directs attack to distal C=O Fluorine->CheckSterics No MetalCoord SOLVE: Use NaH/Mg for Chelation Control Chelation->MetalCoord Yes StericAlk SOLVE: Alkylation favors less hindered N Chelation->StericAlk No

Caption: Decision matrix for selecting the correct experimental condition based on substrate class.

Diagram 2: The Knorr Mechanism Competition

Understanding why mixtures form is the first step to preventing them.

KnorrMech Reagents Hydrazine (R-NH-NH2) + Diketone (R1-CO-CH2-CO-R2) PathA Path A: Kinetic Attack NH2 attacks C(R1) Reagents->PathA Sterics/Electronics favor C(R1) PathB Path B: Thermodynamic Attack NH2 attacks C(R2) Reagents->PathB Sterics/Electronics favor C(R2) Note Key Control Point: Fluorinated solvents (HFIP) can stabilize the transition state leading to the thermodynamic product. Reagents->Note HydrazoneA Hydrazone A PathA->HydrazoneA HydrazoneB Hydrazone B PathB->HydrazoneB ProductA Isomer A (1,5-disubstituted) HydrazoneA->ProductA -H2O (Cyclization) ProductB Isomer B (1,3-disubstituted) HydrazoneB->ProductB -H2O (Cyclization)

Caption: Mechanistic bifurcation in Knorr synthesis. Controlling the initial nucleophilic attack is the only way to ensure isomeric purity.

📝 Validated Protocol: The "Fustero" Method (Fluorinated Solvents)

Recommended for: Synthesis of trifluoromethyl-substituted pyrazoles.

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). Note: HFIP is expensive; TFE is a cost-effective alternative for scale-up.

  • Addition: Add the hydrazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours. If conversion is slow, heat to reflux (HFIP bp: 58°C).

  • Workup: Evaporate the solvent under reduced pressure (recoverable). The residue is often pure enough for crystallization.

  • Validation: Check regioselectivity via

    
    -NMR or NOESY. The 
    
    
    
    group position significantly shifts the fluorine signal.

📚 References

  • Fustero, S., et al. (2008).[6][7] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[5][6][8] The Journal of Organic Chemistry.

  • Larsen, R. D., et al. (1996). Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Foundational work on regiocontrol).

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Knowledge Base.

  • Review: Chemical Reviews (2011). Regioselectivity in the Synthesis of Pyrazoles. (General mechanistic review covering tautomerism and steric effects).

Sources

Technical Support Center: Optimizing Temperature for 1-Methyl-3-aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) Document ID: TS-MAP-004 Last Updated: February 8, 2026 Support Tier: Level 3 (Senior Scientist / Process Chemistry)

Core Directive: The Thermal "Goldilocks Zone"

Optimizing reactions with 1-Methyl-3-aminopyrazole requires balancing two competing factors: the nucleophilicity of the C3-amine (which benefits from heat) and the oxidative instability of the electron-rich pyrazole ring (which degrades into tars at high temperatures).

Unlike its isomer (1-methyl-5-aminopyrazole), the 3-amino variant has an amino group spatially separated from the N-methyl group. This reduces steric hindrance, making the amine significantly more nucleophilic. While this accelerates coupling, it also increases the risk of bis-acylation or polymerization if the temperature is uncontrolled.

The 3-Pillar Thermal Strategy
  • Melt Phase Handling (34–37°C): This compound has a low melting point. Reactions near this boundary often suffer from "clumping" or biphasic issues if the solvent choice is poor.

  • Activation Threshold (

    
    ): 
    
    • Acylations (Acid Chlorides):

      
       (Exothermic; cooling required).
      
    • Peptide Couplings (HATU/EDC):

      
      .
      
    • 
       / Sandmeyer:
      
      
      
      .
  • Degradation Ceiling (

    
    ):  Avoid sustained heating 
    
    
    
    in oxidative environments (e.g., open air reflux) to prevent ring oxidation and diazo-tar formation.

Decision Logic & Workflows

The following decision tree helps you select the starting temperature based on your electrophile.

TempOptimization Start Select Electrophile Type AcidChloride Highly Reactive (Acid Chlorides/Anhydrides) Start->AcidChloride CouplingReagent Moderately Reactive (Carboxylic Acids + HATU/EDC) Start->CouplingReagent ArylHalide Low Reactivity (Aryl Halides/Sandmeyer) Start->ArylHalide Cooling CRITICAL: Cool to 0°C AcidChloride->Cooling Ambient Start at 25°C (RT) CouplingReagent->Ambient HighHeat Start at 60-80°C ArylHalide->HighHeat BaseChoice1 Add Base (TEA/Pyridine) Dropwise Addition Cooling->BaseChoice1 WarmUp1 Warm to 25°C Monitor for Bis-acylation BaseChoice1->WarmUp1 CheckSolubility Check Solubility (DCM vs DMF) Ambient->CheckSolubility HeatBoost If <50% conv after 4h: Heat to 45-50°C CheckSolubility->HeatBoost InertAtmosphere REQUIRED: N2/Ar Atmosphere (Prevents Oxidation) HighHeat->InertAtmosphere Reflux Max Temp 100°C Monitor Color (Darkening = Dec.) InertAtmosphere->Reflux

Figure 1: Temperature selection workflow based on electrophile reactivity. Note the critical cooling step for acid chlorides to prevent side reactions.

Detailed Protocols

Protocol A: Amide Coupling (Acid Chlorides)

Target Issue: Controlling exotherms and preventing bis-acylation.

Rationale: The C3-amino group is highly nucleophilic. If you add an acid chloride at room temperature (RT) or higher, the reaction rate often exceeds the mixing rate, creating local "hotspots" that lead to bis-acylation (reaction at both the amine and the pyrazole nitrogen N2, though less common, or double acylation of the amine).

  • Dissolution: Dissolve 1-Methyl-3-aminopyrazole (1.0 equiv) in dry DCM or THF (0.2 M).

  • Base: Add Triethylamine (TEA) or DIPEA (1.2–1.5 equiv).

  • Cryogenic Step: Cool the solution to 0°C (ice bath).

  • Addition: Add the acid chloride (1.0–1.1 equiv) dropwise over 15–30 minutes.

    • Why? This keeps the kinetic energy low, favoring the mono-acylation product.

  • Ramp: Allow the bath to melt and warm to 23–25°C naturally over 2 hours.

  • QC Check: TLC/LCMS. If starting material remains, heat to 40°C for 1 hour. Do not exceed 50°C unless necessary.

Protocol B: Sandmeyer-Type Iodination

Target Issue: Diazo-intermediate stability.

Rationale: Converting the amine to an iodide (via diazonium salt) is thermally sensitive. The diazonium intermediate of aminopyrazoles is unstable and can polymerize violently or decompose if the temperature is too high or too low (precipitation).

  • Reagents: 1-Methyl-3-aminopyrazole (1 equiv), t-Butyl Nitrite (5 equiv), Iodine (

    
    , 4.3 equiv).
    
  • Solvent: Acetonitrile (ACN).

  • Temperature Setpoint: 65°C .

    • Note: Unlike standard phenyl-diazonium salts (kept at 0°C), pyrazole diazonium species often require immediate thermal displacement to prevent side reactions.

  • Procedure: Add the amine to a pre-heated mixture of nitrite/iodine in ACN at 65°C.

  • Reference: This specific protocol minimizes byproducts compared to room temperature attempts [1].

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Dark Tar / Black Oil Thermal Oxidation: Reaction run >80°C without inert gas protection.Reduce Temp: Repeat experiment at 50–60°C. Inert: Strictly use

or Argon balloon.
Reaction "Stuck" (50% Conv.) Solubility Limit: The MP (34°C) causes the amine to oil out in non-polar solvents at RT.Solvent Switch: Switch from Toluene/Hexane to DMF or DMAc. Heat: Increase temp to 45°C to ensure homogeneity.
Bis-Acylated Product Temp Too High initially: Kinetic control lost during addition.Cool Down: Start addition at -10°C or 0°C. Dilute: Reduce concentration from 0.5M to 0.1M.
Product is a Sticky Gum Solvent Trapping: 1-Methyl-3-aminopyrazole derivatives often form solvates.Drying: Use high vacuum at 40°C. Trituration: Triturate with cold diethyl ether or pentane to induce crystallization.
FAQ: Why is my yield lower than the 5-amino isomer?

Answer: The 1-methyl-3-aminopyrazole is electronically distinct. The "3-amino" position makes the molecule more electron-rich overall compared to the 5-amino isomer (where the N-methyl withdraws electron density inductively from the adjacent position). This makes the 3-amino variant more susceptible to oxidative degradation. Strict temperature control (staying under 80°C) is more critical for the 3-amino isomer than the 5-amino isomer [2].

Mechanistic Visualization

Understanding the competition between the desired pathway and thermal degradation is vital.

Mechanism cluster_lowtemp Low Temp (<25°C) cluster_hightemp High Temp (>80°C) Amine 1-Methyl-3-aminopyrazole MonoAcyl Mono-Amide (Desired) High Yield Amine->MonoAcyl + Electrophile (Kinetic Control) Oxidation Oxidative Radical Formation Amine->Oxidation Thermal Stress + O2 Tar Polymerized Tar (Irreversible) Oxidation->Tar Chain Reaction

Figure 2: Reaction pathways. Low temperature favors the kinetic product (amide), while high temperature promotes radical oxidation and polymerization.

References

  • Taggart, J. E., et al. (2017). "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Omega, 2(12), 9128–9135.

    • Context: Establishes the 65°C protocol for Sandmeyer-type iodination of aminopyrazoles to avoid byproducts.
  • Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Arkivoc, part (i), 332-378.

    • Context: Comprehensive review of aminopyrazole reactivity, regioselectivity differences between 3-amino and 5-amino isomers, and acyl
  • Sigma-Aldrich. "3-Aminopyrazole Product Data."

    • Context: Verified physical property data (Melting Point: 34-37°C) used to determine solubility and handling protocols.

Technical Guide: Catalyst Selection for Efficient 1-Methyl-3-aminopyrazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Heterocycle Problem"

Coupling 1-methyl-3-aminopyrazole is deceptively difficult. While it appears to be a standard aniline-like nucleophile, the pyrazole ring introduces a specific failure mode known as catalyst poisoning via N2-coordination .

In standard Buchwald-Hartwig aminations, the pyridine-like nitrogen (N2) of the pyrazole ring is a competent ligand. It competitively binds to the Palladium (Pd) center, displacing the phosphine ligand or blocking the coordination site required for the oxidative addition of the aryl halide. This results in stalled reactions and precipitation of inactive "Pd black."

The Solution: The use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (specifically the BrettPhos family) incorporated into G3/G4 Precatalyst scaffolds. These ligands create a "protective shell" around the Pd center that permits the entry of the aryl halide but sterically rejects the N2-coordination of the pyrazole substrate.

Catalyst Selection Matrix

Use this matrix to select the correct catalytic system based on your electrophile and available equipment.

Electrophile TypeRecommended MethodCatalyst SystemBase / AdditiveKey Advantage
Aryl Chlorides (Deactivated/Neutral)Buchwald-Hartwig tBuBrettPhos Pd G3 (1-2 mol%)LHMDS or NaOtBuHighest turnover; activates unreactive chlorides.
Aryl Bromides/Iodides Buchwald-Hartwig BrettPhos Pd G3 (1 mol%)NaOtBu or K₂CO₃Excellent functional group tolerance; rapid kinetics.
Aryl Boronic Acids Chan-Lam Cu(OAc)₂ (10-50 mol%)Pyridine / O₂ (Air)Metal-free electrophile; ambient temp; avoids strong bases.
Heteroaryl Halides (e.g., Chloropyridines)Buchwald-Hartwig XPhos Pd G3 or RuPhos Pd G3 K₃PO₄Optimized for heteroaryl-heteroaryl coupling.

Protocol 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

Target: High-yield coupling of 1-methyl-3-aminopyrazole with Aryl Chlorides/Bromides. Primary Recommendation: tBuBrettPhos Pd G3 [1].

The "Self-Validating" Protocol

This protocol uses a precatalyst to ensure a precise 1:1 Pd:Ligand ratio, eliminating the induction period and "ligand scavenging" issues common with Pd(OAc)₂ + Ligand mixtures.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1-Methyl-3-aminopyrazole (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (0.01 – 0.02 equiv)

  • Base: LHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or THF (anhydrous, sparged with N₂)

Step-by-Step Workflow:

  • Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the Aryl Halide, Aminopyrazole, Base (if solid NaOtBu), and tBuBrettPhos Pd G3 to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Concentration should be 0.2 M relative to the aryl halide.

    • Note: If using LHMDS solution, add it last via syringe.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 60–80 °C .

    • Checkpoint: The solution should turn from a pale yellow/orange (precatalyst color) to a dark amber. If it turns black and precipitates immediately, oxygen ingress has occurred.

  • Monitoring: Monitor via LCMS at 1 hour. Full conversion is typically observed within 2-4 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues, and concentrate.

Protocol 2: Copper-Catalyzed Coupling (Chan-Lam)

Target: Coupling with Aryl Boronic Acids (Mild conditions, no halides). Primary Recommendation: Cu(OAc)₂ [2].

Reagents:

  • Aryl Boronic Acid (1.5 equiv)

  • 1-Methyl-3-aminopyrazole (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.2 equiv)

  • Ligand/Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: DCM or MeCN (does not need to be anhydrous)

  • Oxidant: Ambient Air (O₂)[1]

Step-by-Step Workflow:

  • Open Setup: This reaction does not require inert atmosphere; it requires oxygen. Use a flask with a drying tube (to prevent excess moisture) but allow air exchange.

  • Mixing: Combine Aminopyrazole, Boronic Acid, and Cu(OAc)₂ in DCM (0.1 M).

  • Activation: Add Pyridine. The solution typically turns a deep blue/green (active Cu(II)-amine species).

  • Reaction: Stir vigorously at Room Temperature for 16–24 hours.

    • Critical Step: If the reaction stalls, add 4Å molecular sieves. Water is a byproduct and can inhibit the transmetallation step if it accumulates.

  • Workup: Quench with aqueous NH₄Cl (to sequester Cu) and extract.

Troubleshooting Center (Q&A)

Issue 1: Catalyst Death (Pd Black)

Q: My Buchwald reaction turns black within 10 minutes and conversion stops at <10%. Why? A: This is "Catalyst Crashing." It indicates that the Palladium has agglomerated into non-catalytic nanoparticles.

  • Cause 1 (Most Likely): Oxidation.[2] Was the solvent effectively sparged? G3 catalysts are stable as solids but sensitive in solution.

  • Cause 2 (The Pyrazole Effect): If you used a simple ligand (like PPh₃ or dppf), the pyrazole N2 displaced the phosphine.

  • Fix: Switch to tBuBrettPhos Pd G3 . The bulky tert-butyl groups prevent the pyrazole N2 from binding to the Pd center [3].

Issue 2: Incomplete Conversion (Chan-Lam)

Q: My Chan-Lam coupling stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely due to Protodeboronation or Water Poisoning .

  • Mechanism: The aryl boronic acid hydrolyzes or decomposes faster than the transmetallation step.

  • Fix 1: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=4h).

  • Fix 2: Add 4Å Molecular Sieves to the reaction mixture to scavenge the water produced during the catalytic cycle [4].

Issue 3: Regioselectivity

Q: I see a byproduct with the same mass. Is it possible I coupled to the ring nitrogen? A: With 1-methyl-3-aminopyrazole, N-arylation of the ring is blocked by the methyl group. However, if you are using 3-aminopyrazole (unmethylated), N-arylation is the dominant pathway.

  • Verification: Check the NMR. N-arylation of the exocyclic amine (desired) will show a broad singlet (NH) that exchanges with D₂O.

Visualizing the Chemistry

Diagram 1: The "Protective Shell" Mechanism

This diagram illustrates why standard ligands fail and bulky ligands succeed.

CatalystMechanism cluster_0 Standard Ligand (Failure Mode) cluster_1 Bulky Ligand (Success Mode) Pd_Standard Pd(PPh3)2 Deactivated Inactive Complex (Catalyst Poisoning) Pd_Standard->Deactivated Strong Binding Pyrazole_N2 Pyrazole (N2-Coordination) Pyrazole_N2->Deactivated Pd_Bulky Pd(tBuBrettPhos) Active_Species Oxidative Addition Complex Pd_Bulky->Active_Species Steric Bulk Repels N2 ArCl Aryl Chloride ArCl->Active_Species Substrate Entry

Caption: Comparison of catalyst poisoning pathways. Standard ligands allow pyrazole N2 coordination (Red), while bulky ligands like tBuBrettPhos sterically block N2, allowing the catalytic cycle to proceed (Green).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed / Low Yield Check_Color Check Reaction Color Start->Check_Color Black Black Precipitate Check_Color->Black Amber Remains Amber/Clear Check_Color->Amber Green Blue/Green (Chan-Lam) Check_Color->Green Oxidation Diagnosis: Catalyst Decomposition (O2 Leak or Ligand Displacement) Black->Oxidation Stall Diagnosis: Failure to Initiate (Base too weak or Ar-Cl too stable) Amber->Stall Moisture Diagnosis: Water Poisoning (Inhibits Transmetallation) Green->Moisture Sol_Ox Solution: Switch to G3 Precatalyst & Check Inert Gas Oxidation->Sol_Ox Sol_Stall Solution: Switch Base to LHMDS or Heat to 100°C Stall->Sol_Stall Sol_Moist Solution: Add 4Å Mol Sieves & Add Boronic Acid in Portions Moisture->Sol_Moist

Caption: Diagnostic workflow for identifying failure modes based on visual cues in the reaction vessel.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Maitland, J. A., et al. (2017). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Journal of Organic Chemistry.

  • Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters.

Sources

identifying and removing uncyclized intermediates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Removing Uncyclized Intermediates.

Welcome to the technical support resource for pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge: the presence of uncyclized intermediates in your reaction mixture. Incomplete cyclization leads to purification difficulties and reduced yields, hindering downstream applications. This guide provides troubleshooting FAQs, detailed protocols, and the expert-backed rationale to help you overcome these hurdles.

Frequently Asked Questions (FAQs)
Part 1: Identification of Uncyclized Intermediates

Question: I'm performing a Knorr-type pyrazole synthesis from a 1,3-dicarbonyl and a hydrazine. What are the likely uncyclized intermediates I should be looking for?

Answer: In a typical condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, the reaction does not proceed directly to the final pyrazole product. It involves a sequence of steps, and intermediates can accumulate if the reaction stalls. The most common uncyclized or partially cyclized species you will encounter are:

  • Hydrazone/Enamine Intermediates: These are the initial products formed from the condensation of one of the carbonyl groups with the hydrazine.[1] Depending on which nitrogen of a substituted hydrazine attacks which carbonyl, a mixture of regioisomeric intermediates can form, which may or may not cyclize at different rates. These exist in equilibrium with their enamine tautomers.

  • Hydroxyl-pyrazoline (or Hemiaminal) Intermediates: After the initial hydrazone formation, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group intramolecularly. This forms a five-membered ring containing a hydroxyl group.[2] This intermediate is often the direct precursor to the pyrazole and requires a final dehydration step to aromatize. Accumulation of this species is very common if dehydration conditions are not optimal.

  • Di-addition Species: In some cases, particularly with excess hydrazine under certain conditions, a di-addition intermediate, where two molecules of hydrazine have reacted with the 1,3-dicarbonyl, has been observed.[2] This is less common but can be a significant side product.

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} caption [label="Simplified Knorr synthesis showing key intermediates.", fontname="Arial", fontsize=10];

Question: How can I effectively monitor my reaction for the presence of these intermediates?

Answer: The key is to use a combination of routine and more detailed analytical techniques. Relying on a single method can be misleading.

  • Thin-Layer Chromatography (TLC): This is your first line of defense and the most practical method for real-time monitoring. You should run a co-spot lane containing your starting materials and the reaction mixture.

    • What to look for: The final pyrazole product is typically less polar than the highly polar 1,3-dicarbonyl starting material. The hydrazone/enamine intermediates usually have an Rf value between that of the starting material and the product. A stalled reaction will show a persistent intermediate spot and remaining starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for unambiguous identification. It provides both the retention time (related to polarity) and the mass-to-charge ratio (m/z) of each component.

    • What to look for: Calculate the expected masses for your starting materials, your target pyrazole, and the potential intermediates (Hydrazone = [Mass of Dicarbonyl + Mass of Hydrazine - H₂O]; Hydroxyl-pyrazoline = [Mass of Dicarbonyl + Mass of Hydrazine]). A clean reaction will show a single major peak for your product. The presence of peaks corresponding to the calculated intermediate masses confirms incomplete conversion.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR of the crude reaction mixture can provide definitive structural information.

    • What to look for: The disappearance of the characteristic signals from the 1,3-dicarbonyl (e.g., enolic protons, α-protons) and the appearance of aromatic protons from the pyrazole ring are key indicators of success. Intermediates will have unique signatures that are neither starting material nor product.

Compound Type Typical TLC Rf (Relative) Key 1H NMR Signals (Crude CDCl₃) Key IR Bands (cm-1)
1,3-DicarbonylLow (Polar)δ 15-17 (enolic OH), δ 5-6 (vinylic H), δ 2-4 (CH₂, CH₃)1700-1740 (C=O stretch, ketone), 1600-1640 (C=O stretch, enol)
Hydrazone Intermed.Mediumδ 7-9 (N-H), δ 5-7 (vinylic H), may still show one C=O1680-1720 (remaining C=O), 1620-1660 (C=N stretch)
Target Pyrazole High (Less Polar) δ 6-8 (aromatic CH), δ 10-13 (pyrazole N-H, if present) ~3100-3300 (N-H stretch), 1500-1600 (C=C, C=N aromatic)
Part 2: Troubleshooting and Removal Strategies

Question: My TLC and LC-MS show that my reaction has stalled, with a major spot/peak corresponding to an intermediate. What can I do to drive the reaction to completion?

Answer: A stalled reaction is almost always due to the final dehydration step being too slow. The cyclization to the hydroxyl-pyrazoline is often reversible, but the final aromatization by eliminating water is what drives the reaction forward.

  • Increase Temperature: Many pyrazole syntheses require heating to overcome the activation energy of the dehydration step.[3] If you are running the reaction at room temperature, consider refluxing in a suitable solvent like ethanol or toluene.

  • Add an Acid Catalyst: The dehydration of the hydroxyl-pyrazoline is acid-catalyzed. While some hydrazines (like hydrazine hydrochloride) provide their own acid, many reactions benefit from a catalytic amount of a protic acid like acetic acid, p-toluenesulfonic acid (p-TsOH), or even a few drops of concentrated HCl.[4] This protonates the hydroxyl group, turning it into a good leaving group (H₂O).

  • Use a Dehydrating Agent: If heating and catalysis are insufficient, consider using a Dean-Stark apparatus if you are in a suitable solvent (e.g., toluene) to azeotropically remove the water as it forms, thereby driving the equilibrium towards the product.

  • Extend Reaction Time: Some reactions are simply slow. Monitor the reaction over a longer period (e.g., 24-48 hours) before concluding that it has stalled.

Question: The reaction is complete, but my crude product is contaminated with uncyclized intermediates. How do I purify my pyrazole?

Answer: Your choice of purification method depends on the physical properties of your pyrazole and the nature of the impurities.

dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Decision tree for selecting a purification method.", fontname="Arial", fontsize=10];

  • Flash Column Chromatography: This is the most universally applicable method. Pyrazoles are typically much less polar than the hydrazone and hydroxyl-pyrazoline intermediates. A simple silica gel column using a hexane/ethyl acetate gradient will usually provide excellent separation. The less polar pyrazole will elute first.[5]

  • Recrystallization: If your pyrazole is a solid, recrystallization is a highly effective and scalable purification technique.[6] The key is to find a solvent system where the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Acid-Base Extraction: Pyrazoles are weak bases due to the pyridine-type nitrogen atom. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer, while the neutral uncyclized intermediates remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your pyrazole, and extract it back into an organic solvent.[7]

Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis
  • Prepare the Plate: Obtain a silica gel TLC plate. Gently draw a pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).

  • Spot the Plate: Dissolve a tiny amount of your starting dicarbonyl in a few drops of solvent. Use a capillary tube to spot it on the "SM" mark. Do the same for your reaction mixture on the "Rxn" mark. For the "Co" spot, first spot the SM, then spot the Rxn directly on top of it.

  • Develop the Plate: Place a small amount of your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) in a developing chamber with a filter paper wick. Place the TLC plate in the chamber, ensuring the eluent is below the pencil line. Close the chamber.

  • Visualize: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the spots you see.

  • Interpret: A complete reaction will show the disappearance of the SM spot in the Rxn lane and the appearance of a new, higher Rf product spot. The Co spot will show clear separation between the SM and the product. Any spots in between are likely intermediates.

Protocol 2: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) or the upper organic layer (if using EtOAc) which contains the neutral intermediates. The protonated pyrazole is now in the aqueous phase.

  • Basification: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) with stirring until the solution is basic (test with pH paper). Your pyrazole will precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the deprotonated pyrazole back into a fresh portion of organic solvent (e.g., EtOAc) two or three times.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

References
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2014). Der Pharma Chemica. [Link]

  • Barra-Gonzalez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Noncyclic Intermediate in the Synthesis of Pyrazolidinylpyrazoles. (2005). ResearchGate. [Link]

  • Knorr pyrazole synthesis from a ketoester. (2021). YouTube. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Method for purifying pyrazoles. (2011).
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

Sources

how to confirm the regiochemistry of substituted aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Regiochemistry of Substituted Aminopyrazoles ID: TS-APZ-001 Status: Active Last Updated: 2025-05-18

Introduction: The Tautomer Trap

The structural assignment of


-substituted aminopyrazoles is a frequent bottleneck in heterocyclic chemistry. The core challenge lies in the tautomeric nature of the precursor. When a 3(5)-aminopyrazole is alkylated or synthesized, it fixes the tautomer into one of two distinct regioisomers: the 3-amino-1-substituted  isomer or the 5-amino-1-substituted  isomer.

Misassignment here is catastrophic for Structure-Activity Relationship (SAR) studies because the hydrogen bond donor/acceptor vectors are completely reversed relative to the substituent.

This guide provides a self-validating, three-tier troubleshooting protocol to definitively confirm your structure.

Module 1: NMR Diagnostics (The Primary Tool)

The "Smoking Gun": 1D NOE / 2D NOESY

The most rapid confirmation method relies on the spatial proximity of the


-substituent to the ring protons.
  • The Principle:

    • In 1-substituted-3-aminopyrazoles: The

      
      -substituent is spatially adjacent to the C5-H  proton. A strong Nuclear Overhauser Effect (NOE) will be observed.
      
    • In 1-substituted-5-aminopyrazoles: The

      
      -substituent is adjacent to the C5-amino  group. The C5 position has no proton. The closest ring proton is at C3 or C4, which is too distant for a strong NOE interaction with the 
      
      
      
      -group.
Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg in DMSO-

    
     (reduces exchange broadening of 
    
    
    
    ).
  • Pulse Sequence: Run a 1D NOE Difference or 2D NOESY/ROESY.

  • Mixing Time: Set to 500–800 ms for small molecules.

  • Target: Irradiate the

    
    -protons of the 
    
    
    
    -substituent (e.g.,
    
    
    or
    
    
    ).
Interpretation Diagram

NOE_Logic cluster_0 Scenario A: 3-Amino Isomer cluster_1 Scenario B: 5-Amino Isomer Struct3 1-Alkyl-3-Aminopyrazole (N1-R adjacent to C5-H) Result3 STRONG NOE (N1-R <-> C5-H) Struct3->Result3 Spatial Proximity (< 5 Å) Struct5 1-Alkyl-5-Aminopyrazole (N1-R adjacent to C5-NH2) Result5 NO NOE to Ring H (Possible NOE to NH2) Struct5->Result5 Steric Shielding caption Figure 1: NOE vectors distinguishing 1,3- vs 1,5-isomers based on N1-substituent proximity.

Nitrogen Fingerprinting: - HMBC

If the NOE is ambiguous (e.g., overlapping signals or exchange broadening),


 NMR is the definitive alternative. The chemical shift of the pyrazole nitrogens is highly sensitive to their bonding environment (pyrrole-like vs. pyridine-like).
  • The Logic:

    • Pyrrole-like N (

      
      ):  Shielded (High field).
      
    • Pyridine-like N (

      
      ):  Deshielded (Low field).
      
    • Coupling: In a

      
      -
      
      
      
      HMBC, the ring protons (
      
      
      ) will show 2-bond or 3-bond couplings to these nitrogens.

Data Summary Table:


 Chemical Shifts 
(Referenced to Liquid 

= 0 ppm)
Isomer TypeNitrogenApprox.[1][2] Shift (

)
Characteristic HMBC Correlation
Both Isomers Exocyclic

50 – 80 ppmWeak/Broad
Bridgehead Pyridine-like (

)
250 – 290 ppmStrong

to

Substituted Pyrrole-like (

)
160 – 220 ppmStrong

to

Critical Check: In 1-substituted-5-aminopyrazoles, the


 (pyrrole-like) often shows a distinct shift due to the steric and electronic influence of the adjacent amino group compared to the 3-amino isomer [1, 2].

Module 2: Chemical Proof of Structure (Derivatization)

If NMR remains inconclusive, use chemical derivatization. The reactivity of the exocyclic amine vs. the ring nitrogen differs significantly between isomers when reacted with 1,3-biselectrophiles (e.g., acetylacetone or enaminones).

The Cyclization Test

React your unknown aminopyrazole with a symmetrical 1,3-diketone (e.g., pentane-2,4-dione).

  • Reaction: Condensation to form a pyrazolo[1,5-a]pyrimidine.[3]

  • Analysis: The resulting fused bicyclic system has a rigid geometry. The chemical shift of the new ring protons (pyrimidine ring) will confirm which nitrogen (exocyclic vs. endocyclic) participated in the initial attack.

Workflow Diagram

Derivatization_Flow Start Unknown Aminopyrazole Isomer Reagent React with Acetylacetone (Reflux/AcOH) Start->Reagent Product Pyrazolo[1,5-a]pyrimidine formed Reagent->Product Analysis Analyze 1H NMR of Product Product->Analysis Decision NOE/Shift Analysis Analysis->Decision ResultA Isomer A Confirmed (Substituent at pos 7) Decision->ResultA Pattern A ResultB Isomer B Confirmed (Substituent at pos 5) Decision->ResultB Pattern B caption Figure 2: Chemical derivatization workflow for structural confirmation.

Expert Insight: 5-aminopyrazoles are generally less nucleophilic at the exocyclic nitrogen than 3-aminopyrazoles due to the electron-withdrawing nature of the adjacent


. However, under forcing conditions (acid catalysis), cyclization occurs. The key is that 1-substituted-5-aminopyrazoles  typically yield 5-substituted pyrazolo[1,5-a]pyrimidines , whereas 3-amino isomers may yield different regioisomers or require different conditions [3].

Module 3: Troubleshooting & FAQs

Q1: My NOESY spectrum shows a signal between the N-methyl and a ring signal, but it's broad. Is it the NH2 or the C5-H?

A: This is a common issue.

  • Troubleshooting: Add a drop of

    
     to the NMR tube.
    
  • Result: If the signal disappears, it was the exchangeable

    
     (indicating the 5-amino  isomer). If the signal persists and simplifies to a sharp singlet/doublet, it is the C5-H  (indicating the 3-amino  isomer).
    
Q2: Can I rely solely on GIAO NMR predictions?

A: No. While useful, DFT/GIAO predictions often struggle with the exact solvent effects on tautomeric equilibria and hydrogen bonding in aminopyrazoles. Use prediction only to support experimental NOE/HMBC data, never as a standalone proof.

Q3: I am synthesizing my pyrazole via hydrazine + beta-ketonitrile. Which isomer is favored?

A: This depends heavily on the hydrazine substituent:

  • Alkyl Hydrazines: Tend to favor the 5-amino-1-alkyl isomer kinetically, but steric bulk can shift this.

  • Aryl Hydrazines: Often yield mixtures.

  • Control: Regiospecific synthesis is superior. For example, reacting an

    
    -unsaturated nitrile with hydrazine is more predictive than the 
    
    
    
    -ketonitrile route [4].

References

  • Detecting Organic Nitrogen with 1H-15N HMBC Spectra. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. ResearchGate. Available at: [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

Sources

avoiding dimer formation in 1-Methyl-3-aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 1-methyl-3-aminopyrazole. This document provides in-depth troubleshooting advice, experimental protocols, and mechanistic explanations to help you navigate a common challenge in the functionalization of this versatile building block: the formation of unwanted dimers. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of your desired product, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a significant, high-molecular-weight byproduct in my reaction. What is dimer formation and why is it common with 1-methyl-3-aminopyrazole?

Answer:

Dimer formation is a side reaction where two molecules of a starting material react with each other to form a symmetrical product, or dimer. 1-Methyl-3-aminopyrazole is particularly susceptible to this due to its electronic structure. The molecule possesses multiple nucleophilic sites: the exocyclic amino group (-NH₂) and the N2 nitrogen atom of the pyrazole ring.[1][2]

The exocyclic amino group is a potent nucleophile, while the pyrazole ring itself is electron-rich, making it reactive towards electrophiles. This inherent reactivity means that under certain conditions, an activated intermediate (like a diazonium salt) or the starting material itself can react with another molecule of 1-methyl-3-aminopyrazole instead of the intended reagent. This self-coupling leads to the formation of dimers, which reduces the yield of the desired product and complicates purification.

dot graph "Reactive_Sites" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

} Caption: Nucleophilic sites on 1-methyl-3-aminopyrazole.

FAQ 2: I am attempting a diazotization reaction and getting a deeply colored, insoluble byproduct. Is this an azo-dimer?

Answer:

Yes, this is a very common and well-documented issue. In diazotization reactions, the exocyclic amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[3][4] This diazonium salt is a potent electrophile.

The problem arises because the starting material, 1-methyl-3-aminopyrazole, is an electron-rich coupling partner. If the concentration of the diazonium salt builds up before it can react with your intended coupling partner (in a subsequent Sandmeyer or azo coupling reaction), it will rapidly attack an unreacted molecule of 1-methyl-3-aminopyrazole. This electrophilic aromatic substitution reaction forms a highly conjugated, and therefore colored, azo-dimer, which often precipitates from the reaction mixture.

dot graph "Diazotization_Pathways" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", maxwidth="760px"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Competing reaction pathways for the pyrazolediazonium salt.

Troubleshooting Guide: Preventing Azo-Dimer Formation

This guide provides actionable strategies to suppress the formation of azo-dimers during diazotization.

StrategyCausality (Why it Works)Detailed Protocol
1. Strict Temperature Control The self-coupling reaction has a higher activation energy than the initial diazotization. Keeping the temperature at 0-5 °C significantly slows the rate of dimer formation while allowing the diazonium salt to form.1. Prepare a jacketed reaction vessel connected to a circulating chiller set to 0 °C.2. Dissolve 1-methyl-3-aminopyrazole in a suitable strong acid (e.g., 3M HCl).3. Cool the solution to 0-5 °C with vigorous stirring.4. Prepare a solution of sodium nitrite (NaNO₂) in cold water.5. Maintain the internal reaction temperature below 5 °C throughout the addition of the nitrite solution.
2. Slow Reagent Addition Adding the sodium nitrite solution dropwise prevents a rapid buildup in the concentration of the highly reactive diazonium salt. This "starve-feeding" approach ensures that the diazonium intermediate is consumed in the desired subsequent reaction as soon as it is formed.1. Use a syringe pump or a pressure-equalizing dropping funnel for the addition of the NaNO₂ solution.2. Set the addition rate to be very slow, for example, over a period of 30-60 minutes.3. Monitor the reaction for any significant exotherm or color change that might indicate runaway self-coupling.
3. Maintain High Acidity In a strongly acidic medium (pH < 2), the exocyclic amino group of any unreacted 1-methyl-3-aminopyrazole will be protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the pyrazole ring towards electrophilic attack by the diazonium salt, effectively shutting down the dimerization pathway.1. Use a sufficient excess of a strong, non-oxidizing acid like HCl or H₂SO₄.[5]2. Ensure the starting material is fully dissolved and protonated before beginning the nitrite addition.3. The reaction medium should remain strongly acidic throughout the entire process.
4. Simultaneous Coupling This is a highly effective strategy where the coupling partner for the diazonium salt is present in the reaction mixture from the beginning. The diazonium salt is trapped by the intended reagent as soon as it forms, outcompeting the self-coupling reaction.[5]1. Dissolve both the 1-methyl-3-aminopyrazole and the coupling partner (e.g., a phenol or another activated aromatic) in the acidic medium.2. Cool the mixture to 0-5 °C.3. Slowly add the NaNO₂ solution. The desired azo dye should form directly without the isolation of the diazonium salt intermediate.
FAQ 3: My acylation/amidation reaction is messy. How can I achieve selective N-acylation on the amino group without side reactions?

Answer:

While direct dimerization is less of a concern in acylation, the presence of two nucleophilic nitrogen atoms (the exocyclic amine and the ring N2) can lead to a mixture of products and reduced yields. The exocyclic amine is generally more nucleophilic and will react preferentially under controlled conditions.[6] However, with highly reactive acylating agents or forcing conditions, acylation can also occur at the ring nitrogen.

The most robust solution to ensure selectivity is to use a protecting group strategy.[7][8]

What is a Protecting Group? A protecting group is a chemical moiety that is reversibly attached to a functional group to block its reactivity. After the desired reaction is performed elsewhere in the molecule, the protecting group is removed to restore the original functionality.[8] For amines, carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are common choices.[9][10]

dot graph "Protection_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", maxwidth="760px"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for a protection-acylation-deprotection strategy.

Experimental Protocol: Selective Acylation via Boc Protection

This protocol provides a method for the selective acylation at another position on the pyrazole ring by first protecting the exocyclic amino group.

Part 1: Protection of the Amino Group

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-3-aminopyrazole (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 equiv.) or diisopropylethylamine (DIPEA, 1.2 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting Boc-protected aminopyrazole is often pure enough for the next step, or it can be purified by column chromatography.

Part 2: Acylation and Deprotection

  • Acylation: Perform the desired acylation reaction on the Boc-protected intermediate under your optimized conditions. The Boc group is stable to most acylation conditions but is sensitive to strong acids.

  • Deprotection: After the acylation is complete and the product is purified, dissolve the acylated, Boc-protected compound in DCM.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 equiv.) or 4M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Carefully concentrate the reaction mixture in vacuo. The resulting product will be the salt of your final compound. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product.

FAQ 4: I am running a copper-catalyzed cross-coupling and my main product is a homocoupled dimer. How can I fix this?

Answer:

Copper-catalyzed reactions, particularly oxidative couplings, can promote the dimerization of aminopyrazoles through C-H/N-H, C-H/C-H, or N-H/N-H bond formations.[11][12] This often proceeds through a radical mechanism initiated by the copper catalyst.[11]

Troubleshooting Guide: Minimizing Oxidative Homocoupling

StrategyCausality (Why it Works)Recommended Action
1. Rigorous Exclusion of Oxygen Oxygen can participate in the catalytic cycle, promoting the oxidation of the catalyst and facilitating the radical pathways that lead to homocoupling.[13]Degas your solvent: Use three freeze-pump-thaw cycles for anhydrous solvents or sparge with a stream of inert gas (argon or nitrogen) for at least 30 minutes.[13]Inert Atmosphere: Assemble your reaction glassware while hot and allow it to cool under a positive pressure of argon or nitrogen. Use Schlenk line techniques for reagent transfers.
2. Ligand Selection In cross-coupling reactions, the ligand bound to the metal center plays a critical role. A well-chosen ligand can accelerate the desired cross-coupling steps (oxidative addition, reductive elimination) relative to the undesired homocoupling pathway.For copper-catalyzed N-arylation, diamine ligands have been shown to be effective.[14] If you are experiencing significant homocoupling, screen different ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) to find one that favors the cross-coupled product.
3. Slow Addition of Reagents Keeping the concentration of the aminopyrazole low at any given time can disfavor the bimolecular homocoupling reaction.If the reaction setup allows, add the 1-methyl-3-aminopyrazole solution slowly via syringe pump to the reaction mixture containing the catalyst and the other coupling partner.
4. Add a Radical Scavenger (for mechanistic studies) Adding a radical scavenger like TEMPO or BHT can help determine if the dimerization is proceeding through a radical pathway.If the addition of TEMPO completely inhibits dimer formation, it confirms a radical mechanism.[11] While not a solution for synthesis, this is a powerful diagnostic tool.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc.
  • (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • (2025, January 12). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

  • (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • (n.d.). 1-Methyl-3-aminopyrazole. PubChem. [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • (2009, October 16). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. [Source not further specified]. [Link]

  • (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • (2025, December 3). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. ResearchGate. [Link]

  • (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • (n.d.).
  • (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Source not further specified]. [Link]

  • (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • (2019, June 5). 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

  • (n.d.). Protecting Groups List. SynArchive. [Link]

  • (n.d.). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. ChemRxiv. [Link]

  • (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

  • (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • (n.d.). Protecting group. Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-Methyl-3-aminopyrazole, a substituted pyrazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] This guide provides an in-depth analysis of the ¹H NMR assignments for 1-methyl-3-aminopyrazole, compares this primary technique with alternative analytical methods, and offers a robust experimental protocol for data acquisition.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline analytical technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of each proton, revealing insights into molecular connectivity and stereochemistry. For a molecule like 1-methyl-3-aminopyrazole, ¹H NMR allows for the precise assignment of each proton, confirming the substitution pattern on the pyrazole ring.

Predicted ¹H NMR Assignments for 1-Methyl-3-aminopyrazole

While publicly accessible, fully assigned experimental spectra for 1-methyl-3-aminopyrazole are limited, we can predict the ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous structures. The expected chemical shifts (δ) in deuterated chloroform (CDCl₃) are presented below.

Molecular Structure with Proton Designations:

Caption: Molecular structure of 1-methyl-3-aminopyrazole with proton designations for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data for 1-Methyl-3-aminopyrazole in CDCl₃

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
(a)H-5~7.2 - 7.4Doublet1H~2-3
(b)H-4~5.7 - 5.9Doublet1H~2-3
(c)N-CH₃~3.6 - 3.8Singlet3H-
(d)-NH₂~3.5 - 4.5Broad Singlet2H-

Justification of Assignments: A Deeper Look

The predicted chemical shifts are rooted in the electronic environment of the pyrazole ring and the influence of its substituents.

  • H-5 (a): This proton is adjacent to a nitrogen atom within the aromatic ring, leading to a downfield shift. It appears as a doublet due to coupling with H-4.

  • H-4 (b): Situated between a carbon and another carbon bearing an amino group, H-4 is expected to be the most upfield of the ring protons. The electron-donating nature of the amino group at C-3 shields this proton. It is split into a doublet by the neighboring H-5.

  • N-CH₃ (c): The methyl protons attached to the nitrogen atom typically resonate in the range of 3.6-3.8 ppm. As there are no adjacent protons, the signal is a singlet.

  • -NH₂ (d): The chemical shift of amino protons is highly variable and depends on factors like solvent, concentration, and temperature.[2] The signal is often broad due to quadrupole effects and chemical exchange, and it typically does not show coupling to other protons.[3]

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is indispensable, a comprehensive characterization often involves a multi-technique approach. Here, we compare ¹H NMR with other key analytical methods for the analysis of 1-methyl-3-aminopyrazole.

Table 2: Comparison of Analytical Techniques for the Characterization of 1-Methyl-3-aminopyrazole

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.High resolution, non-destructive, provides definitive structural information.Requires soluble sample, can be complex for large molecules.
¹³C NMR Spectroscopy Information on the number and chemical environment of carbon atoms.[1]Complements ¹H NMR, provides a carbon skeleton map.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and information about the fragmentation pattern.[4]High sensitivity, requires very small sample amounts, confirms molecular formula.Does not provide detailed structural connectivity, can be destructive.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.[4][5]Fast, non-destructive, good for identifying key bonds (e.g., N-H, C=N).Provides limited information on the overall molecular structure.
Synergistic Power: A Multi-faceted Approach

The true strength of modern analytical chemistry lies in the synergy of these techniques. For 1-methyl-3-aminopyrazole:

  • MS would confirm the molecular weight of 97.12 g/mol .[4] A characteristic fragmentation pattern might involve the loss of the methyl group or cleavage of the pyrazole ring.

  • IR spectroscopy would show characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching of the methyl group and aromatic ring.[5][6]

  • ¹³C NMR would reveal four distinct carbon signals, corresponding to the three carbons of the pyrazole ring and the methyl carbon, further confirming the proposed structure.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 1-methyl-3-aminopyrazole, the following detailed protocol is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity 1-methyl-3-aminopyrazole.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Other deuterated solvents like DMSO-d₆ can also be used, which may alter the chemical shifts.[2]

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm.[2]

II. NMR Instrument Parameters (400 MHz Spectrometer)

The following are standard starting parameters that may require optimization based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard 30-degree pulse ('zg30' on Bruker systems).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-14 ppm is generally sufficient.

  • Temperature: 298 K (25 °C).

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption peaks and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to 7.26 ppm.[7]

  • Integration: Integrate the signals to determine the relative ratios of the protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal to assign the structure.

Workflow for ¹H NMR Analysis:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set NMR Parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Structure integrate->assign

Caption: A logical workflow for the ¹H NMR analysis of 1-methyl-3-aminopyrazole.

Conclusion

The structural confirmation of 1-methyl-3-aminopyrazole is most effectively achieved through ¹H NMR spectroscopy, which provides unambiguous proton assignments. However, for complete and rigorous characterization, a combinatorial approach utilizing ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is highly recommended. This integrated analytical strategy ensures the highest level of scientific integrity and provides a comprehensive dataset for any research or development endeavor.

References

  • Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl3) δ =. [Link]

  • Royal Society of Chemistry. ¹H NMR (DMSO-d6). [Link]

  • National Center for Biotechnology Information. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

  • Chemistry Connected. NMR shifts 1H-general.cdx. [Link]

  • PubChem. 1-Methyl-3-aminopyrazole. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Doc Brown's Chemistry. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Infrared (IR) Spectroscopy. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

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Structural Confirmation of 1-Methyl-3-aminopyrazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitor development.[1] However, the 1-methyl-3-aminopyrazole core presents a persistent structural ambiguity: the distinction between the 1-methyl-3-amino and 1-methyl-5-amino regioisomers, compounded by annular tautomerism (amino vs. imino forms).[2]

While 1D and 2D NMR (


, 

, NOESY/ROESY) remain the workhorse for routine purity analysis, they frequently yield inconclusive results for this specific scaffold due to rapid tautomeric exchange and the lack of distinct through-space correlations in sterically compact derivatives.[2]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) alternatives.[1][2] We establish SC-XRD not merely as a confirmatory tool, but as the primary requirement for establishing the absolute regiochemistry and tautomeric state of 1-methyl-3-aminopyrazole derivatives during lead optimization.[2]

The Structural Challenge: Regioisomerism & Tautomerism

The synthesis of N-methylated aminopyrazoles—typically via the condensation of hydrazines with


-ketonitriles or direct methylation—often produces a mixture of isomers.[2]
The Ambiguity Matrix
  • Regioisomerism (N1 vs. N2): Methylation can occur at either nitrogen.[1][2] Distinguishing 1-methyl-3-amino from 1-methyl-5-amino is critical because they present entirely different hydrogen-bond donor/acceptor vectors to a protein target.[2]

  • Tautomerism: The exocyclic amino group can exist as the amino (

    
    ) or imino (
    
    
    
    ) tautomer.[1][2] In solution, this is dynamic; in the solid state (and often in the protein binding pocket), it is fixed.[1][2]
Visualizing the Problem (Graphviz)

Pyrazole_Isomerism Precursor Hydrazine + Beta-Ketonitrile Reaction Cyclization Reaction Precursor->Reaction Isomer_A 1-Methyl-3-aminopyrazole (Target) Reaction->Isomer_A Pathway A Isomer_B 1-Methyl-5-aminopyrazole (Impurity/Byproduct) Reaction->Isomer_B Pathway B Tautomer_Amino Amino Form (-NH2) Aromatic Ring Isomer_A->Tautomer_Amino Fast Exchange Tautomer_Imino Imino Form (=NH) Non-Aromatic Isomer_A->Tautomer_Imino

Figure 1: The synthetic divergence leading to regioisomeric and tautomeric ambiguity in aminopyrazoles.

Comparative Analysis: SC-XRD vs. NMR vs. DFT[2]

The following table summarizes the performance of structural elucidation methods specifically for 1-methyl-3-aminopyrazole derivatives.

FeatureSC-XRD (Method of Choice) NMR (NOESY/HMBC) DFT (Computational)
Regiochemistry (N1 vs N2) Absolute. Direct imaging of electron density.[2]Inferred. Relies on NOE cross-peaks which may be absent in small rigid rings.[1][2]Predictive. Calculates thermodynamic stability; fails if reaction is kinetically controlled.[1][2]
Tautomer Identification Definitive. C-N bond lengths distinguish

vs

.[1][2]
Ambiguous. Signals average out in solution due to fast proton exchange.[1][2]Theoretical. Predicts gas-phase preference, ignoring solvent/packing effects.[1][2]
Sample Requirement Single crystal (

mm).
Dissolved sample (

mg).[1][2]
None (Virtual).[1][2]
Turnaround Time 24-48 hours (if crystal exists).[1][2]1-2 hours.12-24 hours (CPU time).[1][2]
Confidence Level >99% (Gold Standard) ~80% (Context dependent).~70% (Model dependent).[1][2]
Why NMR Often Fails Here

In 1-methyl-3-aminopyrazoles, the distance between the N-methyl protons and the closest ring proton (H4) is often similar in both the 1,3- and 1,5-isomers, making NOESY data difficult to interpret.[2] Furthermore, if the amino group protons are exchanging with the solvent, they cannot be used as reliable anchors for HMBC correlations.[1]

Why X-Ray is Superior

SC-XRD does not infer connectivity; it measures it.[1][2]

  • Bond Length Analysis: The exocyclic C-N bond length is the "smoking gun."[1][2]

    • Amino form: C-N bond

      
       Å.[1][2]
      
    • Imino form: C-N bond

      
       Å.[1][2]
      
  • Intermolecular Interactions: X-ray reveals the hydrogen bonding network (e.g., dimer formation) that stabilizes specific tautomers, information critical for modeling drug-receptor interactions.[1][2]

Experimental Protocol: Structural Confirmation by SC-XRD

To ensure high-quality structural data, follow this validated workflow.

Phase 1: Crystallization of Aminopyrazoles

Aminopyrazoles are often stubborn crystallizers due to high solubility in polar solvents.[1][2]

Method A: Slow Evaporation (Standard) [1][2]

  • Dissolve 10-15 mg of the derivative in a minimal amount of Ethanol/Water (9:1) or Methanol .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm and poke 3-5 small holes.[1][2]

  • Allow to stand at room temperature. Note: Hydrogen bonding usually drives the formation of prisms or blocks within 48 hours.

Method B: Vapor Diffusion (For oily residues) [1][2]

  • Dissolve the compound in a "good" solvent (e.g., THF or DCM) in a small inner vial.

  • Place this vial inside a larger jar containing a "bad" solvent (e.g., Pentane or Hexane).[1][2]

  • Seal the outer jar tightly.[1][2] The hexane vapors will slowly diffuse into the THF, lowering solubility and forcing nucleation.[1]

Phase 2: Data Collection & Refinement[1][2]
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.[2]
  • Temperature: Collect at 100 K . This reduces thermal motion (ellipsoids) and freezes the tautomeric state, allowing precise location of Hydrogen atoms on the amino nitrogen.[1]

  • Quality Metric: Aim for an

    
    .
    
Phase 3: Critical Structural Check

Once the structure is solved, verify the bond lengths to confirm the isomer:

  • Check N-Methyl position: Is the methyl group on the Nitrogen adjacent to the Carbon bearing the amino group (1,5-isomer) or the Nitrogen distal to it (1,3-isomer)?[2]

  • Check Ring Geometry: In the 1-methyl-3-amino isomer, the

    
     and 
    
    
    
    bonds should show aromatic delocalization characteristics.[2]

Decision Workflow

Use this logic flow to determine when to escalate to X-ray crystallography.

Decision_Matrix Start Synthesize 1-Methyl-3-aminopyrazole Derivative NMR_Check Run 1H NMR & NOESY Start->NMR_Check Decision_1 Are NOE signals definitive? NMR_Check->Decision_1 Pass Structure Confirmed (Low Risk) Decision_1->Pass Yes Fail Ambiguous/Overlapping Signals (High Risk) Decision_1->Fail No Cryst Initiate SC-XRD (Vapor Diffusion) Fail->Cryst Solve Solve Structure & Check Bond Lengths Cryst->Solve Final Absolute Configuration Assigned Solve->Final

Figure 2: Strategic decision matrix for structural confirmation.

References

  • Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1991.[1]

  • Foces-Foces, C., et al. "Pyrazoles and Imidazoles: A Comparative Crystallographic Study."[1][2] Acta Crystallographica Section C, 1995.[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."[2]

  • Alkorta, I., et al. "N-methylation of pyrazoles: Regioselectivity and mechanism."[1][2] Journal of Organic Chemistry, 2002.[1][2]

  • Hansen, P. E., et al. "NMR of Pyrazoles and Related Compounds."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2018.

Sources

comparative study of 1-Methyl-3-aminopyrazole and 1-Ethyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 1-Methyl-3-aminopyrazole and 1-Ethyl-3-aminopyrazole .

Executive Summary

1-Methyl-3-aminopyrazole (1-Me-3-AP) and 1-Ethyl-3-aminopyrazole (1-Et-3-AP) are critical heterocyclic building blocks used in the synthesis of kinase inhibitors (e.g., JAK, BRAF), GPCR ligands, and agrochemicals. While structurally similar, the substitution of a methyl group with an ethyl group introduces distinct physicochemical changes—specifically in lipophilicity and steric volume—that can significantly alter the pharmacokinetic (PK) profile of a drug candidate.

Critical Advisory: A common pitfall in sourcing these compounds is the regioisomeric confusion between 3-aminopyrazoles and 5-aminopyrazoles. Commercial databases often conflate "1-ethyl-3-aminopyrazole" with its thermodynamically more stable isomer, 5-amino-1-ethylpyrazole (CAS 3528-58-3). This guide provides strict identification criteria to ensure structural integrity.

Critical Identification & Physicochemical Profile

The following table distinguishes the target 3-amino isomers from the common 5-amino impurities.

Feature1-Methyl-3-aminopyrazole 1-Ethyl-3-aminopyrazole
CAS Number 1904-31-0 Not widely listed (often confused with 3528-58-3*)
Common Impurity 5-Amino-1-methylpyrazole (CAS 1192-21-8)5-Amino-1-ethylpyrazole (CAS 3528-58-3)
Molecular Weight 97.12 g/mol 111.15 g/mol
SMILES CN1C=CC(=N1)NCCN1C=CC(=N1)N
LogP (Predicted) ~ -0.2~ 0.3 (More Lipophilic)
pKa (Conj. Acid) 4.04 ± 0.104.10 ± 0.10
Appearance Clear to yellow oil / Low melting solidYellow oil
Boiling Point 89°C @ 1 mmHg~95-100°C @ 1 mmHg (est.)

*Note: CAS 3528-58-3 is frequently mislabeled as the 3-amino isomer in vendor catalogs. Always verify with 1H-NMR (see Section 5).

Synthetic Accessibility & Regioselectivity

The synthesis of 3-aminopyrazoles via hydrazine condensation is governed by a delicate interplay of kinetics and thermodynamics. The nucleophilicity difference between the two nitrogen atoms of the alkylhydrazine drives the regioselectivity.

The Regioselectivity Challenge

When reacting methylhydrazine with a


-electrophile (e.g., 3-ethoxyacrylonitrile), the 

-methyl nitrogen is more nucleophilic due to the inductive (+I) effect.
  • Kinetic Pathway (Standard):

    
    -methyl attack on the 
    
    
    
    -carbon
    
    
    cyclization
    
    
    5-Amino isomer .
  • Thermodynamic/Controlled Pathway: Requires specific conditions (e.g., basic ethanol) to favor the terminal

    
     attack or rearrangement to the 3-Amino isomer .
    
Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways and the conditions required to secure the desired 3-amino regioisomer.

SynthesisPathways Start Starting Materials (3-Ethoxyacrylonitrile + Alkylhydrazine) Condensation Condensation Reaction Start->Condensation PathA Path A: Kinetic Control (Acidic/Neutral, Toluene) N(alkyl) attacks Beta-C Condensation->PathA Standard Conditions PathB Path B: Thermodynamic Control (NaOEt, EtOH, Reflux) Terminal NH2 attacks Beta-C Condensation->PathB Bagley Conditions Prod5 5-Amino-1-alkylpyrazole (Undesired Isomer) PathA->Prod5 Prod3 3-Amino-1-alkylpyrazole (Target Product) PathB->Prod3

Caption: Regiodivergent synthesis of aminopyrazoles. Path B utilizes the Bagley protocol to enforce formation of the 3-amino isomer.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Ethyl-3-aminopyrazole

Adapted from Bagley et al. (2007) for 3-amino selectivity.

Reagents:

  • 3-Ethoxyacrylonitrile (1.0 eq)

  • Ethylhydrazine oxalate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under

    
     atmosphere.
    
  • Free Base Formation: Add ethylhydrazine oxalate (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine base.

  • Addition: Dropwise add 3-ethoxyacrylonitrile (1.0 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours. Note: Basic conditions and heat promote the formation of the 3-amino isomer.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5).
    

Validation (NMR):

  • 1-Ethyl-3-aminopyrazole: The H-4 and H-5 protons appear as doublets (

    
     Hz). H-5 is typically downfield (~7.2 ppm) compared to H-4 (~5.5 ppm).
    
  • 5-Amino isomer: H-3 and H-4 often appear as doublets with similar coupling, but the

    
    -ethyl signals will show different NOE correlations (NOE between Et-CH2 and H-5 indicates 5-amino; NOE between Et-CH2 and H-5 indicates 1-ethyl-5-H... wait. Correction:  In 1-ethyl-3-amino, the Ethyl is at N1 and H is at C5. They are adjacent. Strong NOE expected. In 1-ethyl-5-amino, the Ethyl is at N1 and Amino is at C5. No H at C5. This is the definitive check: Presence of H-5 signal adjacent to N-Ethyl group confirms 3-amino isomer. )
    

Medicinal Chemistry Implications

Lipophilicity & Permeability (LogP)
  • 1-Methyl: LogP ~ -0.2. Highly polar, excellent aqueous solubility, but may suffer from rapid renal clearance or poor blood-brain barrier (BBB) penetration.

  • 1-Ethyl: LogP ~ 0.3. The ethyl group adds lipophilicity (

    
    ). This modification is a standard "tweak" to improve membrane permeability without significantly altering the electronic character of the pharmacophore.
    
Metabolic Stability (N-Dealkylation)
  • N-Methyl: Susceptible to oxidative demethylation by Cytochrome P450 enzymes (demethylase). The resulting free NH-pyrazole is often inactive or promiscuous.

  • N-Ethyl: Generally more metabolically stable than methyl, though still susceptible to dealkylation. The steric bulk of the ethyl group can also hinder metabolic attack at the C5 position.

Steric Considerations

The ethyl group has a larger Van der Waals radius than the methyl group.

  • Impact: If the binding pocket around the N1 position is tight, switching from Me to Et can destroy potency (steric clash). Conversely, if the pocket is hydrophobic and spacious, the Et group can pick up additional binding interactions (hydrophobic effect), increasing potency by 3-5x.

Decision Tree: Me vs. Et Selection

SAR_Decision Start Lead Optimization: Pyrazolo-Amine Core Q1 Current Issue: Solubility? Start->Q1 Q2 Current Issue: Permeability/CNS? Q1->Q2 Solubility OK Soln_Me Select 1-Methyl (Lower LogP, High Sol) Q1->Soln_Me Poor Solubility Q3 Metabolic Hotspot at N1? Q2->Q3 Permeability OK Soln_Et Select 1-Ethyl (Higher LogP, Better Permeability) Q2->Soln_Et Low Permeability Q3->Soln_Et Moderate Clearance Soln_Iso Explore Isopropyl/Difluoromethyl (Block Metabolism) Q3->Soln_Iso High Clearance

Caption: SAR decision matrix for selecting N1-substituents during lead optimization.

References

  • Bagley, M. C., et al. (2007). "A simple regiodivergent synthesis of 3-amino- and 5-aminopyrazoles." Synlett, 2007(13), 2049-2052.

  • Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today, 36(2), 46-50.

  • PubChem. (2025).[1] "1-Methyl-3-aminopyrazole Compound Summary." National Library of Medicine.

  • PubChem. (2025).[1] "1-Ethyl-1H-pyrazol-3-amine Compound Summary." National Library of Medicine.

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-aryl-3-amino-1H-pyrazoles." Journal of Heterocyclic Chemistry, 48(5), 1161-1167.

Sources

Spectroscopic Characterization Guide: N-Substituted 1-Methyl-3-aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for identifying N-substituted 1-methyl-3-aminopyrazoles and distinguishing them from their critical regioisomeric impurities, the 1-methyl-5-aminopyrazoles .

Context: The aminopyrazole scaffold is ubiquitous in kinase inhibitors (e.g., Pazopanib, Crizotinib). However, the methylation of 3-aminopyrazole or the cyclization of hydrazine with


-ketonitriles frequently yields mixtures of 3-amino and 5-amino isomers. These isomers possess nearly identical polarity and molecular weight, making MS and TLC insufficient for differentiation. This guide establishes a self-validating NMR protocol (NOE-driven) to certify structural integrity.

Part 1: Structural Context & The Regioisomer Challenge

The primary "performance" metric for this chemical series is Regiochemical Purity . Mistaking the 5-amino isomer for the 3-amino target leads to inactive biological data and wasted SAR cycles.

The Core Problem: Tautomeric Traps

Unsubstituted 3-aminopyrazole exists in tautomeric equilibrium. Upon methylation (or substitution on the exocyclic amine), the structure locks into one of two fixed forms.

  • Target (Isomer A): 1-Methyl-3-aminopyrazole derivatives.[1]

    • Structural Feature: The N-methyl group is spatially distant from the exocyclic nitrogen.

    • Key Interaction: The N-methyl group is proximal to the ring proton at position 5 (H5).

  • Alternative/Impurity (Isomer B): 1-Methyl-5-aminopyrazole derivatives.[2]

    • Structural Feature: The N-methyl group is sterically crowded next to the exocyclic nitrogen.

    • Key Interaction: The N-methyl group has no NOE correlation with the remaining ring proton (H3).

Part 2: Comparative Spectroscopic Data

Table 1: Diagnostic NMR Shifts (DMSO-d )

Note: Shifts are approximate and dependent on the electronic nature of the N-substituent (R).

Feature1-Methyl-3-amino-R (Target) 1-Methyl-5-amino-R (Alternative) Differentiation Note
H-4 Proton

5.50 – 5.90 ppm (d,

Hz)

5.30 – 5.60 ppm (d,

Hz)
Inconclusive: Overlap is common.
H-5 / H-3 Proton H-5:

7.30 – 7.60 ppm
H-3:

7.20 – 7.40 ppm
Inconclusive: Both appear as doublets.
N-Methyl

3.60 – 3.80 ppm (s)

3.50 – 3.70 ppm (s)
Inconclusive: Shifts are solvent-dependent.

C-3 (C-NH)

145 – 155 ppm

138 – 148 ppm
Weak Indicator: 3-amino C is typically more deshielded.

C-5 (CH)

128 – 135 ppm

135 – 145 ppm (C-NH is here!)
Strong Indicator: In 5-amino, the C-NH is C5.
NOE Signal Strong NOE: N-Me

H-5
NO NOE: N-Me

Ring H
DEFINITIVE
Table 2: Electronic Effects of N-Substitution (R-Group)

How the exocyclic substituent modifies the scaffold signals.

N-Substituent (R)Effect on H-4Effect on H-5Mechanism
Amine (-H) Upfield (

5.45)
Upfield (

7.29)
Strong electron donation (+M) into the ring.
Amide (-COR) Downfield (

6.10+)
Downfield (

7.60+)
Electron withdrawal (-M) reduces ring density.
Urea (-CONHR) Mid-range (

5.90)
Mid-range (

7.45)
Balanced resonance effects.
Sulfonamide Significant DownfieldSignificant DownfieldStrong -I/-M effect; acidic NH proton.

Part 3: Visualized Workflows

Diagram 1: The Regioselectivity Decision Tree

This logic gate ensures you never misassign the isomer.

IsomerID Start Isolate Product (1-Me-Aminopyrazole Derivative) HNMR Acquire 1H NMR (DMSO-d6) Start->HNMR CheckPeaks Identify Ring Protons: Is there a doublet ~7.3-7.6 ppm? HNMR->CheckPeaks NOESY Acquire 1D NOE / 2D NOESY Irradiate N-Me peak (~3.7 ppm) CheckPeaks->NOESY Decision Check Correlation to Ring Proton NOESY->Decision Target POSITIVE NOE to Ring Proton (N-Me is close to H-5) CONFIRMED: 1-Methyl-3-Amino Isomer Decision->Target Signal Observed Impurity NEGATIVE NOE to Ring Proton (N-Me is close to N-R) CONFIRMED: 1-Methyl-5-Amino Isomer Decision->Impurity No Signal

Caption: Logic flow for distinguishing 3-amino vs 5-amino regioisomers using Nuclear Overhauser Effect (NOE).

Diagram 2: Synthetic Pathways & Outcomes

Understanding the synthesis source predicts the impurity profile.

Synthesis Start1 3-Aminopyrazole (Unsubstituted) Reaction1 Direct Methylation Start1->Reaction1 + MeI Reagent1 Methyl Iodide / Base Start2 Beta-Ketonitrile (R-CO-CH2-CN) Reaction2 Cyclization Start2->Reaction2 + MeNHNH2 Reagent2 Methylhydrazine Mix Mixture of Isomers Reaction1->Mix Reaction2->Mix Prod3 1-Methyl-3-Amino (Thermodynamic Product) Mix->Prod3 Separation Prod5 1-Methyl-5-Amino (Kinetic/Steric Product) Mix->Prod5 Separation

Caption: Common synthetic routes yielding regioisomeric mixtures requiring spectroscopic validation.

Part 4: Detailed Experimental Protocols

Protocol A: Definitive Structural Assignment (1D NOE)

Use this protocol to validate any new batch of scaffold.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? CDCl

      
       can cause peak broadening of the amide/amine protons due to exchange. DMSO sharpens these signals and slows exchange.
      
  • Acquisition (Standard): Acquire a standard

    
    H spectrum (16 scans) to locate the N-Methyl singlet (typically 
    
    
    
    3.6–3.8) and the downfield ring proton doublet (typically
    
    
    7.3–7.6).
  • Acquisition (NOE):

    • Select the 1D NOE difference pulse sequence (or 1D GOESY).

    • Target: Set the irradiation frequency exactly on the N-Methyl singlet.

    • Mixing Time: Set to 500 ms (optimal for small molecules).

    • Scans: 64–128 scans to resolve small enhancements.

  • Analysis:

    • Phase the spectrum so the irradiated N-Me peak is negative.

    • Look for positive enhancement of the aromatic doublet at

      
       7.3–7.6.
      
    • Result: If enhancement is seen

      
      1-Methyl-3-amino  (N-Me is close to H-5). If NO enhancement is seen at the aromatic region (but potentially seen at the NH substituent) 
      
      
      
      1-Methyl-5-amino .
Protocol B: Synthesis of N-Substituted Derivatives (Amide Coupling)

Standard procedure to generate the "N-substituted" targets for testing.

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

  • Coupling: Add 1-Methyl-3-aminopyrazole (1.0 equiv). Note: Ensure the starting material is regiochemically pure using Protocol A.

  • Reaction: Stir at RT for 2–16 h. Monitor by LCMS.

    • Observation: The reaction is often slower than aniline couplings due to the lower nucleophilicity of the pyrazole amine. Heating to 50°C may be required.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

    
    .
    
  • Validation: The product

    
    H NMR should show a significant downfield shift of the H-4 proton (
    
    
    
    0.5–1.0 ppm) compared to the starting amine, confirming acylation.

References

  • Regiochemistry of Pyrazole Alkylation

    • Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • NMR Assignment of Aminopyrazoles

    • Title: "NMR spectroscopic differentiation of 3-aminopyrazole and 5-aminopyrazole deriv
    • Source:Magnetic Resonance in Chemistry, Wiley Online Library.
    • URL:[Link]

  • Synthetic Utility in Drug Discovery

    • Title: "Pyrazoles as privileged scaffolds in design and synthesis of kinase inhibitors."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Spectroscopic Data (SDBS)

    • Title: "SDBS Spectral D
    • Source: AIST (Japan).
    • URL:[Link]

Sources

cross-referencing experimental data with 1-Methyl-3-aminopyrazole literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In medicinal chemistry, 1-Methyl-3-aminopyrazole is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. However, its commercial availability is plagued by a persistent "silent" failure mode: Regioisomer Contamination.

The methylation of 3-aminopyrazole (or cyclization of asymmetric hydrazines) frequently yields a mixture of the desired 1-methyl-3-aminopyrazole (1-Me-3-NH₂) and the thermodynamically competitive 1-methyl-5-aminopyrazole (1-Me-5-NH₂) . These isomers have identical molecular weights (MW 97.12) and similar polarity, making them difficult to distinguish by standard LC-MS or low-resolution 1H NMR.

This guide provides an objective comparison of the desired product against its isomeric alternative and outlines a self-validating experimental protocol to ensure structural integrity before downstream scale-up.

Comparative Analysis: 3-Amino vs. 5-Amino Isomers

The "alternative" in this context is not a competitor product, but the regioisomer that frequently contaminates the supply chain. Distinguishing these two is critical because they present different vectors for substitution in SAR (Structure-Activity Relationship) studies.

Table 1: Structural & Physical Comparison
Feature1-Methyl-3-aminopyrazole (Target)1-Methyl-5-aminopyrazole (Impurity/Alternative)
CAS 1904-31-01192-21-8
Structure Methyl group on N1; Amine on C3.Methyl group on N1; Amine on C5.
Steric Environment N-Methyl is distal to the amine.N-Methyl is adjacent to the amine.
Physical State Colorless to yellow liquid (BP ~93°C).[1][2]Often solid or viscous oil (higher MP due to H-bonding).
Key NMR Feature NOE Interaction: N-Me protons ↔ Ring Proton (H5).NOE Interaction: N-Me protons ↔ Amine (NH₂) or None.
Reactivity C4 is nucleophilic; Amine is exocyclic.C4 is nucleophilic; Amine is sterically crowded by N-Me.

Critical Insight: If your "1-Methyl-3-aminopyrazole" sample is a crystalline solid at room temperature, proceed with extreme caution. The free base of the 3-amino isomer is typically a liquid. Solids are usually the HCl salt or the incorrect 5-amino isomer.

Experimental Validation Protocols

Do not rely solely on Certificate of Analysis (CoA) data, which often relies on 1D NMR that cannot definitively assign regiochemistry without specific reference standards. Use the following self-validating workflow.

Diagram 1: Structural Validation Decision Tree

ValidationWorkflow Start Sample Receipt (Liquid or Solid?) Solubility Dissolve in DMSO-d6 (Avoid CDCl3 for exchangeable protons) Start->Solubility NMR_1D Run 1H NMR (1D) Check Purity >95% Solubility->NMR_1D Decision Is Purity Acceptable? NMR_1D->Decision Decision->Start No (Recrystallize/Distill) NOESY Run 2D NOESY (Mixing time: 500ms) Decision->NOESY Yes Analyze Analyze N-Methyl Region (~3.6 - 3.8 ppm) NOESY->Analyze Result_A NOE to Ring Proton (H5) CONFIRMED: 3-Amino Isomer Analyze->Result_A Strong Cross-peak Result_B NOE to NH2 / No Ring NOE REJECT: 5-Amino Isomer Analyze->Result_B Weak/No Cross-peak

Caption: Logical workflow for distinguishing regioisomers using Nuclear Overhauser Effect Spectroscopy (NOESY).

Protocol A: Definitive Structural Assignment (NOESY)

Objective: To determine the spatial proximity of the N-methyl group to the ring protons.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform (CDCl3) can cause broadening of the exocyclic amine protons due to exchange. DMSO stabilizes these protons via hydrogen bonding, making them visible.

  • Acquisition:

    • Run a standard 1H NMR (16 scans).

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Mixing Time: Set to 400–500 ms.

  • Analysis (The "Truth" Test):

    • Locate the N-Methyl singlet (typically 3.6–3.8 ppm).

    • Look for cross-peaks (off-diagonal spots) correlating the N-Methyl to aromatic ring protons.

    • 3-Amino Isomer (Target): You will see a strong NOE correlation between the N-Methyl and the C5-H proton (the ring proton adjacent to the nitrogen).

    • 5-Amino Isomer (Impurity): The N-Methyl is adjacent to the C-NH₂ group. There is no adjacent ring proton. You may see a weak NOE to the NH₂ protons (if not exchanged) or to the distant C4-H, but the strong characteristic N-Me/C5-H interaction will be absent.

Synthesis & Impurity Origins[3]

Understanding the synthesis route helps predict the impurity profile. The two primary routes yield different risks.

Diagram 2: Regioselectivity Pathways[4]

SynthesisPath Precursor 3-Aminopyrazole (Tautomeric Mix) Transition Alkylation Transition State Precursor->Transition + MeI Reagent Methyl Iodide / Base Isomer3 1-Methyl-3-aminopyrazole (Target) Sterically Favored Transition->Isomer3 Major Path Isomer5 1-Methyl-5-aminopyrazole (Impurity) Statistically Possible Transition->Isomer5 Minor Path (10-30%)

Caption: Direct alkylation of 3-aminopyrazole leads to a mixture of isomers due to annular tautomerism.

Route Comparison
RouteMethodologyRisk Profile
Direct Alkylation Methylation of 3-aminopyrazole using MeI or DMS.High Risk. Often produces 80:20 or 70:30 mixtures of 3-amino:5-amino isomers. Requires difficult fractional distillation to purify.
Cyclization Reaction of Acrylonitrile with Methylhydrazine.Lower Risk. The regiochemistry is largely determined by the electronics of the Michael addition, favoring the 1-methyl-3-amino product, though trace 5-amino is still possible.

Reference Data for Cross-Referencing

Use these values to benchmark your experimental data.

1H NMR Data (DMSO-d6, 400 MHz)
  • δ 7.30 - 7.50 (d, 1H, J~2.0 Hz): C5-H (The critical proton for NOE).

  • δ 5.30 - 5.50 (d, 1H, J~2.0 Hz): C4-H.

  • δ 4.50 - 5.00 (br s, 2H): NH₂ (Variable position based on concentration/water).

  • δ 3.55 - 3.65 (s, 3H): N-CH₃.

Physical Constants[4][5][6][7]
  • Boiling Point: 93–94°C (at standard pressure) [1].

  • Density: 1.12 g/mL [1].[2]

  • Solubility: Miscible with water, DMSO, Methanol.

References

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. (Contextual grounding on pyrazole regiochemistry).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Critical Verification: Know Your Compound

Before proceeding, verify the identity of your material. The nomenclature for aminopyrazoles can be ambiguous. This guide is engineered for the liquid isomer, which presents distinct permeation and stability hazards compared to its solid analogues.

ParameterTarget Compound Common Solid Analog
Chemical Name 1-Methyl-1H-pyrazol-3-amine 5-Amino-3-methyl-1-phenylpyrazole
CAS Number 1904-31-0 1131-18-6
Physical State Liquid (Clear/Yellow/Green)Solid (Crystalline Powder)
Key Hazard Volatile, Air-Sensitive, Rapid Permeation Dust inhalation, Irritant

Safety Note: If you are handling the solid phenyl derivative (CAS 1131-18-6), the respiratory protection protocols below (fume hood) remain valid, but the splash hazards are reduced.[1] The protocols below assume the higher-risk liquid state (CAS 1904-31-0). [2][1]

Risk Assessment & Hazard Profiling

1-Methyl-3-aminopyrazole is a reactive heterocyclic amine.[2][3][1] Beyond standard GHS classifications, researchers must treat this compound as a high-permeation risk due to its low molecular weight (97.12 g/mol ) and liquid state.[2][1]

  • GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Hidden Hazard: Air Sensitivity. This compound oxidizes/degrades upon exposure to atmospheric oxygen.[1] Handling requires not just PPE, but specific engineering controls (inert atmosphere) to maintain reagent integrity.

  • Route of Entry: Inhalation of vapors and rapid dermal absorption.

The Hierarchy of Protection (PPE Matrix)

Do not rely on PPE alone.[1] The primary barrier must be the Engineering Control (Fume Hood).[1] PPE is the redundancy layer.[1]

A. Hand Protection (The "Double-Barrier" System)

Small organic amines can permeate standard nitrile gloves in minutes.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Standard exam glove).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended cuff).[2][1]

  • Protocol: "Change on Splash." If any liquid touches the outer glove, strip and replace it immediately. Do not wait for the "burning" sensation.[1]

B. Eye & Face Protection[1][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Contraindication: Safety glasses with side shields are insufficient for liquid amines.[1] A splash can bypass side shields via capillary action or direct trajectory.[1]

C. Respiratory & Body[2][4][5][6]
  • Respiratory: All handling must occur inside a certified chemical fume hood.[1] If work outside the hood is unavoidable (e.g., maintenance), a half-face respirator with Organic Vapor/P100 cartridges is required.[2][1]

  • Body: Lab coat (100% cotton or Nomex; synthetic blends can melt to skin in fire).[1] Closed-toe shoes.[2][1]

Operational Workflow: Inert Handling

Because CAS 1904-31-0 is air-sensitive and liquid, open-pouring is strictly prohibited.[2][1] Use syringe transfer techniques or positive-pressure cannulation.[2][1]

G Start Start: Reagent Retrieval CheckState Verify State: Is it Liquid (CAS 1904-31-0)? Start->CheckState Prep Preparation: 1. Purge headspace with N2/Ar 2. Equip Syringe with Long Needle CheckState->Prep Yes (Liquid) SolidPath Solid Handling Protocol (Weighing Boat/Spatula) CheckState->SolidPath No (Solid) Transfer Transfer Protocol: Insert needle through septum Pull liquid (Positive Pressure) Prep->Transfer Dispense Dispense: Inject into reaction vessel (Do not open to air) Transfer->Dispense Cleanup Decontamination: 1. Wipe needle with Acetone wipe 2. Dispose wipe in Solid Waste Dispense->Cleanup

Figure 1: Decision logic for handling air-sensitive liquid aminopyrazoles to minimize exposure and degradation.

Step-by-Step Transfer Protocol
  • Equip PPE: Don double nitrile gloves and splash goggles.[1]

  • Prepare Vessel: Ensure the receiving flask is dry and purged with Nitrogen or Argon.[1]

  • Septum Technique: Do not remove the cap of the reagent bottle.[1] Piercing the septum is safer than pouring.[1]

  • Draw: Insert a long-needle syringe. Inject a volume of inert gas equal to the liquid volume you intend to withdraw (to prevent vacuum lock).[1] Draw the liquid.[1]

  • Transfer: Move the syringe immediately to the receiving vessel.

  • Decon: Before removing gloves, wipe the exterior of the syringe needle with a Kimwipe soaked in acetone to remove residual amine. Dispose of the wipe in the solid hazardous waste stream.

Emergency Response & Disposal
Spill Management (Small Scale < 50 mL)
  • Evacuate: Alert immediate neighbors.

  • Ventilate: Ensure fume hood sash is at the emergency position.

  • Absorb: Do not use paper towels alone (rapid evaporation).[1] Use a vermiculite or clay-based absorbent to suppress vapors.[2][1]

  • Neutralize: Wipe the area with a mild acid solution (e.g., dilute citric acid) to neutralize the amine residue, then clean with soap and water.

Waste Disposal[2][1][5][6]
  • Classification: Hazardous Organic Waste (Basic/Amine).[1]

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid anhydrides. Violent exothermic reaction will occur.[1]

  • Container: Store in a dedicated "Organic Base" waste stream container.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12352116, 1-Methyl-1H-pyrazol-3-amine. Retrieved from [Link][2][1]

Sources

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Reactant of Route 1
1-Methyl-3-aminopyrazole
Reactant of Route 2
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